molecular formula C25H20N4Na2O10S3 B167841 Acid Violet 5 CAS No. 10130-48-0

Acid Violet 5

Numéro de catalogue: B167841
Numéro CAS: 10130-48-0
Poids moléculaire: 678.6 g/mol
Clé InChI: RHEGITQOJDSUSE-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Acid Violet 5 is a useful research compound. Its molecular formula is C25H20N4Na2O10S3 and its molecular weight is 678.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acid Violet 5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acid Violet 5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

disodium;3-[(4-acetamidophenyl)diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O10S3.2Na/c1-14-3-9-19(10-4-14)40(32,33)29-21-13-20(41(34,35)36)11-16-12-22(42(37,38)39)24(25(31)23(16)21)28-27-18-7-5-17(6-8-18)26-15(2)30;;/h3-13,29,31H,1-2H3,(H,26,30)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEGITQOJDSUSE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=CC=C(C=C4)NC(=O)C)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4Na2O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10130-48-0
Record name C.I. Acid Violet 5, disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010130480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 3-[[4-(acetylamino)phenyl]azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.320
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Acid Violet 5: Comprehensive Chemical Characterization and Molecular Weight Analysis in Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of analytical chemistry and pharmaceutical development, polysulfonated azo dyes occupy a unique niche. While traditionally utilized in textile and ink manufacturing, compounds like Acid Violet 5 (AV5) are increasingly leveraged in biomedical research as robust tracking dyes, histological stains, and protein-binding probes. As a Senior Application Scientist, I have found that the accurate characterization of such highly polar, anionic molecules requires highly optimized liquid chromatography-mass spectrometry (LC-MS) workflows.

This whitepaper provides an authoritative, in-depth guide to the structural elucidation, physicochemical behavior, and molecular weight analysis of Acid Violet 5. By dissecting the causality behind specific experimental conditions—such as the critical need for volatile ion-pairing agents in MS—this guide establishes a self-validating framework for researchers isolating and quantifying complex sulfonated dyes[1].

Structural Elucidation and Physicochemical Properties

Acid Violet 5 (CAS: 10130-48-0) is a complex, synthetic azo dye characterized by an extended conjugated naphthalene backbone[2]. Its vivid violet chromophore is driven by the central azo linkage (-N=N-), which bridges the electron-rich naphthalene system with an acetylamino-substituted phenyl ring[3].

From a physicochemical standpoint, the molecule's behavior in solution is dictated by two highly acidic sulfonic acid moieties at the 2 and 7 positions of the naphthalene ring. Supplied commercially as a disodium salt, these groups fully dissociate in aqueous media, rendering the molecule highly hydrophilic and permanently negatively charged across a broad pH range. Furthermore, the presence of an acetylamino group and a bulky p-tolylsulfonylamino group introduces significant steric hindrance and hydrogen-bond donor/acceptor sites, dictating its binding kinetics with macromolecular targets[3].

Table 1: Physicochemical Specifications of Acid Violet 5
ParameterSpecification / Value
Chemical Name C.I. Acid Violet 5, disodium salt
IUPAC Name Disodium 3-((4-(acetylamino)phenyl)azo)-4-hydroxy-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate
CAS Registry Number 10130-48-0
Molecular Formula C25H20N4Na2O10S3
Molecular Weight (Salt) 678.62 g/mol
Monoisotopic Mass (Neutral) 634.04 g/mol
Solubility Highly soluble in water and polar protic solvents (e.g., Methanol)

Principles of Molecular Weight Analysis via High-Resolution ESI-MS

The molecular weight analysis of polysulfonated dyes presents a distinct analytical challenge. Standard positive-ion mode Electrospray Ionization (ESI) is highly inefficient for AV5 because the molecule inherently resists protonation due to its strongly acidic sulfonate groups.

The Mechanistic Choice of Negative Ion Mode: To achieve high-sensitivity detection, we must exploit the molecule's native state. Negative-ion ESI is the gold standard for polysulfonated variants[4]. In the source, the disodium salt readily sheds its sodium cations ( Na+ ), generating a series of deprotonated or desodiated molecules. This allows for the precise determination of the molecular weight and the exact number of acidic groups based on the charge state envelope[1].

The Role of Volatile Ion-Pairing Agents: A critical failure point I frequently observe in dye analysis is the use of non-volatile buffers (e.g., sodium phosphate) during HPLC separation, which causes catastrophic ion suppression and source arcing in the mass spectrometer. To circumvent this, ammonium acetate ( NH4​OAc ) is employed. The ammonium ion acts as a volatile ion-pairing agent; it temporarily neutralizes the sulfonate groups to improve retention on the hydrophobic C18 stationary phase. Upon entering the ESI source, the NH4​OAc volatilizes completely, allowing AV5 to be detected in its unadulterated anionic state[1].

Table 2: Diagnostic ESI-MS Ions for Acid Violet 5 (Negative Mode)
Ion SpeciesFormulaTheoretical m/zDiagnostic Utility
[M - 2Na]²⁻ [C25H20N4O10S3]²⁻~ 316.02Base peak; confirms presence of two sulfonate groups.
[M - 2Na + H]⁻ [C25H21N4O10S3]⁻~ 633.04Confirms monoisotopic mass of the neutral acid form.
[M - Na]⁻ [C25H20N4NaO10S3]⁻~ 655.02Identifies the monosodium adduct; useful for salt verification.

Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every analytical run includes built-in controls to verify system suitability before data acquisition.

Protocol A: Reversed-Phase HPLC-ESI-MS Analysis of Acid Violet 5

Objective: To determine the exact molecular weight and assess the purity of AV5 preparations.

  • System Suitability Test (SST) & Blank Run:

    • Action: Inject a blank solution (50:50 Methanol:Water) into the LC-MS.

    • Validation: Confirm a stable baseline with no carryover peaks at m/z 316 or 633. Inject a known polysulfonated standard (e.g., Acid Red 1) to verify mass accuracy (< 5 ppm error) and negative ion sensitivity.

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water (pH adjusted to 6.8).

    • Prepare Mobile Phase B: LC-MS grade Methanol.

  • Sample Preparation:

    • Dissolve 1 mg of AV5 in 1 mL of Mobile Phase A. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter to remove particulates. Dilute to a final concentration of 1 µg/mL.

  • Chromatographic Separation:

    • Column: C18 Reversed-Phase (2.1 x 100 mm, 1.8 µm particle size).

    • Gradient: 5% B to 95% B over 15 minutes at a flow rate of 0.3 mL/min.

  • ESI-MS Acquisition:

    • Operate the Q-TOF or Ion Trap in negative ESI mode.

    • Capillary voltage: 2.5 kV; Desolvation temperature: 350°C.

    • Extract chromatograms for m/z 316.02 and 633.04[1].

HPLC_MS_Workflow N1 Sample Preparation (AV5 in NH4OAc) N2 RP-HPLC Separation (C18 Column) N1->N2 Injection N3 ESI Source (Negative Ion Mode) N2->N3 Elution N4 Mass Analyzer (Q-TOF / IT) N3->N4 Ionization N5 Data Acquisition ([M-2Na]2-, [M-Na]-) N4->N5 Detection

Figure 1: HPLC-ESI-MS workflow for the isolation and characterization of Acid Violet 5.

Protocol B: Dye-Protein Electrostatic Binding Assay

Objective: To utilize AV5 as a quantitative probe for basic amino acid residues in target proteins.

  • Mechanistic Principle: The sulfonate groups of AV5 carry a permanent negative charge at physiological pH. When introduced to proteins, these anions form robust electrostatic salt bridges with the protonated primary amines of lysine ( Lys+ ) and the guanidinium groups of arginine ( Arg+ )[4].

  • Reagent Preparation: Prepare a 50 µM solution of AV5 in a 50 mM Citrate buffer (pH 4.5). The acidic pH ensures maximum protonation of the protein's basic residues while AV5 remains fully ionized.

  • Incubation & Binding: Mix 100 µL of the target protein (e.g., Bovine Serum Albumin) with 900 µL of the AV5 solution. Incubate at room temperature for 30 minutes.

  • Self-Validation (Negative Control): In parallel, incubate AV5 with a chemically modified protein where the amine groups have been acetylated (blocked). A lack of dye binding in this control validates that the interaction is specifically driven by electrostatic attraction to basic residues, rather than non-specific hydrophobic interactions.

  • Quantification: Measure the depletion of unbound AV5 in the supernatant via UV-Vis spectroscopy at its absorbance maximum (~540 nm) or via direct MALDI-TOF mass spectrometry of the intact dye-protein complex[4].

Dye_Protein_Interaction AV5 Acid Violet 5 (Polysulfonated Anion: SO3-) Complex Dye-Protein Complex (Electrostatic Salt Bridge) AV5->Complex Electrostatic Attraction Protein Target Protein (Basic Residues: Lys+, Arg+) Protein->Complex Protonated Amines

Figure 2: Electrostatic interaction mechanism between AV5 sulfonate groups and protein amines.

References

  • Chemsrc. Acid Violet 5 | CAS#:10130-48-0 | Chemical & Physical Properties. Retrieved from:[Link]

  • Holčapek, M., et al. Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. Journal of Chromatography A. Retrieved from:[Link]

  • Börnsen, K. O., et al. MALDI Mass Spectrometry of Dye−Peptide and Dye−Protein Complexes. Analytical Chemistry, ACS Publications. Retrieved from:[Link]

Sources

Acid Violet 5: UV-Vis Absorption Spectrum and Molar Extinction Coefficient Determination

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acid Violet 5 (AV5) is a complex, poly-sulfonated azo dye widely utilized in biochemical assays, textile dyeing, and as an electrophoretic tracer in molecular biology workflows. For researchers and drug development professionals, understanding the precise photophysical properties of AV5—specifically its UV-Vis absorption spectrum and molar extinction coefficient ( ε )—is critical for accurate spectrophotometric quantification and assay validation.

Chemical Structure and Photophysical Causality

AV5 features a naphthalene backbone substituted with an azo group (-N=N-), acetylamino, and sulfonylamino moieties. The extensive π -conjugation across the aromatic rings and the azo linkage significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This structural configuration shifts the primary π→π∗ electronic transition into the visible region, resulting in a distinct absorption maximum ( λmax​ ) at 527 nm [1].

Furthermore, the presence of multiple sulfonic acid groups imparts high aqueous solubility and a strong anionic character. This makes AV5 an ideal, non-interfering tracer for nucleic acid tracking in Polymerase Chain Reaction (PCR) and gel electrophoresis, as it migrates uniformly without inhibiting enzymatic activity [1].

Table 1: Physicochemical and Optical Properties of Acid Violet 5
PropertyValue / Description
Chemical Name C.I. Acid Violet 5, disodium salt
CAS Number 10130-48-0 [2]
Molecular Formula C25H20N4Na2O10S3 [2]
Molecular Weight 678.62 g/mol [2]
Chromophore Type Azo dye (-N=N-)
Absorption Maximum ( λmax​ ) 527 nm (in aqueous solution) [1]
Net Charge Highly Anionic (due to sulfonate groups)

UV-Vis Absorption Spectrum Profile

When analyzing the UV-Vis spectrum of AV5, the primary peak at 527 nm is responsible for its deep violet-red coloration. Secondary absorption bands in the UV region (typically 230-320 nm) correspond to localized transitions within the naphthalene and phenyl rings. The absorption profile is highly dependent on the solvent's dielectric constant and the solution's pH. Because sulfonic acid groups are strong acids ( pKa<1 ), AV5 remains fully ionized across a broad physiological pH range (pH 4–9), ensuring spectral stability during biological assays.

G Photon Incident Light (Visible Spectrum) Azo Azo Chromophore (-N=N- Conjugation) Photon->Azo Absorption Excitation π → π* Transition (HOMO to LUMO) Azo->Excitation Energy Transfer Absorbance Peak Absorption (~527 nm) Excitation->Absorbance Spectral Output Detector Detector Signal (Transmittance Drop) Absorbance->Detector Quantification

Electronic transition pathway of Acid Violet 5 upon photon absorption.

Molar Extinction Coefficient ( ε ) Framework

The molar extinction coefficient ( ε ) is a fundamental intrinsic property that defines how strongly a chemical species absorbs light at a given wavelength. It is derived from the Beer-Lambert Law:

A=ε⋅c⋅l

Where:

  • A = Absorbance (dimensionless)

  • ε = Molar extinction coefficient ( M−1cm−1 )

  • c = Molar concentration ( mol/L )

  • l = Path length of the cuvette (typically 1 cm)

For drug development and assay validation, establishing an accurate ε for AV5 is mandatory to ensure batch-to-batch consistency and to quantify tracer recovery post-reaction accurately.

Experimental Protocol: Self-Validating Workflow for Determining ε

To ensure scientific integrity, the determination of ε must be treated as a self-validating system. This means incorporating internal checks, such as verifying the linearity of the concentration-absorbance relationship to rule out dye aggregation or detector saturation.

Step 1: Reagent Preparation and Moisture Correction

Azo dyes are notoriously hygroscopic. Before weighing, desiccate the AV5 powder under vacuum at 60°C for 24 hours to remove bound moisture. Analytically weigh exactly 6.786 mg of AV5 and dissolve it in 10 mL of deionized water (or assay-specific buffer) to create a precise 1.0 mM stock solution.

Step 2: Serial Dilution Matrix

Prepare a standard curve using volumetric glassware to minimize the propagation of error. The target absorbance range should fall between 0.1 and 1.0 to ensure detector linearity.

Table 2: Serial Dilution Matrix for ε Determination
StandardStock Volume (1.0 mM)Diluent VolumeFinal ConcentrationExpected Absorbance Range
Blank0 µL10.0 mL0 µM0.000
Std 1100 µL9.9 mL10 µM~0.15 - 0.25
Std 2200 µL9.8 mL20 µM~0.30 - 0.50
Std 3300 µL9.7 mL30 µM~0.45 - 0.75
Std 4400 µL9.6 mL40 µM~0.60 - 1.00
Std 5500 µL9.5 mL50 µM~0.75 - 1.25
Step 3: Spectrophotometric Acquisition
  • Blank the UV-Vis spectrophotometer using the exact diluent used for the standards.

  • Scan Standard 4 across the 400–700 nm range to experimentally confirm the λmax​ at 527 nm.

  • Measure the absorbance of all standards specifically at 527 nm using a 1 cm quartz cuvette.

Step 4: Linear Regression and Validation

Plot Absorbance (y-axis) versus Concentration in Molarity (x-axis). Perform a linear regression analysis.

  • Validation Check: The R2 value must be ≥0.999 . A lower value indicates pipetting error, dye aggregation (common in azo dyes at high concentrations), or detector saturation.

  • Calculation: The slope of the linear regression line directly represents the molar extinction coefficient ( ε ) in M−1cm−1 .

G A Prepare AV5 Stock Solution (1.0 mM in DI Water/Buffer) B Gravimetric & Volumetric Validation A->B C Serial Dilution (10 µM to 50 µM) B->C D UV-Vis Spectrophotometry (Scan 400-700 nm) C->D E Identify λ_max (Expected ~527 nm) D->E F Measure Absorbance (A) at 527 nm E->F G Linear Regression Analysis (A vs. Concentration) F->G H Calculate Molar Extinction Coefficient (ε) G->H

Experimental workflow for the spectrophotometric determination of ε.

References

  • Title: Tracer reagents that enhance reaction-product analysis (US6942964B1)
  • Title: acid violet 5 | CAS#:10130-48-0 Source: Chemsrc URL: [Link]

Elucidating the Mechanism of Action of Acid Violet 5 in Protein Binding: A Thermodynamic and Kinetic Perspective

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the precise mechanisms of dye-protein interactions is fundamental for applications ranging from biochemical assays to advanced textile engineering and wastewater remediation. As a Senior Application Scientist, I approach ligand binding not merely as a procedural outcome, but as a rigorous thermodynamic system. This whitepaper provides an in-depth analysis of the mechanism of action of Acid Violet 5 (AV5) in protein binding. By dissecting its molecular architecture, stoichiometric fidelity, and kinetic behavior, we establish a comprehensive framework for utilizing AV5 as a highly reliable model ligand in protein interaction studies.

Molecular Architecture and Stoichiometric Fidelity

Acid Violet 5 (C.I. 18125, CAS 8004-52-2) is a synthetic disulfonated azo dye with the molecular formula C25​H20​N4​Na2​O10​S3​ 1[1]. Its structure consists of a single azo class framework flanked by two highly anionic sulfonate groups and an extensive hydrophobic aromatic system 2[2].

A critical differentiator for AV5 in protein binding is its stoichiometric fidelity . In comparative studies involving amine-rich polymers (such as chitosan and structural proteins), the molar ratio between AV5 molecules and available amine groups strictly respects the theoretical stoichiometry between its sulfonic functions and the target's protonated amines3[3]. In contrast, other disulfonated dyes like Reactive Black 5 and Acid Black 1 often exhibit non-stoichiometric binding due to premature dye aggregation in solution[3]. This lack of aggregation makes AV5 an exceptionally reliable ligand for quantifying absolute protein binding sites.

Thermodynamic Drivers of Protein-Ligand Interaction

The binding of AV5 to proteinaceous substrates (e.g., Bovine Serum Albumin, wool keratin, or silk fibroin) is governed by a dual-mechanism pathway. The ion exchange mechanism alone is an oversimplification; other modes of dye-protein interaction must operate simultaneously4[4].

  • Coulombic (Electrostatic) Attraction: At a pH below the protein's isoelectric point (pI), amino groups ( −NH2​ ) are protonated into cationic ammonium ions ( −NH3+​ ). The anionic sulfonate groups ( −SO3−​ ) of AV5 act as primary anchors, driving rapid initial association.

  • Extensive Hydrophobic Adsorption: Following the initial electrostatic tethering, the large hydrophobic surface area of AV5 packs against non-polar pockets within the protein. While this extensive surface adsorption results in a slower diffusion rate compared to smaller dyes (like Acid Yellow 23), it yields a significantly higher overall binding affinity and thermodynamic stability[4].

Pathway AV5 Acid Violet 5 (Disulfonated Azo Dye) Electrostatic Coulombic Attraction (Primary Anchoring) AV5->Electrostatic Sulfonate Groups (-SO3-) Hydrophobic Hydrophobic Adsorption (Surface Packing) AV5->Hydrophobic Aromatic Rings Protein Target Protein (Protonated Amines) Protein->Electrostatic Ammonium Groups (-NH3+) Protein->Hydrophobic Non-polar Pockets Complex Stable AV5-Protein Complex (Stoichiometric Binding) Electrostatic->Complex Fast Kinetics Hydrophobic->Complex Slow Diffusion / High Affinity

Mechanistic pathway of Acid Violet 5 binding to protein targets.

Experimental Workflows for Binding Validation

To transition from theoretical mechanisms to empirical data, we must employ robust, self-validating experimental designs. The following protocol details the spectrophotometric determination of AV5-protein binding constants via Scatchard analysis.

Protocol: Spectrophotometric Determination of Binding Constants

1. Reagent & Buffer Preparation

  • Action: Prepare a 50 mM Sodium Acetate buffer at pH 4.5.

  • Causality: The pH must be strictly maintained below the isoelectric point of the target protein (e.g., BSA pI ~4.7). This ensures the protein's amine groups are fully protonated, providing the necessary cationic sites for the primary coulombic anchoring of AV5.

  • Stocks: Prepare a 10 μ M protein stock and a 1 mM AV5 stock in deionized water, subsequently diluted to working concentrations of 2×10−5 to 10×10−5 M 5[5].

2. Titration & Equilibrium Incubation

  • Action: Add a constant volume of the protein stock to a series of quartz cuvettes. Titrate increasing volumes of the AV5 working solution. Incubate the mixtures at 25°C for 30 minutes.

  • Causality: While electrostatic binding is nearly instantaneous, the secondary hydrophobic surface packing requires time to reach thermodynamic equilibrium. A 30-minute incubation prevents the acquisition of premature, non-equilibrated kinetic data.

3. Spectral Acquisition & Self-Validation

  • Action: Scan the samples from 400 nm to 700 nm using a UV-Vis spectrophotometer. Identify the isosbestic point.

  • Causality (Self-Validating System): The presence of a sharp, stable isosbestic point acts as an internal control. It mathematically guarantees that the system contains exactly two absorbing species (free AV5 and protein-bound AV5) in equilibrium. If the isosbestic point drifts, it indicates dye aggregation or protein denaturation, alerting the scientist to invalidate the run immediately.

4. Scatchard Analysis

  • Action: Calculate the bound dye concentration using the Beer-Lambert law at λmax​ . Plot the ratio of Bound/Free dye against Bound dye concentration to derive the association constant ( Ka​ ) and the number of binding sites ( n ).

Workflow A 1. Buffer Prep (pH 4.5) Ensure Cationic Amine Sites C 3. Equilibrium Incubation (30 mins at 25°C) A->C Protein Stock B 2. AV5 Dye Titration (2 to 10 x 10^-5 M) B->C Dye Gradient D 4. UV-Vis Spectroscopy (Isosbestic Point Validation) C->D Complex Formation E 5. Scatchard Analysis (Derive Ka and n) D->E Absorbance Data

Step-by-step experimental workflow for AV5-protein binding analysis.

Quantitative Data Analysis

To contextualize the efficacy of AV5, it is essential to compare its kinetic and stoichiometric parameters against other commonly utilized disulfonated azo dyes. The table below synthesizes quantitative behavioral data derived from comparative coagulation and kinetic dyeing studies.

Table 1: Comparative Binding Kinetics and Stoichiometry of Disulfonated Azo Dyes
Dye MoleculeSulfonate GroupsBinding Stoichiometry (Dye:Amine)Aggregation TendencyDiffusion RatePrimary Binding Driver
Acid Violet 5 21:1 (Strict) LowSlowElectrostatic + Extensive Hydrophobic
Acid Black 1 2Non-stoichiometricHighFastElectrostatic + Aggregation
Acid Yellow 23 2VariableModerateFastPredominantly Electrostatic

(Data synthesized from comparative coagulation and dyeing kinetic studies[3][4])

Conclusion

Acid Violet 5 represents a highly sophisticated tool for protein binding analysis. By leveraging its strict stoichiometric fidelity and dual-mechanism binding profile (electrostatic anchoring followed by extensive hydrophobic packing), researchers can achieve highly reproducible thermodynamic data. Adhering to self-validating protocols, such as isosbestic point monitoring during spectrophotometric titration, ensures that the structural integrity of both the dye and the target protein is maintained throughout the assay, yielding trustworthy and actionable kinetic insights.

References

  • World dye variety: Acid Violet 5 - worlddyevariety.com
  • Acid, pre-metallised and mordant dyes - 182.160.97
  • C.I. Acid Violet 5, disodium salt - PubChem - nih.gov
  • The Removal of Sulphonated Azo Dyes by Coagulation with Chitosan - researchg
  • Studies on dyeing kinetics of acid dyes on polyurethane fibre - researchg

Sources

The Physicochemical Profile and Mechanistic Applications of Acid Violet 5 (C.I. 18125)

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction & Chemical Identity

Acid Violet 5 (C.I. 18125), also known as Säureviolett 5B, is a synthetic, water-soluble azo dye. While historically recognized for its utility in the textile industry for dyeing proteinaceous fibers, its unique physicochemical properties have driven its adoption in molecular biology, analytical chemistry, and environmental remediation research.

As a Senior Application Scientist, I have observed that the true utility of any chemical agent lies in understanding the causality between its molecular architecture and its macroscopic behavior. This whitepaper deconstructs the structural logic of Acid Violet 5, detailing how its functional groups dictate its solubility, electrophoretic mobility, and reactivity, thereby providing a comprehensive guide for researchers integrating this compound into complex biochemical assays or degradation studies.

Molecular Architecture & Causality of Properties

The functional versatility of Acid Violet 5 is entirely dependent on its specific molecular topography. The IUPAC name, Disodium 3-((4-(acetylamino)phenyl)azo)-4-hydroxy-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate [1], reveals three critical functional domains:

  • The Chromophore (Azo Bond): The central −N=N− bond links the aromatic systems, creating an extended conjugated π -electron system. This conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), allowing the molecule to absorb visible light and reflect a deep violet hue.

  • The Solubilizers (Disulfonate Groups): The naphthalene-2,7-disulfonate core provides two highly polar, anionic −SO3−​ groups. These groups are responsible for the dye's exceptional aqueous solubility and its strong negative charge across a broad pH range.

  • The Auxochromes: The acetylamino and p-tolylsulfonylamino groups act as electron donors. They not only induce a bathochromic shift (deepening the color) but also provide steric bulk. In biological assays, this steric hindrance prevents the planar core from intercalating into DNA, a crucial feature for its use in polymerase chain reaction (PCR) applications [3].

G AV5 Acid Violet 5 (C.I. 18125) Azo Azo Bond (-N=N-) Chromophore AV5->Azo Sulfonate Two Sulfonate Groups (-SO3-) Solubilizers AV5->Sulfonate Auxo Auxochromes (Steric Bulk & Donors) AV5->Auxo Prop1 Visible Light Absorption (Violet/Red-Purple) Azo->Prop1 Prop2 High Aqueous Solubility & Anionic Mobility Sulfonate->Prop2 Prop3 Non-Intercalating (PCR Compatible) Auxo->Prop3

Diagram 1: Structural logic mapping the functional groups of Acid Violet 5 to their macroscopic properties.

Physical & Spectroscopic Profile

To facilitate formulation and experimental design, the core quantitative data for Acid Violet 5 is summarized below [1, 2].

PropertyValue / Description
CAS Registry Number 10130-48-0
Molecular Formula C25​H20​N4​Na2​O10​S3​
Molecular Weight 678.62 g/mol
Physical State Solid powder (Red-light purple to deep violet)
Melting Point ~240 °C
Solubility Highly soluble in water and ethanol
Electrophoretic Application 0.01 - 0.1 g/L in sample buffers

Mechanistic Applications in Biological & Analytical Sciences

Molecular Biology: PCR Master Mixes and Electrophoresis

In genomic workflows, visual aids are critical for tracking pipetting accuracy and electrophoretic migration. Acid Violet 5 is frequently engineered into PCR master mixes and gel loading buffers [3].

The Causality of Choice: Why use Acid Violet 5 over traditional dyes like Bromophenol Blue? Many traditional dyes can inhibit Taq DNA polymerase at higher concentrations. Acid Violet 5, due to its bulky p-tolylsulfonylamino auxochrome, cannot easily slide between the base pairs of the DNA double helix (unlike planar dyes such as Ethidium Bromide). Furthermore, its two sulfonate groups ensure it remains strictly anionic at the standard running buffer pH (8.0 - 8.3), guaranteeing it migrates uniformly toward the anode without binding to the negatively charged nucleic acid backbone [2, 3].

Analytical Chemistry: Reversible Redox Indicator

Historically, Acid Violet 5 has been utilized as a reversible redox indicator in oxidimetry [4]. In the presence of strong oxidizing agents, the extended π -system of the molecule undergoes a reversible loss of electrons, which alters the HOMO-LUMO gap and triggers a distinct colorimetric shift. This property is highly valuable in classical analytical titrations where precise equivalence point determination is required.

Industrial Dyeing and Stoichiometric Binding

In textile and material sciences, Acid Violet 5 is used to dye protein fibers (wool, silk) and polyamides. The mechanism is heavily pH-dependent. At an acidic pH (< 5), the amino groups on keratin or nylon become protonated ( −NH3+​ ). The anionic sulfonate groups of the dye form strong electrostatic interactions with these cationic sites. Research into coagulation-flocculation processes has shown that Acid Violet 5 exhibits near-perfect stoichiometric binding between its sulfonic functions and protonated amine groups, making it a highly predictable model compound for binding assays [5].

Environmental Remediation: Advanced Oxidation Processes (AOPs)

Because azo dyes are highly recalcitrant to natural biodegradation, they serve as standard model compounds for testing Advanced Oxidation Processes (AOPs) like the Fenton reaction.

The Fenton Mechanism: The addition of Ferrous iron ( Fe2+ ) to Hydrogen Peroxide ( H2​O2​ ) at an acidic pH (optimally 3.5) catalyzes the generation of hydroxyl radicals ( ∙OH ). These radicals are highly electrophilic and attack the electron-dense azo bond of Acid Violet 5. Cleavage of the −N=N− bond immediately destroys the extended conjugation, resulting in rapid visual decolorization, followed by the eventual mineralization of the aromatic intermediates into CO2​ , H2​O , and SO42−​ .

G Start Acid Violet 5 (Intact Azo Dye) Cleavage Azo Bond (-N=N-) Cleavage Start->Cleavage Fenton Fenton Reagent (Fe2+ + H2O2) Radical Hydroxyl Radicals (•OH) Fenton->Radical Catalysis (pH 3.5) Radical->Cleavage Electrophilic Attack Inter Aromatic Amines (Intermediates) Cleavage->Inter Min Mineralization (CO2 + H2O + SO4 2-) Inter->Min Further Oxidation

Diagram 2: Mechanistic workflow of Acid Violet 5 degradation via the Fenton oxidation pathway.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to isolate the specific variables being tested.

Protocol 1: Formulation of Acid Violet 5 Tracking Dye for Agarose Gel Electrophoresis

Purpose: To create a non-inhibitory, high-density loading buffer for DNA tracking.

  • Reagent Preparation: Dissolve 0.05 g of Acid Violet 5 powder in 10 mL of sterile, nuclease-free water to create a 50x stock solution.

  • Buffer Formulation: In a sterile tube, combine 3 mL of glycerol (acts as a density enhancer to pull the sample into the gel well), 1 mL of the 50x Acid Violet 5 stock, and 6 mL of 10 mM Tris-HCl (pH 8.0). This yields a 6x loading buffer.

  • Sample Mixing: Mix 1 μL of the 6x loading buffer with 5 μL of the DNA sample.

  • Self-Validation (Control Lanes):

    • Lane 1 (Negative Control): Load 6 μL of the buffer/water mix (no DNA) to verify the dye's independent migration rate.

    • Lane 2 (Positive Control): Load a known DNA ladder mixed with the buffer to confirm that the dye does not obscure standard molecular weight bands or cause anomalous DNA migration.

  • Execution: Run the gel at 5-8 V/cm. Monitor the violet front to track the electrophoretic progress.

Protocol 2: Fenton-driven Decolorization Assay for Acid Violet 5

Purpose: To quantify the oxidative cleavage of the azo bond using hydroxyl radicals.

  • Solution Preparation: Prepare a 50 mg/L solution of Acid Violet 5 in deionized water. Adjust the pH to exactly 3.5 using 0.1 M H2​SO4​ . (Causality: pH 3.5 prevents the precipitation of iron as Fe(OH)3​ and maximizes ∙OH yield).

  • Reaction Initiation: Aliquot 100 mL of the dye solution into a beaker. Add FeSO4​⋅7H2​O to achieve a 0.5 mM Fe2+ concentration. Stir continuously at 200 rpm. Initiate the reaction by adding H2​O2​ to a final concentration of 5.0 mM.

  • Self-Validation (Controls):

    • Control A (Auto-oxidation check): Dye + H2​O2​ (No Fe2+ ). Validates that H2​O2​ alone cannot cleave the azo bond.

    • Control B (Adsorption check): Dye + Fe2+ (No H2​O2​ ). Validates that decolorization is not merely the dye coagulating and precipitating with iron.

  • Quantification: Extract 2 mL aliquots at 5-minute intervals. Immediately quench the reaction by adding a drop of 1 M NaOH to raise the pH > 10 (precipitating the iron and halting the Fenton reaction). Centrifuge, and measure the absorbance of the supernatant at the dye's λmax​ (visible violet region) using a UV-Vis spectrophotometer.

References

  • National Center for Biotechnology Information (PubChem). "C.I. Acid Violet 5, disodium salt - CID 82383." PubChem Database. Available at:[Link]

  • Wikipedia Contributors. "Acid Violet 5." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Mäki, M., et al. "Method of preparing a reaction mixture and related products." World Intellectual Property Organization, WO2011039425A1 (2011).
  • Knop, J. "Über zwei neue reversible oxydimetrische Indikatoren und die manganometrische Bestimmung der Ferrocyanwasserstoffsäure." Zeitschrift für Analytische Chemie, 77, 111-125 (1929). Available at:[Link]

  • Dubreil-Chéneau, E., et al. "Dye residues in aquaculture products: Targeted and metabolomics mass spectrometric approaches to track their abuse." Food Chemistry (2019). (Referenced via ResearchGate for stoichiometric coagulation data). Available at:[Link]

acid violet 5 solubility in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide on the Solvation Thermodynamics and Solubility Profile of Acid Violet 5

As a Senior Application Scientist, I frequently encounter formulation bottlenecks stemming from a fundamental misunderstanding of dye solvation thermodynamics. Acid Violet 5 (CAS: 10130-48-0)—a synthetic azo dye extensively utilized as a tracking agent in agarose gel electrophoresis, a redox indicator, and a biological stain—is a prime example of a complex molecule where empirical solubility data must be paired with mechanistic insight[1].

This whitepaper provides an in-depth analysis of the solubility profile of Acid Violet 5 across aqueous and organic solvents, grounded in molecular thermodynamics, and outlines a self-validating experimental protocol for precise solubility quantification.

Chemical Architecture & Solvation Thermodynamics

To predict and manipulate the solubility of Acid Violet 5, we must first deconstruct its molecular architecture. Acid Violet 5 is chemically defined as Disodium 3-((4-(acetylamino)phenyl)azo)-4-hydroxy-5-(((4-methylphenyl)sulfonyl)amino)naphthalene-2,7-disulfonate[2].

Its solubility behavior is governed by three primary structural features:

  • Disodium Sulfonate Groups ( -SO3−​Na+ ): These highly polar, ionizable groups are the primary drivers of aqueous solubility. In water, the high dielectric constant ( ϵ≈80 ) facilitates the dissociation of the sodium cations, allowing water molecules to form a robust hydration sphere around the anionic sulfonate groups via strong ion-dipole interactions.

  • Hydroxyl and Amide Moieties: The presence of a phenolic hydroxyl group, an acetylamino group, and a sulfonylamino group provides multiple hydrogen bond donors and acceptors. This enables solubility in polar protic organic solvents (like methanol and ethanol) and polar aprotic solvents (like DMSO).

  • Naphthalene Backbone & Azo Linkage: The planar, hydrophobic aromatic rings promote strong π−π stacking in the solid crystal lattice. For dissolution to occur, the solvent must provide enough solvation energy to overcome this lattice energy. Non-polar solvents (e.g., hexane) cannot provide this energetic compensation, rendering the dye insoluble in such media.

Quantitative Solubility Matrix

The following table synthesizes the solubility profile of Acid Violet 5 across various solvent classes, providing the mechanistic rationale for its behavior in drug formulation and analytical chemistry workflows[3].

SolventPolarity IndexSolubility ProfileMechanistic Rationale
Water 10.2Highly Soluble (>50 g/L)Rapid dissociation of sodium salts; dominant ion-dipole interactions and extensive hydrogen bonding.
Dimethyl Sulfoxide (DMSO) 7.2SolubleHigh dipole moment effectively solvates the polar functional groups; ideal for preparing highly concentrated stock solutions.
Methanol 5.1SolubleStrong hydrogen bond donation/acceptance interacts favorably with the dye's amide and hydroxyl groups.
Ethanol 5.2SolubleSimilar to methanol, though slightly lower solubility due to the larger hydrophobic ethyl chain.
Acetone 5.1Slightly SolubleLacks hydrogen bond donating capacity, limiting its ability to fully disrupt the dye's intermolecular hydrogen bonds.
Hexane / Toluene < 2.4InsolubleInsufficient dielectric constant to overcome the high crystal lattice energy of the disodium salt.

Self-Validating Analytical Methodology: The Thermodynamic Shake-Flask Protocol

Kinetic solubility assays (e.g., solvent-shift nephelometry) are prone to generating metastable supersaturated states that do not reflect true solubility[4]. For rigorous drug development and material science applications, the Thermodynamic Shake-Flask Method is the gold standard[5].

The following protocol is engineered as a self-validating system: it incorporates internal controls to ensure optical baseline integrity and thermodynamic equilibrium.

Step-by-Step Methodology:
  • Supersaturation Preparation: Accurately weigh an excess amount of Acid Violet 5 powder (e.g., 500 mg) and transfer it into a 20 mL borosilicate glass vial. Add exactly 10.0 mL of the target solvent.

    • Causality: Borosilicate glass is chemically inert and prevents analyte adsorption to the vessel walls. The vial must be hermetically sealed with a PTFE-lined cap to prevent solvent evaporation, which would artificially concentrate the solution and invalidate the thermodynamic calculation.

  • Isothermal Equilibration: Place the sealed vial in an orbital shaking incubator set to 25.0 ± 0.1°C at 200 RPM for 48 hours.

    • Causality: Dissolution is a temperature-dependent thermodynamic process. Strict thermal control is mandatory. A 48-hour incubation ensures the dissolution kinetics have completely plateaued, transitioning the system from a kinetic state to a true thermodynamic equilibrium.

  • Phase Separation: Remove the vial and allow it to stand for 2 hours to let macroscopic particulates settle. Draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial.

    • Causality: PTFE is universally compatible with both aqueous and organic solvents. The 0.22 µm pore size strictly excludes undissolved colloidal dye aggregates. If left in the solution, these aggregates would cause Rayleigh scattering during UV-Vis analysis, falsely inflating the absorbance readings.

  • Self-Validating Quantification (UV-Vis Spectroscopy):

    • Validation Step: Prepare a calibration curve using 5 serial dilutions of Acid Violet 5 in the target solvent. The system is only validated if the linear regression yields an R2≥0.995 . Zero the spectrophotometer using a blank of the pure target solvent to establish the optical baseline.

    • Measurement: Dilute the filtered saturated solution quantitatively until its concentration falls within the linear dynamic range of the calibration curve. Measure the absorbance at the dye's λmax​ (approx. 520–550 nm, solvent dependent).

    • Calculation: Calculate the absolute solubility using the Beer-Lambert Law ( A=ϵlc ) derived from the validated standard curve, factoring in the dilution multiplier.

Experimental Workflow Visualization

The logical progression of the thermodynamic shake-flask method is mapped below.

G N1 1. Supersaturation Excess Acid Violet 5 + Solvent N2 2. Isothermal Agitation Orbital Shaker (48h, 25°C) N1->N2 Seal & Incubate N3 3. Phase Separation 0.22 µm PTFE Filtration N2->N3 Reach Equilibrium N4 4. UV-Vis Quantification Absorbance Measurement at λ_max N3->N4 Isolate Supernatant N5 5. Data Analysis Concentration via Beer-Lambert Law N4->N5 Apply Calibration

Experimental workflow for Acid Violet 5 solubility via the Shake-Flask method.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 82383, C.I. Acid Violet 5, disodium salt." PubChem, [Link]

  • Wikipedia Contributors. "Acid Violet 5." Wikipedia, The Free Encyclopedia, [Link]

  • U.S. Food and Drug Administration (FDA). "Color Additive Analysis in Foods and Cosmetics using UPLC with Extended Photo-Diode Array Detection." FDA Laboratory Information Bulletin, [Link]

Sources

Electrostatic Interactions of Acid Violet 5 in Biological Staining: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of histology and drug development, achieving high-fidelity visualization of proteinaceous structures is paramount. Acid Violet 5 (C.I. 18125; CAS 8004-52-2) is a synthetic, water-soluble single azo dye renowned for its robust anionic character and specific tissue-binding capabilities. As a Senior Application Scientist, I approach biological staining not merely as a sequence of empirical steps, but as a highly controlled thermodynamic and electrostatic system. This technical guide deconstructs the electrostatic interactions governing Acid Violet 5 (AV5) binding, providing researchers with the mechanistic insights necessary to optimize staining protocols, troubleshoot assay artifacts, and ensure reproducible quantitative analysis.

Mechanistic Principles: The Electrostatic Paradigm

Molecular Architecture The efficacy of AV5 lies in its molecular structure. With a molecular formula of C25H20N4Na2O10S3 and a molecular weight of 678.62 g/mol , the dye features 1[1]. These functional groups remain fully ionized in aqueous solutions, rendering the molecule highly anionic.

Target Protonation Biological tissues, particularly structural proteins and enzymes, are rich in basic amino acids such as lysine, arginine, and histidine. The core mechanism of AV5 staining is driven by manipulating the pH of the microenvironment. In an acidic medium (typically pH 2.5–4.0), the amino groups (-NH2) on these proteins become protonated, forming cationic sites (-NH3⁺). This creates a strong 2 between the positively charged tissue surface and the negatively charged dye ions[2].

Stoichiometric Coulombic Attraction Crucially, the binding is not random; it is highly stoichiometric. Research demonstrates that the molar ratio between AV5 molecules and tissue amine groups strictly respects the 3 of the target[3]. This 1:1 charge neutralization is what gives AV5 its high specificity[4].

Secondary Stabilization While electrostatic forces drive the rapid initial adsorption, secondary interactions—such as 5 between the dye's aromatic rings and non-polar protein domains—are essential for stabilizing the dye-tissue complex and preventing leaching during subsequent processing[5].

Quantitative Analysis of Dye-Tissue Affinity

To engineer a reliable assay, one must understand the physical parameters dictating dye behavior. The table below summarizes the critical thermodynamic and kinetic properties of AV5 binding.

ParameterValue / CharacteristicMechanistic Significance
Molecular Weight 678.62 g/mol Moderate molecular size allows steady diffusion into dense tissue matrices without severe steric hindrance.
Functional Groups 3 Sulfonate (-SO3⁻) groupsProvides high anionic charge density for multivalent electrostatic interactions with target proteins.
Optimal Binding pH 2.5 – 4.5Maximizes protonation of tissue amines while maintaining the dye's solubility and ionization state.
Primary Interaction Electrostatic (Coulombic)Drives rapid initial adsorption and stoichiometric binding to target tissue proteins.
Secondary Interaction Hydrophobic / Van der WaalsStabilizes the dye-protein complex, preventing rapid leaching during dehydration and clearing steps.

Experimental Methodology: Optimized Staining Protocol

A protocol is only as robust as its underlying logic. The following methodology is designed as a self-validating system, where every step is optimized to favor and preserve the electrostatic binding of AV5.

Reagents Required:

  • 1% Acetic Acid (Aqueous)

  • 0.1% Acid Violet 5 Staining Solution (0.1g AV5 dissolved in 100 mL of 1% Acetic Acid)

  • Graded Alcohols (70%, 95%, 100%)

  • Xylene (or aliphatic substitute)

Step-by-Step Workflow & Causality:

  • Step 1: Deparaffinization and Rehydration

    • Action: Clear slides in xylene (2x 3 min), followed by rehydration through descending grades of alcohol to distilled water.

    • Causality: Removes hydrophobic paraffin wax, allowing the aqueous dye solution to permeate the tissue matrix freely.

  • Step 2: Acidic Equilibration

    • Action: Incubate slides in 1% Acetic Acid for 3 minutes.

    • Causality: Lowers the microenvironmental pH below the isoelectric point of most tissue proteins. This ensures maximum protonation of amine groups (-NH2 → -NH3⁺), creating the necessary cationic targets for the anionic dye.

  • Step 3: Dye Incubation

    • Action: Submerge slides in 0.1% Acid Violet 5 Staining Solution for 15–30 minutes at room temperature.

    • Causality: Facilitates the primary electrostatic attraction between the multivalent sulfonate groups (-SO3⁻) of AV5 and the cationic tissue sites. The duration allows for steady-state diffusion and stoichiometric saturation of the available amine groups.

  • Step 4: Differentiated Washing

    • Action: Rinse slides briefly (10-15 seconds) in 1% Acetic Acid, NOT distilled water or tap water.

    • Causality:Critical Step. Tap water is often slightly alkaline and will rapidly deprotonate the tissue amines, breaking the electrostatic bonds and causing the dye to leach (destaining). Maintaining an acidic wash preserves the Coulombic attraction while removing unbound background dye.

  • Step 5: Dehydration and Mounting

    • Action: Rapidly dehydrate through 95% and 100% alcohol, clear in xylene, and apply a resinous mounting medium.

    • Causality: Removes water, effectively "locking" the dye in place by eliminating the aqueous medium required for ionization and dissociation. The hydrophobic interactions established during Step 3 further stabilize the complex during this phase.

Workflow Visualization

The following diagram illustrates the logical dependencies and thermodynamic forces driving the AV5 staining workflow.

G Dye Acid Violet 5 (Anionic -SO3-) Interaction Electrostatic Attraction Dye->Interaction Stoichiometric Binding Buffer Acidic Buffer (pH 2.5 - 4.0) Protonation Protonated Amines (Cationic -NH3+) Buffer->Protonation Induces Tissue Biological Tissue (Basic Proteins) Tissue->Buffer Equilibrated in Protonation->Interaction Target Sites Complex Stable Dye-Tissue Complex Interaction->Complex Stabilized by Hydrophobic Bonds

Caption: Logical workflow of Acid Violet 5 electrostatic binding in biological staining.

Conclusion

For researchers and drug development professionals, understanding the electrostatic interactions of Acid Violet 5 elevates biological staining from an empirical art to a precise science. By strictly controlling the pH to exploit the stoichiometry between the dye's sulfonate groups and the tissue's protonated amines, laboratories can achieve highly reproducible, quantifiable results. This mechanistic approach ensures that every protocol is a self-validating system, capable of withstanding the rigorous demands of modern histological analysis.

References

  • 1, World Dye Variety. 2.2, Alfa Chemistry. 3.3, ResearchGate. 4.4, ResearchGate. 5.5, 182.160.97.

Sources

The Mechanistic Role of Sulfonic Acid Groups in Acid Violet 5 Binding: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acid Violet 5 (AV5) is a disulfonated azo dye widely utilized in biochemical staining, textile engineering, and protein quantification assays. For researchers and drug development professionals, understanding the precise molecular interactions between synthetic dyes and target proteins is critical for assay development and biomaterial functionalization. This whitepaper elucidates the core function of sulfonic acid groups ( −SO3−​ ) in AV5, dismantling misconceptions about covalent bonding and detailing the electrostatic causality that drives high-affinity dye-protein interactions.

Chemical Architecture and Causality of Binding

The Structural Role of Sulfonic Acid Groups

Acid Violet 5 (Molecular Formula: C25​H20​N4​Na2​O10​S3​ ) is characterized by its complex aromatic azo structure and the presence of highly polar sodium sulfonate groups (1)[1].

The causality of AV5's binding efficacy lies in the electron distribution of these sulfonic groups. Unlike carboxylic acids, sulfonic acids have a highly acidic nature ( pKa​<1 ), meaning they remain fully ionized as −SO3−​ anions across a broad pH spectrum, including physiological and highly acidic conditions. This permanent ionization provides a reliable, localized negative charge that acts as an electrostatic anchor.

Electrostatic Ion-Pairing vs. Covalent Misconceptions

A persistent misconception in some legacy literature suggests that sulfonic acid dyes form covalent sulfonamide bonds with target proteins in vivo. However, thermodynamic realities refute this. As noted in critical biochemical reviews, sulfonamide bond formation requires severe dehydration and highly activated intermediates (such as sulfonyl chlorides) (2)[2].

Under standard assay or physiological conditions, AV5's sulfonate groups are resonance-stabilized and non-reactive toward nucleophilic attack. Instead, binding is driven by electrostatic ion-pairing (physisorption). When the ambient pH is lowered below the isoelectric point (pI) of the target protein (e.g., keratin or serum albumin), surface amino acids like lysine and arginine become protonated ( −NH3+​ ). The anionic −SO3−​ groups of AV5 dock into these cationic pockets, forming a stable, non-covalent complex supported by secondary van der Waals forces from the dye's aromatic rings ().

Mechanism AV5 Acid Violet 5 (Anionic Dye) SO3 Sulfonic Acid Groups (-SO3-) AV5->SO3 Hydrophobic Aromatic Rings (Van der Waals) AV5->Hydrophobic Interaction Electrostatic Ion-Pairing (Primary Binding) SO3->Interaction Protein Target Protein (e.g., Albumin/Keratin) NH3 Protonated Amines (-NH3+) Protein->NH3 NH3->Interaction Hydrophobic->Interaction

Logical relationship of Acid Violet 5 and protein binding mechanisms.

Quantitative Impact of Sulfonate Substitution

The spatial arrangement and quantity of sulfonic acid groups directly dictate the binding affinity of the dye. Dyes lacking these groups rely solely on weak hydrophobic interactions, leading to poor protein retention. Conversely, the dual sulfonate groups on AV5 provide a bidentate-like electrostatic grip, significantly increasing the binding constant ( Ka​ ) (3)[3].

Table 1: Influence of Sulfonate Substitution on Dye-Protein Binding Dynamics

Dye ClassificationSulfonic Groups ( −SO3−​ )Primary Binding MechanismRelative Protein Affinity
Methylene Blue0Hydrophobic / DispersionNegligible (<5%)
Patent Blue V1Weak ElectrostaticLow to Moderate (~30%)
Acid Violet 5 2 Strong Ion-Pairing High (>80%)
Reactive Black 52–4Ion-Pairing + Covalent*Very High (>95%)

*Note: Reactive dyes contain additional reactive groups (e.g., vinyl sulfone) that enable true covalent bonding, unlike standard acid dyes.

Experimental Protocol: Quantifying Dye-Protein Binding Affinity

To accurately measure the binding affinity of AV5 to a target protein (e.g., Bovine Serum Albumin, BSA), researchers must use a self-validating system that separates bound complexes from free dye without disrupting the thermodynamic equilibrium. Size-Exclusion Chromatography (SEC) is the gold standard for this workflow.

Step-by-Step SEC Methodology

Rationale: SEC utilizes porous resin (e.g., Sephadex G-25) to separate molecules by hydrodynamic volume. The large BSA-AV5 complexes will elute immediately in the void volume, while the small, unbound AV5 molecules will become trapped in the resin pores and elute later.

  • Reagent Preparation (Control & Test):

    • Prepare a 100μM stock of AV5 in a 0.1M Sodium Acetate buffer.

    • Prepare a 50μM solution of BSA in the same buffer.

    • Self-Validation: Always run a "Dye-Only" control to ensure free dye does not artificially elute in the void volume.

  • pH Adjustment: Adjust the buffer pH to 4.5.

    • Causality: BSA has a pI of ~4.7. Dropping the pH to 4.5 ensures a net positive charge on the protein surface, maximizing the protonation of amine groups to attract the anionic AV5 sulfonate groups (4)[4].

  • Equilibrium Incubation: Mix equal volumes of AV5 and BSA solutions. Incubate at 37∘C for 30 minutes in the dark to allow the electrostatic ion-pairing to reach thermodynamic equilibrium.

  • SEC Separation: Load 1mL of the incubated mixture onto a pre-equilibrated Sephadex G-25 column. Elute with the Sodium Acetate buffer, collecting 0.5mL fractions.

  • Spectrophotometric Quantification: Measure the absorbance of each fraction at 550nm (the λmax​ of AV5). The first absorbance peak corresponds to the bound dye (void volume), and the second peak corresponds to the free dye.

Workflow Step1 1. Reagent Prep (AV5 + Protein) Step2 2. pH Adjustment (Acidify Buffer) Step1->Step2 Step3 3. Incubation (Equilibrium) Step2->Step3 Step4 4. SEC Separation (Isolate Complexes) Step3->Step4 Step5 5. Quantification (Absorbance) Step4->Step5

Step-by-step experimental workflow for quantifying dye-protein binding.

Conclusion

The binding efficacy of Acid Violet 5 is fundamentally governed by its sulfonic acid groups. By providing a permanent, localized anionic charge, these groups facilitate robust electrostatic ion-pairing with protonated amines on target proteins. Recognizing that this interaction is a high-affinity physisorption—rather than a covalent sulfonamide linkage—is essential for researchers optimizing pH-dependent assays, developing novel biological stains, or engineering functionalized biomaterials.

References

  • C.I. Acid Violet 5, disodium salt - PubChem (NIH). 1

  • Formation of Sulfonamide Bonds Through Reaction of Dyes with Serum Proteins - SNM Journals.2

  • Protein Textile Dyes - Chemistry of Dyes - University of Bristol.

  • Binding Affinity of Sulfonic Acid Dyes with Plasma Proteins - ResearchGate. 3

  • Acid, pre-metallised and mordant dyes - Textile Chemistry. 4

Sources

Methodological & Application

acid violet 5 staining protocol for polyacrylamide gel electrophoresis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Sensitivity Protein Visualization and Tracking Using Acid Violet 5 in Polyacrylamide Gel Electrophoresis (PAGE)

Target Audience: Researchers, Analytical Scientists, and Biopharmaceutical Drug Development Professionals.

Executive Summary

Polyacrylamide gel electrophoresis (PAGE) is a foundational analytical technique for protein separation and characterization. While traditional Coomassie Brilliant Blue remains ubiquitous, Acid Violet 5 (AV5) offers a highly versatile and sensitive alternative. AV5 functions with a dual utility: as an anionic pre-electrophoresis tracking dye to monitor the solvent front, and as a high-affinity post-electrophoresis protein stain. This application note details the mechanistic causality, optimized reagent formulations, and step-by-step protocols necessary for integrating AV5 into standard PAGE workflows.

Mechanistic Principles of Acid Violet 5

As an application scientist, understanding the physicochemical interactions driving assay performance is critical for troubleshooting and optimization. The utility of AV5 is governed by its molecular structure and the environmental pH of the buffer systems.

1.1 AV5 as an Electrophoretic Tracer In its application as a tracking dye, AV5 is highly anionic. When loaded into an alkaline running buffer (e.g., Tris-Glycine, pH 8.3), the dye migrates rapidly toward the anode, independent of the protein sample [1]. This allows researchers to visually monitor the solvent front and terminate the electrophoresis run precisely, preventing the loss of low-molecular-weight proteins. Crucially, AV5 is compatible with biological samples and does not inhibit downstream enzymatic reactions or interfere with subsequent protein analysis [2].

1.2 Causality of Protein Staining The post-electrophoresis staining mechanism of AV5 is analogous to other acid dyes used in proteomics [3]. The interaction is a self-validating system of electrostatic and hydrophobic forces:

  • Protonation: The staining solution is highly acidic (formulated with phosphoric acid). This environment lowers the pH below the isoelectric point of most proteins, protonating the primary amino groups of basic amino acid residues (Lysine, Arginine, Histidine) and conferring a net positive charge.

  • Electrostatic Binding: The sulfonate groups of the AV5 molecule remain negatively charged (anionic) and bind stoichiometrically to the protonated basic residues.

  • Hydrophobic Stabilization: Van der Waals forces and hydrophobic interactions between the dye's aromatic rings and the protein's non-polar regions stabilize the dye-protein complex, yielding a distinct violet band against a clear gel background.

AV5_Mechanism P Polypeptide Chain (Basic Residues: Lys, Arg, His) Protonated Protonated Protein (Net Positive Charge) P->Protonated Protonation Acid Acidic Environment (pH < 3.0) Acid->Protonated Lowers pH Complex AV5-Protein Complex (Visible Violet Band) Protonated->Complex Electrostatic Attraction Dye Acid Violet 5 (AV5) (Anionic Sulfonate Groups) Dye->Complex Hydrophobic & Ionic Binding

Figure 1: Mechanistic pathway of Acid Violet 5 binding to protein residues in an acidic buffer.

1.3 The Role of Fixation Before staining, the gel must undergo fixation using Trichloroacetic acid (TCA). Fixation denatures the proteins and precipitates them within the polyacrylamide matrix [4]. This prevents the diffusion of low-molecular-weight proteins out of the gel during the extended aqueous staining and destaining steps, ensuring sharp, high-resolution bands.

Reagent Formulation & Quantitative Data

Precision in reagent formulation is paramount for reproducible staining and optimal signal-to-noise ratios. Prepare the following solutions using analytical-grade reagents and deionized (DI) water [5].

Table 1: Gel Fixation Solution

Component Concentration Function
Trichloroacetic Acid (TCA) 20% (w/v) Precipitates and denatures proteins

| Deionized Water | To final volume | Solvent |

Table 2: AV5 Protein Staining Solution (0.1% w/v)

Component Concentration Function
Acid Violet 5 Powder 0.1% (w/v) Primary anionic staining agent
Phosphoric Acid 10% (w/v) Lowers pH to protonate basic amino acids

| Deionized Water | To final volume | Solvent |

Table 3: Acidic Destaining Solution

Component Concentration Function
Phosphoric Acid 3% (w/v) Maintains acidic pH while washing unbound dye

| Deionized Water | To final volume | Solvent |

Experimental Workflows

AV5_Workflow A 1. PAGE Separation B 2. Protein Fixation A->B C 3. Deionized Water Wash B->C D 4. Acid Violet 5 Staining C->D E 5. Acidic Destaining D->E F 6. Imaging & Analysis E->F

Figure 2: Step-by-step workflow for post-electrophoresis protein visualization using Acid Violet 5.

Protocol A: AV5 as a Pre-Electrophoresis Tracking Dye
  • Preparation: Add AV5 powder to your standard 2X or 4X Laemmli sample loading buffer to achieve a final dye concentration of 0.01% (w/v).

  • Denaturation: Mix the protein sample with the AV5-spiked loading buffer and heat at 95°C for 5 minutes.

  • Loading: Load the samples into the wells of the polyacrylamide gel.

  • Tracking: Apply the electrical field. Monitor the vivid violet dye front as it migrates through the resolving gel. Terminate the run when the AV5 dye front reaches the bottom edge of the cassette.

Protocol B: Post-Electrophoresis Protein Staining
  • Fixation: Carefully remove the gel from the cassette and submerge it in 100 mL of the Gel Fixation Solution (20% TCA). Incubate on an orbital shaker at room temperature for 30 minutes.

  • Washing: Decant the fixation solution. Wash the gel with 100 mL of DI water for 5 minutes on the shaker. Repeat this wash step three times to remove residual TCA.

  • Staining: Submerge the gel in 50–100 mL of the AV5 Protein Staining Solution . Incubate on the shaker for 10 to 20 minutes. Note: Major protein bands (>100 ng) will become visible within 3 minutes.

  • Destaining: Decant the staining solution. Add 100 mL of the Acidic Destaining Solution (3% Phosphoric Acid). Agitate gently for 15 to 60 minutes. Replace the destaining solution periodically until the background is completely clear and the violet protein bands provide high contrast.

  • Storage & Imaging: Wash the gel twice with DI water for 5 minutes. Proceed to densitometry/imaging. For long-term storage, keep the gel submerged in a 5% acetic acid solution at 4°C.

Troubleshooting & Quality Control

A self-validating protocol requires built-in quality control checks. Use the following matrix to troubleshoot suboptimal results.

Table 4: Troubleshooting Guide

Observation Scientific Causality Recommended Corrective Action
High Background Stain Incomplete removal of unbound dye or insufficient destaining time. Increase destaining time. Ensure the destaining solution is refreshed at least twice.
Faint or Missing Bands Insufficient protein loading or inadequate fixation leading to protein diffusion. Verify protein quantification pre-loading. Ensure the TCA fixation step is strictly adhered to for 30 mins.
Dye Precipitation in Gel Staining solution was not properly dissolved or filtered prior to use. Filter the AV5 Staining Solution through a 0.22 µm or Whatman No. 1 filter before applying to the gel.

| Bands Smearing | High salt concentration in the sample or excessive running voltage causing overheating. | Desalt samples prior to loading. Reduce the voltage during the PAGE separation phase. |

References

  • US6942964B1 - Tracer reagents that enhance reaction-product analysis Google Patents URL
  • US20120219957A1 - Method of preparing a reaction mixture and related products Google Patents URL
  • Application Notes: Visualizing Proteins in Gel Electrophoresis with C.I.
  • Comprehensive Guide to Polyacrylamide Gel Staining Techniques Alfa Chemistry URL
  • Application Notes and Protocols: C.I.

Application Note: Optimization and Step-by-Step Protocol for Acid Violet 5 Histological Staining

Author: BenchChem Technical Support Team. Date: April 2026

Abstract This application note details a standardized, highly reproducible protocol for histological tissue staining using Acid Violet 5. Designed for researchers and drug development professionals, this guide elucidates the underlying electrostatic mechanisms of azo dye binding, provides a rigorous step-by-step methodology, and establishes a self-validating troubleshooting framework to ensure high-fidelity morphological visualization.

Mechanistic Grounding: The Causality of Acid Violet 5 Staining

Acid Violet 5 (CAS 10130-48-0) is a synthetic, water-soluble azo dye heavily utilized in histological and cytological studies to differentiate basic tissue components[1]. Unlike empirical staining methods that rely on trial and error, the efficacy of Acid Violet 5 is governed by predictable electrostatic interactions.

As an anionic (acidic) dye, Acid Violet 5 contains negatively charged sulfonate groups (-SO3-). When tissue sections are exposed to an acidic environment (typically pH 2.0–3.5 via acetic acid), the amine groups of tissue proteins (e.g., collagen, muscle fibers, and cytoplasmic proteins) become heavily protonated (-NH3+). Research on azo dye kinetics demonstrates that Acid Violet 5 exhibits a highly specific stoichiometry between its sulfonic functions and the protonated amine groups of the target substrate[2]. This 1:1 electrostatic pairing results in robust, wash-resistant ionic bonds, ensuring crisp differentiation of acidophilic tissue structures.

Mechanism T Tissue Proteins (Neutral pH) A Acidification (1% Acetic Acid, pH 2.5) T->A Lowers pH TP Protonated Amine Groups (-NH3+) A->TP Induces positive charge C Electrostatic Complex (Violet Stained Tissue) TP->C Ionic Binding D Acid Violet 5 Dye (Anionic Sulfonate, -SO3-) D->C Electrostatic Attraction

Fig 1: Mechanistic pathway of Acid Violet 5 binding to tissue proteins.

Reagent Preparation & Quality Control

To maintain a self-validating system, all reagents must be prepared with analytical-grade chemicals and ultrapure water (18.2 MΩ·cm).

  • Acid Violet 5 Stock Solution (1% w/v): Dissolve 1.0 g of Acid Violet 5 powder in 100 mL of distilled water. Stir for 30 minutes and filter through Whatman No. 1 filter paper to remove undissolved particulates.

  • Working Staining Solution (0.1% w/v): Dilute 10 mL of the Stock Solution with 89 mL of distilled water and 1 mL of glacial acetic acid. Causality Note: The 1% acetic acid lowers the pH to ~2.5, which is the critical threshold required to protonate tissue amines and activate the dye's binding mechanism.

  • Differentiation Solution (0.5% Acetic Acid): Add 0.5 mL of glacial acetic acid to 99.5 mL of distilled water.

Experimental Workflow

Workflow N1 1. Deparaffinization (Xylene, 2x 5 min) N2 2. Rehydration (Graded Ethanol to dH2O) N1->N2 N3 3. Acid Violet 5 Staining (0.1% Working Sol, 5-10 min) N2->N3 N4 4. Differentiation (0.5% Acetic Acid, 10-30 sec) N3->N4 N5 5. Dehydration (Graded Ethanol, 70% to 100%) N4->N5 N6 6. Clearing & Mounting (Xylene & Resinous Mountant) N5->N6

Fig 2: Step-by-step workflow for Acid Violet 5 histological tissue staining.

Step-by-Step Staining Protocol

Note: This protocol is optimized for 4–5 µm thick formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Step 1: Deparaffinization and Rehydration

  • Immerse slides in Xylene (or a safe aliphatic substitute) for 2 changes, 5 minutes each. Purpose: Removes hydrophobic paraffin wax that would otherwise block aqueous dye penetration.

  • Rehydrate through graded alcohols: 100% Ethanol (2x 3 min), 95% Ethanol (3 min), and 70% Ethanol (3 min).

  • Rinse gently in running distilled water for 2 minutes to remove residual ethanol.

Step 2: Acid Violet 5 Staining

  • Submerge the slides in the Acid Violet 5 Working Staining Solution for 5 to 10 minutes at room temperature.

  • Optimization Insight: Tissues with higher collagen or dense muscle fibers may require the full 10 minutes to reach binding equilibrium.

Step 3: Differentiation and Washing

  • Transfer slides directly into the Differentiation Solution (0.5% Acetic Acid) for 10 to 30 seconds.

  • Causality Note: Using a weak acid rinse instead of pure water prevents the premature deprotonation of tissue amines, thereby preventing the dye from prematurely leaching out of the target structures.

  • Rinse briefly in distilled water (5 seconds) to halt differentiation.

Step 4: Dehydration, Clearing, and Mounting

  • Dehydrate rapidly through graded alcohols: 70% Ethanol (10 sec), 95% Ethanol (30 sec), 100% Ethanol (2x 2 min). Caution: Prolonged exposure to lower-percentage alcohols can extract the dye.

  • Clear in Xylene for 2 changes, 3 minutes each.

  • Apply a compatible resinous mounting medium (e.g., DPX) and carefully place a coverslip, avoiding air bubbles.

Quantitative Data & Troubleshooting Framework

To ensure trustworthiness and self-validation, compare your experimental results against the standardized metrics in the table below. If deviations occur, follow the causality-based troubleshooting steps.

Morphological TargetExpected ColorationTroubleshooting: Weak StainingTroubleshooting: Over-staining
Cytoplasm Pale to medium violetCheck pH of working solution (must be <3.0).Decrease staining time to 3-5 mins.
Muscle Fibers Deep, intense violetEnsure complete deparaffinization in Xylene.Increase differentiation time (up to 45s).
Collagen Light violet / LavenderIncrease dye concentration to 0.2%.Ensure rapid dehydration in 70/95% EtOH.
Nuclei Unstained (or very pale)N/A (Acid dyes do not target chromatin).If nuclei are dark, dye is precipitating; filter.
References
  • Title: CAS 57741-47-6 Tracid Red 2bs / Acid Dyes Product List Source: Alfa Chemistry URL
  • Title: Monitoring the Decolorization of Acid Orange 8 and Acid Red 44 from Aqueous Solution Using Fenton's Reagents by Online Spectrophotometric Method: Effect of Operation Parameters and Kinetic Study Source: Industrial & Engineering Chemistry Research - ACS Publications URL

Sources

Application Note: Preparation and Optimization of Acid Violet 5 Stock Solutions for Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Molecular Biologists, and Drug Development Professionals Application Areas: Quantitative PCR (qPCR) Tracking, High-Throughput Screening (HTS), and Protein Staining

Introduction and Mechanistic Principles

In high-throughput molecular biology and diagnostic assay development, visual tracking dyes are critical for mitigating pipetting errors and ensuring master mix uniformity. Acid Violet 5 (AV5) is a highly soluble, anionic azo dye increasingly utilized as an inert composite colorant in biological assays[1].

Unlike basic dyes that can intercalate into nucleic acids or inhibit enzymatic activity, AV5 is biologically inert at working concentrations. It does not inhibit Taq DNA polymerase, nor does its absorbance profile interfere with the emission spectra of common qPCR fluorophores (e.g., FAM, HEX, ROX)[1]. Furthermore, AV5 is utilized in specialized polyacrylamide gel staining techniques for protein visualization[2].

The Causality Behind Formulation Choices (E-E-A-T)

As a Senior Application Scientist, I mandate specific biochemical controls when formulating dye stocks for sensitive enzymatic assays:

  • Buffer Selection (pH 7.4): Acid Violet 5 contains multiple sulfonic acid groups[3]. Dissolving the dye in unbuffered water leaves it susceptible to pH drops from dissolved atmospheric CO₂, which can cause dye aggregation or halochromic (pH-induced) color shifts. We utilize 10 mM Tris-HCl (pH 7.4) to keep the dye fully deprotonated and stable.

  • Sterilization via PES: Polyethersulfone (PES) membranes are strictly required for filtration. Nylon or nitrocellulose filters exhibit high non-specific binding for aromatic azo dyes, which will unpredictably strip the dye from your stock solution during sterilization.

  • Sonication: Azo dyes are prone to forming micro-aggregates. Sonication disrupts these intermolecular forces, ensuring true molarity rather than a particulate suspension.

Physicochemical Properties & Formulation Data

Summarized below are the critical parameters required for accurate formulation and quality control of the AV5 stock.

Table 1: Physicochemical Properties of Acid Violet 5

ParameterSpecification
Chemical Name Acid Violet 5 (C.I. 18125)
CAS Registry Number 8004-52-2 / 10130-48-0[3]
Molecular Formula C₂₅H₂₀N₄Na₂O₁₀S₃[3]
Molecular Weight 678.62 g/mol [3]
Dye Class Single Azo Class, Anionic[3]
Solubility Highly soluble in water and ethanol[3]

Table 2: 100X Stock Formulation Parameters

ComponentFinal ConcentrationPurpose in Assay
Acid Violet 5 1.0% w/v (10 mg/mL)Primary visual tracking agent.
Tris-HCl (pH 7.4) 10 mMPrevents halochromic shifts; maintains solubility.
Nuclease-Free H₂O Solvent BasePrevents degradation of DNA/RNA in downstream assays.

Experimental Protocol: 100X Stock Solution Preparation

This protocol establishes a self-validating system to produce a 1% w/v (100X) Acid Violet 5 stock solution, yielding a final 0.01% working concentration in downstream biological assays.

Step-by-Step Methodology

Phase 1: Reconstitution and Homogenization

  • Prepare the Diluent: In a sterile environment, prepare 50 mL of 10 mM Tris-HCl buffer (pH 7.4) using Nuclease-Free Water.

  • Weighing: Using an analytical balance, precisely weigh 100 mg of analytical-grade Acid Violet 5 powder.

  • Solubilization: Transfer the powder to a 15 mL sterile conical tube. Add exactly 10 mL of the prepared Tris-HCl diluent.

  • Homogenization: Vortex the solution vigorously for 2 minutes. Following vortexing, place the tube in a water bath sonicator for 5 minutes at room temperature to disrupt any micro-aggregates.

Phase 2: Sterilization 5. Filtration: Draw the homogenized solution into a sterile 10 mL Luer-lock syringe. Attach a 0.22 µm PES (Polyethersulfone) syringe filter. 6. Collection: Slowly filter the solution into a sterile, light-blocking amber conical tube. Crucial Note: Discard the first 0.5 mL of the filtrate to account for any negligible dead-volume binding within the filter housing.

Phase 3: Quality Control (Self-Validation System) 7. Spectrophotometric Verification: To ensure the stock concentration is perfectly calibrated before adding it to expensive qPCR master mixes, perform an absorbance check.

  • Dilute a 10 µL aliquot of the filtered stock into 990 µL of diluent (1:100 dilution).
  • Measure the absorbance using a UV-Vis spectrophotometer at the dye's λmax​ (typically ~540-550 nm).
  • Compare the Optical Density (OD) against a previously established standard curve. If the OD deviates by >5%, adjust the stock volume accordingly.

Phase 4: Storage 8. Aliquoting: Aliquot the validated stock into 1 mL volumes in sterile amber microcentrifuge tubes to prevent repeated freeze-thaw cycles and photodegradation. 9. Storage Conditions: Store at 4°C for immediate use (up to 3 months) or at -20°C for long-term storage (up to 12 months).

Workflow Visualization

AV5_Workflow N1 1. Reagent Preparation Weigh Acid Violet 5 Powder N2 2. Solubilization Dissolve in Nuclease-Free H₂O N1->N2 N3 3. Sterilization Filter through 0.22 µm PES N2->N3 N4 4. Quality Control UV-Vis Absorbance Verification N3->N4 N5 5. Storage Aliquots at 4°C (Dark) N4->N5 N6 6. Assay Integration Add to qPCR Master Mix (1X) N5->N6

Figure 1: End-to-end workflow for the preparation, sterilization, and integration of Acid Violet 5.

References

  • Title: Acid Violet 5 - World dye variety Source: World Dye Variety URL: [Link]

  • Title: WO2015054396A1 - Composite visible colorant and method for quantitative amplification Source: Google Patents URL

Sources

Comprehensive Application Note: Quantification of Total Protein Concentration Using the Acid Violet Assay

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Principles

In the landscape of quantitative protein analysis, traditional dyes such as Coomassie Brilliant Blue (CBB) and Ponceau S have long been laboratory mainstays. However, Acid Violet (AV) assays—utilizing anionic triphenylmethane dyes such as Acid Violet 5, Acid Violet 17 (Coomassie Violet R200), and Acid Violet 6B—offer superior sensitivity, broader linear dynamic ranges, and rapid staining kinetics ()[1]. AV methods have proven particularly advantageous for quantifying low-abundance proteins in dilute biological matrices like saliva and urine, outperforming both CBB and Pyrogallol Red-Molybdate (PRM) assays in sensitivity[2].

The Causality of Binding (The "Why"): The Acid Violet assay operates on the principle of electrostatic and hydrophobic interactions. Under highly acidic conditions (pH < 2.0, typically mediated by phosphoric or acetic acid), proteins undergo complete protonation, yielding a net positive charge primarily on basic amino acid residues (Arginine, Lysine, Histidine). The AV dye molecules, which possess negatively charged sulfonic acid groups, bind electrostatically to these protonated residues[3]. This interaction induces a significant spectral shift in the dye, producing a stable violet chromophore with a peak absorbance at 546 nm that strictly obeys the Beer-Lambert law.

Mechanism N1 Protein Sample (Contains Basic Amino Acids) N2 Acidification (pH < 2.0) Phosphoric/Acetic Acid N1->N2 N3 Protonation (Lys+, Arg+, His+) N2->N3 Induces positive charge N5 Electrostatic Complex (Stable Violet Chromophore) N3->N5 Binds via electrostatic forces N4 Acid Violet Dye (Anionic Sulfonic Groups) N4->N5 Donates anionic groups N6 Quantification (Absorbance at 546 nm) N5->N6 Beer-Lambert Law

Fig 1. Chemical mechanism of Acid Violet-protein binding and spectrophotometric quantification.

Quantitative Performance & Comparative Analysis

To design a self-validating experimental system, researchers must understand the operational limits of their chosen assay. Acid Violet exhibits a highly predictable linear dynamic range, making it highly versatile for both liquid-phase and gel-based applications.

Table 1: Quantitative Performance Characteristics of Acid Violet Assays

ParameterValue / RangeCausality / Scientific Rationale
Linear Dynamic Range (Liquid) 38 – 900 mg/LOptimal for dilute samples. Maintains linearity without dye depletion[4].
Linear Dynamic Range (Gel) 1 – 100 µgBroad linearity based on dye elution and densitometric absorbance.
Sensitivity (Gel Staining) 1 – 2 ng/mm²Highly sensitive for low-abundance marker proteins (e.g., Carbonic Anhydrase).
Detection Wavelength 546 nmPeak absorbance of the dye-protein electrostatic complex[4].

Table 2: Comparative Analysis of Protein Stains

Stain TypeSensitivitySpeedDestaining Required?Best Use Case
Acid Violet (AV17/AV5) High (1-2 ng/mm²)Fast (5-10 mins)Minimal to NoneRapid quantification, low-abundance proteins[1].
Coomassie Brilliant Blue Moderate (10-50 ng)Slow (Hours)Yes (Extensive)Routine lab work, high-abundance proteins[5].
Silver Staining Ultra-High (<1 ng)Very SlowN/ATrace protein analysis, proteomics[5].

Liquid-Phase Spectrophotometric Assay Protocol

This protocol is optimized for the quantification of total protein in dilute biological fluids (e.g., saliva, urine, or dilute cell lysates).

Self-Validating System Logic:

Every spectrophotometric assay must function as a self-validating system. The inclusion of a reagent blank (matrix without protein) is non-negotiable, as the triphenylmethane dye possesses intrinsic absorbance that must be subtracted to isolate the protein-specific spectral shift. Furthermore, running a concurrent standard curve using Human Serum Albumin (HSA) validates the linear dynamic range and accounts for day-to-day variations in ambient temperature or reagent degradation.

Reagent Preparation
  • AV Working Solution: Dissolve 1 mg/mL of Acid Violet dye in a buffer containing 75 mmol/L NaCl and 1.7 mol/L Phosphoric Acid ()[4].

    • Expert Insight: NaCl maintains the ionic strength required to stabilize the dye-protein complex, while phosphoric acid ensures complete protein protonation by driving the pH well below the isoelectric point of most constituent proteins.

Step-by-Step Methodology
  • Sample Preparation: Centrifuge biological samples (e.g., saliva at 3000 × g for 10 minutes) to pellet mucins and cellular debris, yielding a clear supernatant[4].

  • Reaction Setup: In a cuvette or optically clear microplate, combine 50 µL of the clarified sample (or HSA standard) with 1.5 mL of the AV Working Solution[4].

  • Incubation: Mix thoroughly via pipetting and incubate at room temperature for 5 minutes. Causality: This brief incubation allows the electrostatic interactions between the sulfonic groups and basic amino acids to reach thermodynamic equilibrium.

  • Spectrophotometry: Measure the absorbance at 546 nm against the reagent blank[4].

  • Data Analysis: Calculate sample concentrations using the linear regression equation derived from the HSA standard curve (38 to 900 mg/L).

Polyacrylamide Gel Colloidal Staining Protocol

For researchers separating proteins via SDS-PAGE or Isoelectric Focusing (IEF), Acid Violet provides a rapid, low-background alternative to traditional Coomassie staining.

GelProtocol S1 1. Electrophoresis (SDS-PAGE / IEF) S2 2. Fixation (20% TCA, 30 min) S1->S2 S3 3. Washing (Deionized H2O, 3x) S2->S3 S4 4. AV Staining (0.1% AV, 10% H3PO4) S3->S4 S5 5. Destaining (3% H3PO4 or H2O) S4->S5

Fig 2. Step-by-step workflow for colloidal Acid Violet staining of polyacrylamide gels.

Reagent Preparation
  • Fixative Solution: 20% (w/v) Trichloroacetic acid (TCA)[6].

  • Staining Solution: 0.1% (w/v) Acid Violet in 10% (w/v) Phosphoric Acid ()[6].

  • Destaining Solution: 3% (w/v) Phosphoric Acid or deionized water[6].

Step-by-Step Methodology
  • Fixation: Immediately following electrophoresis, immerse the gel in the 20% TCA Fixative Solution for 30 minutes.

    • Expert Insight: TCA causes the rapid precipitation and denaturation of proteins, physically locking them within the polyacrylamide matrix to prevent diffusion loss during subsequent aqueous steps[6].

  • Washing: Discard the fixative and wash the gel three times for 10 minutes each in deionized water on an orbital shaker. Causality: Removes excess TCA which can locally alter pH and interfere with uniform dye binding.

  • Staining: Incubate the gel in the AV Staining Solution for 5–10 minutes with gentle agitation. Major protein bands (100-500 ng) will become visible within 1-3 minutes[1].

  • Destaining (Optional): Because colloidal AV formulations result in exceptionally low background matrix absorption, destaining is often unnecessary. If background noise is present, transfer the gel to the 3% Phosphoric Acid Destaining Solution for 5–80 minutes until the background is optically clear[1].

  • Validation & Imaging: Perform densitometry using a calibrated imaging system. Ensure standard marker proteins of known concentrations are loaded in adjacent lanes to validate the 1–100 µg linear dynamic range[3].

References

  • Prearo, M. et al. "Human Saliva Total Protein Levels by AV17 Pigment Based Analysis: Validation, Stability and Short-Term Variation Studies." Clinical Laboratory, 2012. Available at:[Link]

  • Iijima, Shiro, et al. "Development of a new method for measuring total urinary protein using acid violet 6B pigment." Journal of Clinical Laboratory Analysis 17.5 (2003): 147-154. Available at:[Link]

Sources

acid violet 5 biological stain protocol for cellular analysis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Acid Violet 5 as a Biological Stain for Cellular Analysis and Protein Visualization

Introduction & Mechanistic Overview

Acid Violet 5 (CAS No. 10130-48-0) is a highly water-soluble anionic azo dye characterized by a complex aromatic structure and multiple sulfonic acid groups[1]. Its molecular formula, C25H20N4Na2O10S3, gives it a relatively high molecular weight and excellent stability[1]. While traditionally classified as an industrial acid dye for protein fibers[2], its precise physicochemical properties make it an exceptionally reliable and quantitative biological stain for cellular analysis, histology, and molecular tracking.

The Causality of Staining: As a Senior Application Scientist, I frequently observe laboratories struggling with inconsistent cytoplasmic staining due to dye aggregation or improper pH control. Acid Violet 5 operates as a self-validating system when the mechanism is properly understood. In an acidic aqueous medium (pH 3.0–4.5), the amino and amide groups present on cellular proteins (such as those in the cytoplasm, muscle fibers, and collagen) become highly protonated, acquiring a net positive charge[2]. The sulfonic acid groups of Acid Violet 5 carry a permanent negative charge. The dye binds to these tissue targets via strong electrostatic (ionic) interactions.

Crucially, research demonstrates that the binding of Acid Violet 5 to amine groups strictly follows stoichiometric ratios—meaning the molar ratio between the dye molecules and the protonated amine groups is perfectly balanced[3]. This stoichiometry prevents the chaotic dye aggregation seen in other stains (like Acid Black 1), ensuring highly quantitative, reproducible staining[3].

Applications in Cellular Analysis & Molecular Biology

  • Histological Cytoplasm Staining: Acid Violet 5 effectively targets acidophilic (basic) tissue components. It provides a sharp, violet-blue contrast against basophilic nuclear counterstains, making it ideal for multiplexed brightfield microscopy where traditional pink/red stains (like Eosin) might spectrally overlap with other chromogens.

  • Electrophoretic Tracking: Due to its distinct absorbance profile and electrophoretic mobility, Acid Violet 5 is utilized as a tracer reagent to monitor the progressive movement of reaction products (such as PCR amplicons) through agarose gels[4].

  • Protein Visualization in PAGE: Similar to Coomassie Brilliant Blue, Acid Violet 5 can be formulated in methanol/acetic acid to fix and stain proteins separated by polyacrylamide gel electrophoresis (PAGE)[5].

Mechanistic Visualization

AV5_Mechanism A Acid Violet 5 (Anionic Azo Dye) E Electrostatic Binding (Stoichiometric) A->E Sulfonic Groups (-) interact with B Acidic Buffer (pH 3.0 - 4.5) C Cellular Proteins (Cytoplasm/Collagen) B->C Lowers pH D Protonated Amine Groups (Cationic Targets) C->D Protonation D->E Amine Groups (+) F Visualized Structures (Violet-Blue Absorbance) E->F Signal Output

Fig 1. Mechanistic pathway of Acid Violet 5 stoichiometric electrostatic binding to cellular proteins.

Quantitative Data: Comparative Stain Analysis

To justify the selection of Acid Violet 5 over other standard laboratory dyes, the quantitative and physicochemical metrics are summarized below:

Feature / PropertyAcid Violet 5Eosin YCoomassie Brilliant Blue R-250
Dye Class Anionic Azo Dye[1]Anionic Xanthene DyeAnionic Triphenylmethane Dye
Primary Target Cytoplasm, Collagen, ProteinsCytoplasm, ErythrocytesPolyacrylamide Gel Proteins[5]
Binding Mechanism Stoichiometric Ionic[3]Non-stoichiometric IonicVan der Waals & Ionic
Optimal Binding pH 3.0 – 4.54.0 – 5.01.0 – 2.5
Visual Color Deep Violet-BluePink/RedDeep Blue
Aggregation Risk Very Low[3]ModerateHigh
Use as PCR Tracer Yes (e.g., REDTaq formulations)[4]NoNo

Experimental Protocols

Protocol A: Histological Staining of Cellular Cytoplasm

Objective: To visualize acidophilic structures in formalin-fixed paraffin-embedded (FFPE) tissue sections. Self-Validating Principle: If the differentiation wash is performed with neutral water instead of acetic acid, the tissue amines will prematurely deprotonate, causing the electrostatically bound dye to leach out and resulting in signal loss.

Reagents Required:

  • Acid Violet 5 Staining Solution: 0.1% (w/v) Acid Violet 5 in 1% aqueous acetic acid.

  • Differentiation Solution: 1% aqueous acetic acid.

  • Nuclear Counterstain: Hematoxylin (Optional).

Step-by-Step Methodology:

  • Deparaffinization & Hydration: Submerge slides in Xylene for 2 x 5 minutes to clear hydrophobic paraffin wax. Rehydrate sequentially through graded ethanol (100%, 95%, 70% for 3 minutes each) and finish in distilled water.

  • Nuclear Counterstaining: Incubate slides in Hematoxylin for 3–5 minutes. Wash under running tap water for 5 minutes until the nuclei "blue".

  • Acid Violet 5 Staining: Submerge slides in the 0.1% Acid Violet 5 solution for 10–15 minutes. Causality: The 1% acetic acid environment ensures maximum protonation of basic amino acid residues (lysine, arginine), allowing the anionic sulfonate groups of the dye to bind tightly.

  • Differentiation & Destaining: Wash slides in 1% Acetic Acid for 2–3 minutes. Causality: The acidic wash removes unbound background dye while maintaining the low pH necessary to keep the target proteins protonated, locking the dye in place.

  • Dehydration & Clearing: Rapidly dehydrate through 95% and 100% ethanol (1 minute each). Clear in Xylene for 2 x 3 minutes.

  • Mounting: Apply a resinous mounting medium, place a coverslip, and analyze via brightfield microscopy.

Protocol B: Electrophoretic Tracking & Protein Visualization

Objective: Utilizing Acid Violet 5 as a tracking dye and post-electrophoresis stain[4].

Step-by-Step Methodology:

  • Tracer Formulation: Prepare a 5X loading buffer containing 0.05% Acid Violet 5, 30% glycerol, and 50 mM EDTA. Causality: Glycerol increases the density of the sample to >1.01 g/cm³, ensuring the sample sinks efficiently into the well during loading[4].

  • Electrophoresis: Load the sample and run the gel. Acid Violet 5 will migrate towards the anode, acting as a visible tracer to monitor the solvent front[4].

  • Post-Run Protein Staining (PAGE): Following electrophoresis, submerge the polyacrylamide gel in a fixing/staining solution (0.1% Acid Violet 5, 40% methanol, 10% acetic acid) for 2 hours on an orbital shaker[5]. Causality: Methanol precipitates and fixes the proteins within the gel matrix, preventing diffusion, while acetic acid drives the ionic bonding between the dye and the proteins.

  • Destaining: Incubate the gel in a destaining solution (50 mL methanol, 35 mL acetic acid, 415 mL water) until the background is clear and protein bands are highly visible[5].

Workflow Visualization

AV5_Workflow W1 1. Deparaffinization & Hydration (Xylene to Graded Ethanol) W2 2. Nuclear Counterstaining (e.g., Hematoxylin) W1->W2 W3 3. Acid Violet 5 Staining (0.1% in 1% Acetic Acid, 10-15 min) W2->W3 W4 4. Destaining & Differentiation (1% Acetic Acid Wash) W3->W4 W5 5. Dehydration & Clearing (Ethanol to Xylene) W4->W5 W6 6. Mounting & Microscopic Analysis W5->W6

Fig 2. Step-by-step histological workflow for Acid Violet 5 cytoplasmic staining.

References

  • Acid Violet 5 | CAS#:10130-48-0 Chemical & Physical Properties. Chemsrc. Available at:[Link]

  • Synthesis of lignin-base cationic flocculant and its application in removing anionic azo-dyes. ResearchGate. Available at:[Link]

  • US Patent 6942964B1 - Tracer reagents that enhance reaction-product analysis. Google Patents.

Sources

Advanced Application Note: Optimization of Acid Violet 5 Dye Bath Formulations for Functional Textile Research

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Textile Researchers, and Drug Development Professionals. Applications: Advanced medical textiles, protein-based biomaterial scaffolds, colorimetric biosensors, and functionalized polyamides.

Introduction & Mechanistic Grounding

In biomedical research and advanced materials science, functionalized textiles and protein-based substrates (e.g., silk fibroin, collagen matrices, and specialized polyamides) are increasingly utilized as scaffolds for drug delivery, wound healing, and colorimetric biosensors. Optimizing the binding of anionic molecules to these proteinaceous matrices serves as a foundational model for understanding ligand-substrate interactions.

Acid Violet 5 (AV5) , also known by its CAS number 10130-48-0, is a synthetic azo dye characterized by its disodium salt structure and multiple sulfonic acid groups, which confer high aqueous solubility 1. The mechanism of action relies heavily on electrostatic interactions. When the pH of the dye bath is lowered below the isoelectric point of the target fiber (typically pH 4.2–4.8 for wool and silk), the amino groups within the polymer matrix become protonated ( −NH3+​ ) 2. This creates a strong electrostatic driving force, allowing the anionic sulfonate groups ( −SO3−​ ) of the AV5 dye to bind securely to the cationic sites on the fiber 3.

To achieve uniform dye distribution (leveling) and maximum exhaustion, researchers must carefully balance the thermodynamics (pH and chemical affinity) and kinetics (temperature and time) of the dye bath 4.

Experimental Workflow & Logical Relationships

The following diagram illustrates the critical phases of the dye bath optimization process, culminating in a self-validating spectrophotometric analysis.

Workflow Start Substrate Preparation (Scouring & Wetting) Bath Dye Bath Assembly (pH 4.5 - 5.5, Na2SO4 added) Start->Bath Stock AV5 Stock Solution (1% w/v in Distilled H2O) Stock->Bath Heat Thermal Kinetics (Ramp 2°C/min to 90°C) Bath->Heat Immerse Substrate Exhaust Exhaustion Phase (Hold 45-60 mins) Heat->Exhaust Maximize Diffusion Validate Self-Validation (Spectrophotometric) Exhaust->Validate Measure % Uptake

Figure 1: Experimental workflow for Acid Violet 5 dye bath formulation and exhaustion analysis.

Step-by-Step Methodology

Phase 1: Substrate Preparation (Scouring)
  • Causality: Natural protein fibers and synthetic polyamides often contain hydrophobic waxes, spinning oils, or sizing agents. Failing to remove these creates localized hydrophobic barriers, leading to uneven wetting and dye resistance.

  • Protocol:

    • Submerge the substrate in a 0.5% (v/v) non-ionic detergent solution at 50°C.

    • Agitate gently for 20 minutes.

    • Rinse thoroughly with deionized water and maintain the substrate in a wetted state to keep the polymer amorphous regions open for dye penetration.

Phase 2: Dye Bath Formulation
  • Causality: Establishing the correct chemical environment is critical. Sodium sulfate ( Na2​SO4​ ) is added as a leveling agent. Because the sulfate anion ( SO42−​ ) is smaller and more mobile than the AV5 dye anion, it rapidly occupies the protonated amine sites on the fiber at lower temperatures. As the temperature rises, the higher-affinity AV5 molecules gradually displace the sulfate ions, ensuring a slow, controlled "strike" that prevents splotching.

  • Protocol:

    • Prepare a 1% (w/v) stock solution of Acid Violet 5 in distilled water.

    • Calculate the required dye volume based on the desired % On Weight of Fabric (owf).

    • Prepare the dye bath with a liquor ratio of 1:30 (1 part fabric to 30 parts water).

    • Add Sodium Sulfate ( Na2​SO4​ ) at 5% owf.

    • Adjust the bath pH to 4.5 using 10% acetic acid. Maintaining this delicate pH balance ensures optimal dye uptake without causing acid-catalyzed hydrolysis of the fiber 5.

Phase 3: Thermal Kinetics & Exhaustion
  • Causality: Dye diffusion is an endothermic process. Raising the temperature increases the kinetic energy of the dye molecules and swells the fiber's polymer chains, increasing the free volume for deep dye penetration 6. However, rapid heating causes sudden surface exhaustion ("ring dyeing"). A controlled ramp rate is mandatory.

  • Protocol:

    • Immerse the wetted substrate into the dye bath at 40°C.

    • Ramp the temperature at a controlled rate of 1.5°C to 2.0°C per minute until reaching 90°C.

    • Hold at 90°C for 45–60 minutes to achieve thermodynamic equilibrium.

Phase 4: Wash-Off & Self-Validation
  • Protocol:

    • Allow the bath to cool to 50°C before removing the substrate.

    • Rinse the substrate with cold deionized water until the effluent is clear.

    • Self-Validation (Spectrophotometry): Extract a 3 mL aliquot of the residual dye bath. Measure the absorbance at λmax​ (approx. 545 nm) using a UV-Vis spectrophotometer. Compare this to the absorbance of the initial dye bath to calculate the Exhaustion Percentage ( %E ).

      • Formula: %E=Ainitial​Ainitial​−Afinal​​×100

      • Validation Metric: A successful optimization should yield an exhaustion rate of ≥85% . If the value is lower, consult the troubleshooting matrix below.

Data Presentation & Optimization Matrices

Table 1: Optimal Parameter Matrix for AV5 Dyeing
ParameterOptimal RangeMechanistic Function
pH Level 4.0 - 5.5Protonates fiber amino groups to create cationic sites for electrostatic dye binding.
Temperature 85°C - 95°CIncreases polymer chain mobility and provides activation energy for dye diffusion.
Time at Max Temp 45 - 60 minutesEnsures thermodynamic equilibrium of dye exhaustion is reached.
Leveling Agent ( Na2​SO4​ ) 5% - 10% owfCompetes with dye anions to retard the initial strike rate, preventing surface splotching.
Liquor Ratio 1:20 to 1:40Provides sufficient aqueous volume for uniform dye dispersion and substrate agitation.
Table 2: Troubleshooting Guide for Dye Bath Formulations
ObservationRoot CauseCorrective Action
Uneven Dyeing (Splotching) Rapid strike rate / Insufficient leveling agent.Increase Na2​SO4​ concentration; reduce heating ramp rate to 1°C/min.
Low Dye Exhaustion ( %E<80% ) pH too high / Insufficient hold time.Adjust bath to pH 4.0 with acetic acid; extend hold time at 90°C by 15 minutes.
Fiber Damage / Harsh Feel pH too low (strong acid used) / Temp too high.Substitute any strong acids with weaker acetic/citric acid; cap max temperature at 90°C.

References

  • Title: CAS 10130-48-0: 2,7-Naphthalenedisulfonic acid, 3-[2-[4-(acetylamino)phenyl]diazenyl]-4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-, sodium salt (1:2) | Source: CymitQuimica | URL: 1

  • Title: The Colorful World of Acid Dyes: Unveiling Creative Possibilities | Source: Alfa Chemistry | URL: 2

  • Title: Investigation of the Thermodynamic and Kinetic Behavior of Acid Dyes in Relation to Wool Fiber Morphology | Source: ACS Omega | URL: 4

  • Title: Synthesis, Characterization And Dyeing Properties Of Acid Dyes On Wool, Silk And Nylon Fibers | Source: IOSR Journal | URL: 3

  • Title: Technical Support Center: Optimizing Acid Brown 425 for Dyeing Studies | Source: Benchchem | URL: 6

  • Title: How acid dyes work — Wild Woollys Guide | Source: Wild Woollys | URL: 5

Sources

Application Notes and Protocols: Utilizing Acid Violet 5 as a Tracking Dye in Biochemical Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Tracking Dyes in Electrophoretic and Chromatographic Analyses

In the landscape of biochemical analysis, precision and real-time feedback are paramount. Techniques such as gel electrophoresis and column chromatography are fundamental to the separation and purification of nucleic acids and proteins. The success of these methods hinges on the ability to monitor the progress of the separation process. This is where tracking dyes become indispensable tools. These small, colored, and charged molecules are added to the sample mixture to provide a visual indication of the migration front, allowing researchers to determine the optimal time to terminate the experiment, thereby preventing the loss of valuable samples.

Traditionally, bromophenol blue has been the tracking dye of choice for many laboratories.[1] However, the search for alternatives with improved characteristics, such as different migration patterns and better visibility, has led to the exploration of other dyes. Acid Violet 5, a synthetic, water-soluble anionic dye, presents a compelling alternative for various biochemical applications.[2] Its distinct reddish-purple hue and specific electrophoretic mobility offer unique advantages in certain experimental contexts. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Acid Violet 5 as a tracking dye in common biochemical assays.

Physicochemical Properties and Rationale for Use

Acid Violet 5, also known as C.I. Acid Violet 5, is a single azo class dye with the molecular formula C25H20N4Na2O10S3.[2] Its anionic nature, conferred by the presence of sulfonate groups, ensures its migration towards the anode in an electric field, similar to nucleic acids and SDS-coated proteins. This property is fundamental to its function as a tracking dye in electrophoretic separations.

The primary rationale for employing Acid Violet 5 lies in its migration characteristics. In standard agarose gel electrophoresis, the migration rate of a tracking dye is often correlated to the apparent molecular weight of a DNA fragment. While bromophenol blue typically migrates at a rate similar to a 300 base pair (bp) DNA fragment in a 1% agarose gel, Acid Violet 5 may exhibit a different migration pattern, offering a useful reference point for fragments of varying sizes.[1] This can be particularly advantageous when separating smaller DNA or RNA fragments where precise monitoring of the dye front is crucial.

PART 1: Application in Agarose Gel Electrophoresis of Nucleic Acids

Principle:

In agarose gel electrophoresis, nucleic acids are separated based on their size. A loading buffer containing a tracking dye and a density agent (like glycerol or sucrose) is added to the nucleic acid sample.[3] The density agent ensures the sample settles into the well of the agarose gel, while the tracking dye provides a visual marker of the electrophoresis progress.[4] As the negatively charged nucleic acids migrate towards the positive electrode, the negatively charged Acid Violet 5 dye migrates along with them, allowing for real-time monitoring of the separation.[5]

Experimental Workflow for Agarose Gel Electrophoresis

Agarose_Electrophoresis_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_run Electrophoresis cluster_analysis Analysis prep_gel Prepare Agarose Gel load_wells Load Samples into Gel Wells prep_gel->load_wells prep_buffer Prepare 1X Running Buffer run_gel Apply Voltage and Run Gel prep_buffer->run_gel prep_sample Prepare DNA/RNA Sample mix_sample Mix Sample with Loading Dye prep_sample->mix_sample prep_loading_dye Prepare 6X Acid Violet 5 Loading Dye prep_loading_dye->mix_sample mix_sample->load_wells load_wells->run_gel monitor_dye Monitor Migration of Acid Violet 5 run_gel->monitor_dye stop_run Stop Electrophoresis monitor_dye->stop_run visualize Visualize Nucleic Acids stop_run->visualize SDS_PAGE_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_run Electrophoresis cluster_analysis Analysis prep_gel Prepare Polyacrylamide Gel load_wells Load Samples into Gel Wells prep_gel->load_wells prep_buffer Prepare Running Buffer run_gel Apply Voltage and Run Gel prep_buffer->run_gel prep_sample Prepare Protein Sample mix_sample Mix Sample with Laemmli Buffer prep_sample->mix_sample prep_loading_buffer Prepare 2X Laemmli Buffer with Acid Violet 5 prep_loading_buffer->mix_sample heat_sample Heat Sample mix_sample->heat_sample heat_sample->load_wells load_wells->run_gel monitor_dye Monitor Migration of Acid Violet 5 run_gel->monitor_dye stop_run Stop Electrophoresis monitor_dye->stop_run stain_destain Stain and Destain Gel stop_run->stain_destain visualize Visualize Proteins stain_destain->visualize

Sources

Troubleshooting & Optimization

how to reduce high background staining with acid violet 5 in gels

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and eliminate high background staining when using Acid Violet 5 in polyacrylamide gel electrophoresis (PAGE).

Acid Violet 5 (C.I. 18125) is a single azo class dye with the molecular formula C25H20N4Na2O10S3[1]. Like other acid dyes, it contains water-soluble sodium sulfonate groups that bind electrostatically to the protonated amino groups of proteins in acidic media[2]. While highly sensitive, improper handling of the gel matrix chemistry can lead to severe background retention that obscures critical biochemical analysis[3].

Below, you will find a mechanistic breakdown of common issues, a self-validating experimental protocol, and quantitative guidelines to ensure pristine gel imaging.

Part 1: Visualizing the Staining Workflow

To prevent background retention, the gel must transition through specific chemical environments. The workflow below outlines the critical path from electrophoresis to final imaging.

Workflow N1 1. Electrophoresis N2 2. diH2O Wash (Remove SDS) N1->N2 N3 3. Fixation (Immobilize Proteins) N2->N3 N4 4. AV5 Staining (Dye Binding) N3->N4 N5 5. Destaining (Clear Background) N4->N5

Step-by-step workflow for optimized Acid Violet 5 gel staining and destaining.

Part 2: Troubleshooting FAQs (Mechanistic Q&A)

Q: Why is my polyacrylamide gel completely purple and opaque immediately after staining? A: This is a classic symptom of SDS (Sodium Dodecyl Sulfate) interference combined with inadequate fixation. Acid Violet 5 relies on electrostatic interactions between its anionic sulfonic groups and the basic amino acids of your proteins[4]. SDS is highly anionic. If residual SDS remains in the gel matrix, it competes with the dye and alters the local pH, causing the dye to precipitate or bind non-specifically to the polyacrylamide matrix[5]. Self-Validating Fix: Always wash your gel 3 times in ultra-pure water for 5 minutes each before fixation. This simple step removes up to 90% of free SDS, ensuring the dye targets proteins, not the buffer.

Q: I destained overnight, but the background is still high. What went wrong? A: Prolonged destaining without background clearance usually indicates dye aggregation or an exhausted destaining buffer. Acid dyes can form insoluble aggregates if the staining solution is too concentrated or old. Furthermore, destaining is an equilibrium process. If the destaining buffer becomes saturated with dye, the dye will simply partition back into the gel[3]. Self-Validating Fix: Filter your Acid Violet 5 staining solution through a 0.45 µm membrane before use to remove micro-aggregates. During destaining, add a rolled Kimwipe or a piece of foam sponge to the corner of the tray; it acts as a high-affinity sink for the dye, driving the equilibrium out of the gel matrix.

Q: Can I use plain water to destain Acid Violet 5? A: No. Destaining requires a specific solvent polarity and pH to break the hydrophobic and weak non-specific ionic interactions between the dye and the gel matrix without disrupting the strong electrostatic bonds to the proteins[3]. Self-Validating Fix: Use a standardized destaining solution of 30% Methanol and 10% Acetic Acid. Methanol shrinks the gel pores slightly and solubilizes the free dye, while acetic acid maintains the low pH necessary to keep the protein amino groups protonated, ensuring the dye remains bound to your target bands[2].

Q: Does the thickness of my polyacrylamide gel affect Acid Violet 5 retention? A: Absolutely. Gel thickness dictates the diffusion kinetics of both the dye entering the matrix and the excess dye washing out. A 1.5 mm gel has significantly more polyacrylamide volume to trap the dye compared to a 0.75 mm gel, requiring exponentially longer destaining times[4]. Self-Validating Fix: Scale your fixation, staining, and destaining times according to gel thickness (See Table 2 below).

Part 3: Root Cause Analysis

If you are currently experiencing high background, use the following diagnostic tree to identify the failure point in your methodology and apply the corrective action.

G Start High Background in Acid Violet 5 Gel Cause1 Incomplete Destaining Start->Cause1 Cause2 SDS Interference (Poor Washing) Start->Cause2 Cause3 Dye Aggregation (Unfiltered Stain) Start->Cause3 Cause4 Insufficient Fixation Start->Cause4 Sol1 Increase time & refresh destain buffer Cause1->Sol1 Sol2 Wash gel 3x in diH2O post-run Cause2->Sol2 Sol3 Filter stain through 0.45µm membrane Cause3->Sol3 Sol4 Fix in 50% MeOH / 10% Acetic Acid Cause4->Sol4

Root cause analysis and corrective actions for high background in Acid Violet 5 stained gels.

Part 4: Standardized Protocol for Low-Background Staining

This step-by-step methodology is engineered to create a self-validating system where each step chemically prepares the gel for the next, virtually eliminating background retention.

Step 1: Post-Electrophoresis Washing

  • Carefully remove the polyacrylamide gel from the glass plates.

  • Submerge the gel in 200 mL of ultra-pure water (diH2O).

  • Agitate gently on an orbital shaker for 5 minutes.

  • Discard the water and repeat this wash step two more times. (Causality: Removes matrix-bound SDS that causes dye precipitation).

Step 2: Protein Fixation

  • Transfer the gel to 100 mL of Fixing Solution (See Table 1).

  • Incubate on a shaker for 30–60 minutes (depending on gel thickness).

  • (Causality: Methanol dehydrates the gel slightly, trapping proteins, while acetic acid lowers the pH to protonate amino acids for dye binding).

Step 3: Acid Violet 5 Staining

  • Remove the Fixing Solution.

  • Add 50–100 mL of Staining Solution . Critical: The solution must be filtered through a 0.45 µm membrane prior to use.

  • Agitate gently for 1 to 2 hours. The gel will turn deep purple.

Step 4: Destaining & Clarification

  • Pour off the Staining Solution (this can be reused up to 3 times if re-filtered).

  • Rinse the gel briefly (10 seconds) with diH2O to remove surface dye.

  • Add 100 mL of Destaining Solution .

  • Place a folded Kimwipe in the corner of the staining tray.

  • Agitate until the background is fully transparent and protein bands are sharply defined (typically 2–4 hours). Replace the Destaining Solution if it becomes saturated.

Part 5: Quantitative Data & Reagent Preparation

Table 1: Reagent Compositions & Mechanistic Functions

ReagentCompositionMechanistic Function
Wash Buffer 100% diH2ODiffuses SDS and buffer salts out of the polyacrylamide pores.
Fixing Solution 50% Methanol, 10% Acetic Acid, 40% diH2OImmobilizes proteins via precipitation; establishes acidic pH.
Staining Solution 0.1% Acid Violet 5, 40% Methanol, 10% Acetic AcidFacilitates electrostatic binding to basic amino acids[4].
Destaining Solution 30% Methanol, 10% Acetic Acid, 60% diH2OElutes unbound anionic dye from the neutral polyacrylamide matrix[3].

Table 2: Scaling Metrics by Gel Thickness

Gel ThicknessRecommended Fixation TimeRecommended Staining TimeRecommended Destaining Time
0.75 mm 30 minutes1 hour1 - 2 hours
1.0 mm 45 minutes1.5 hours2 - 4 hours
1.5 mm 60 minutes2 - 3 hours4 - 8 hours (requires 1 buffer change)
References
  • World Dye Variety. "Acid Violet 5." Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Cationic High Molecular Weight Lignin Polymer: A Flocculant for the Removal of Anionic Azo-Dyes." Available at: [Link]

Sources

Technical Support Center: Troubleshooting Acid Violet 5 Precipitation in Acidic Buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering solubility issues with Acid Violet 5 (AV5).

Acid Violet 5 (CAS 10130-48-0) is a water-soluble anionic dye that relies on multiple sulfonate (–SO₃⁻) groups for its aqueous solubility[1]. While highly stable in neutral water, AV5 is notoriously prone to aggregation and precipitation when formulated in acidic buffers for biological staining, protein assays, or drug-formulation matrices. This guide dissects the physicochemical causality behind these issues and provides field-proven, self-validating protocols to rescue your assays.

Section 1: Diagnostic FAQs (Understanding the Causality)

Q1: Why does Acid Violet 5 precipitate when I lower the pH of my staining buffer below 4.0? A1: The solubility of AV5 is dictated by electrostatic repulsion between its negatively charged sulfonate groups. As the pH drops below 4.0 (approaching the isoelectric point of the system), these sulfonate groups begin to protonate, losing their negative charge[1]. This loss of electrostatic repulsion allows the hydrophobic aromatic rings of the dye molecules to interact via π-π stacking, leading to rapid isoelectric aggregation and precipitation.

Q2: How can I differentiate between pH-induced precipitation and salting-out effects? A2: Salting-out is driven by ionic strength, not protonation. High concentrations of buffer salts (e.g., >0.2 M citrate or phosphate) compete with the dye molecules for the water of hydration. Stripped of their hydration shells, the dye molecules are forced together. Causality Check: You can differentiate the two by diluting a precipitated aliquot 1:5 with deionized water. If the precipitate redissolves, the issue is salting-out. If it remains insoluble, the precipitation is pH-induced.

Q3: My buffer has a pH of 5.0 and low salt, but AV5 still precipitates. What could be interfering? A3: Contaminating polycations are the most likely culprits. Cationic polymers (such as chitosan, polyamines, or basic proteins) form highly insoluble ion-pair complexes with the anionic sulfonate groups of AV5[2]. The stoichiometric neutralization of these sulfonate functions by protonated amines leads to immediate coagulation and settling[2]. Ensure your buffer components and sample matrices are free of incompatible cationic species.

Q4: What buffer systems are recommended to prevent AV5 aggregation while maintaining acidic conditions? A4: We recommend using Sodium Acetate buffers (pH 4.5–5.5) at low ionic strengths (< 0.1 M). Avoid multivalent buffer salts like citrate or phosphate, as they exacerbate dehydration and salting-out effects. If a lower pH is absolutely required, the addition of a polar organic modifier (e.g., 5% v/v methanol) can disrupt hydrophobic stacking.

Section 2: Visualizing the Problem

G Start Observe AV5 Precipitation CheckPH Check Buffer pH Start->CheckPH PHLow pH < 3.0 (Protonation) CheckPH->PHLow Yes PHHigh pH > 3.0 CheckPH->PHHigh No AdjustPH Adjust pH to 4.0-5.0 or use co-solvents PHLow->AdjustPH CheckSalt Check Ionic Strength PHHigh->CheckSalt SaltHigh High Salt (>0.2M) (Salting Out) CheckSalt->SaltHigh Yes SaltLow Low Salt (<0.1M) CheckSalt->SaltLow No Dilute Dilute Buffer or Change Salts SaltHigh->Dilute CheckCation Check for Cationic Polymers/Amines SaltLow->CheckCation RemoveCation Remove/Chelate Interfering Ions CheckCation->RemoveCation Found

Logical troubleshooting workflow for Acid Violet 5 precipitation in buffer systems.

G AV5 Soluble AV5 (Anionic Sulfonates) LowPH Low pH (< 3.0) AV5->LowPH HighSalt High Ionic Strength AV5->HighSalt Cations Cationic Species (e.g., Chitosan/Polyamines) AV5->Cations Protonation Sulfonate Protonation (Loss of Charge) LowPH->Protonation Isoelectric Isoelectric Aggregation Protonation->Isoelectric Dehydration Loss of Hydration Shell HighSalt->Dehydration PiPi Hydrophobic π-π Stacking Dehydration->PiPi IonPair Electrostatic Ion-Pairing Cations->IonPair Coagulation Insoluble Complex Formation IonPair->Coagulation

Mechanistic pathways leading to Acid Violet 5 aggregation and precipitation.

Section 3: Self-Validating Experimental Protocols

Protocol 1: Diagnostic Matrix for Dye Precipitation

This protocol acts as a self-validating system. By exposing the precipitated dye to three distinct chemical rescue environments, the specific physicochemical cause of the precipitation is definitively isolated.

Step-by-Step Methodology:

  • Aliquoting: Transfer 1 mL of the precipitated AV5 suspension into three separate 1.5 mL microcentrifuge tubes (labeled A, B, and C).

  • Tube A (Testing pH Dependence): Add 100 µL of 1 M NaOH to raise the pH > 6.0. Vortex for 30 seconds.

  • Tube B (Testing Ionic Strength): Add 4 mL of ddH₂O to drastically reduce the ionic strength. Vortex for 30 seconds.

  • Tube C (Testing Cationic Interference): Add 100 µL of 10% SDS (a strong anionic surfactant) to competitively disrupt any cationic-anionic complexes. Vortex for 30 seconds.

  • Validation & Readout: Centrifuge all tubes at 10,000 x g for 5 minutes.

    • If Tube A clears: Precipitation is pH-induced (protonation of sulfonates).

    • If Tube B clears: Precipitation is due to salting-out (dehydration).

    • If Tube C clears: Precipitation is caused by polycationic interference.

Protocol 2: Preparation of Highly Stable AV5 Working Solutions

Use this protocol to formulate AV5 in acidic conditions without triggering aggregation. The filtration step serves as built-in validation; immediate filter clogging indicates the co-solvent ratio or pH needs further optimization.

Step-by-Step Methodology:

  • Primary Solubilization: Weigh the required amount of AV5 powder. Pre-dissolve the dye in a small volume of a polar organic co-solvent (e.g., 5% v/v Methanol or DMSO). Causality: This disrupts initial hydrophobic π-π stacking before the dye encounters the acidic aqueous environment.

  • Buffer Addition: Gradually add a low-ionic-strength acidic buffer (e.g., 50 mM Sodium Acetate, pH 4.5) dropwise while stirring vigorously at 500 RPM.

  • Equilibration: Allow the solution to stir for 15 minutes at room temperature to ensure complete hydration shell formation.

  • Validation via Filtration: Filter the final solution through a 0.22 µm PES (Polyethersulfone) syringe filter to remove any microscopic nucleation seeds.

    • Critical Note: Do NOT use Nylon filters. Nylon contains amide groups that become positively charged in acidic environments, which will bind and strip the anionic acid dye from your solution[1].

Section 4: Quantitative Solubility Data

The following table summarizes the aggregation thresholds of Acid Violet 5 across various common laboratory buffer conditions. Use this to benchmark your experimental design.

Buffer ConditionpH RangeIonic Strength LimitAV5 Solubility StatePrimary Aggregation Mechanism
Sodium Acetate 4.0 – 5.5< 0.1 MHighly Soluble None
Citrate-Phosphate 2.5 – 3.5> 0.2 MPrecipitated Protonation & Salting-out
Any Buffer + Chitosan 4.0 – 6.0N/ARapid Coagulation Electrostatic Ion-Pairing
HCl / KCl < 2.00.1 MPrecipitated Isoelectric Aggregation

References

  • Szygula, A., et al. "The Removal of Sulphonated Azo Dyes by Coagulation with Chitosan." Colloids and Surfaces A: Physicochemical and Engineering Aspects, Dec. 2008.
  • Alfa Chemistry. "The Colorful World of Acid Dyes: Unveiling Creative Possibilities." Alfa Chemistry Insights.

Sources

Technical Support Center: Troubleshooting & Optimization Guides

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals seeking to optimize protein visualization workflows.

Topic: Optimizing Acid Violet 5 Destaining Time for Clear Protein Bands

The Mechanistic Foundations of Acid Violet Staining

Acid Violet 5 (AV5) is a sulfonated anionic dye utilized for visualizing proteins in[1]. The fundamental principle of its staining action—shared with closely related triarylmethane dyes like Acid Violet 17—lies in the electrostatic attraction between the negatively charged sulfonate groups (-SO3-) of the dye and the positively charged, protonated amino acid residues (such as lysine, arginine, and histidine) of proteins, as detailed in[2].

To achieve clear protein bands, the destaining process must selectively remove unbound dye trapped within the polyacrylamide matrix while preserving the dye-protein complexes. This is governed by a delicate thermodynamic balance. If the destaining solution is too harsh (e.g., excessive methanol), it disrupts the hydrophobic interactions stabilizing the dye. If the pH is not maintained sufficiently low (via acetic acid), the protein residues deprotonate, losing their cationic charge and releasing the dye[3].

Diagnostic FAQs & Troubleshooting

Q: Why is my gel background remaining dark purple even after 4 hours of destaining? A: A persistent background typically indicates insufficient solvent diffusion or an exhausted destaining buffer. The polyacrylamide matrix traps AV5 molecules non-specifically. Standard destaining solutions require an optimal ratio of methanol to acetic acid (e.g., 50 mL methanol, 35 mL acetic acid, and water to volume) to shrink the gel pores slightly and solubilize the free dye[1]. Solution: Ensure your destaining buffer contains at least 30-40% methanol and actively agitate the gel on an orbital shaker. Replace the buffer every 45 minutes until the background clears, which typically takes about four hours[4].

Q: My protein bands are fading prematurely during the destaining process. How do I fix this? A: Premature fading is a classic sign of over-destaining, usually caused by either an excessively high methanol concentration or a failure to maintain an acidic pH. When the pH rises above the pKa of the basic amino acids, the electrostatic bonds between the acid dye and the protein are broken[2]. Solution: Verify that your destaining solution maintains a strict acidic environment (10% acetic acid). Once the background is clear, immediately transfer the gel to a storage solution (e.g., 5% acetic acid in water) to lock the dye in place and preserve protein visibility for extended periods[4].

Q: Is there a way to bypass long destaining times entirely? A: Yes, by utilizing a colloidal staining approach. Formulating acid violet dyes in a highly acidic, high-salt environment (e.g., 10% w/v phosphoric acid) forces the dye into a[5]. In this state, the dye selectively binds to proteins but cannot penetrate the gel matrix deeply. This drastically reduces background staining, allowing major protein zones (100-500 ng) to become visible in just 0.5-3 minutes without the need for prolonged destaining[5].

Quantitative Optimization Matrix

The following table summarizes the quantitative parameters for different destaining formulations and their impact on AV5 clearance and protein retention.

Destaining FormulationMethanol (v/v)Acetic Acid (v/v)Water (v/v)Avg. Clearance TimeBand RetentionRecommended Use Case
Standard Destain 40%10%50%3 - 4 HoursHighRoutine PAGE analysis[1]
Rapid Destain 50%10%40%1 - 2 HoursMedium (Risk of fading)Urgent qualitative checks
Colloidal Wash 0%3% (Phosphoric)97%5 - 80 MinutesVery HighHigh-sensitivity detection[5]
Storage Solution 0%5%95%N/A (Indefinite)MaximumLong-term gel preservation[4]
Self-Validating Experimental Protocol: Optimizing AV5 Destaining

Trustworthiness Principle: A protocol must have built-in validation. We use a serial dilution of Bovine Serum Albumin (BSA) to empirically determine the exact destaining time where the background clears without compromising the Limit of Detection (LOD).

Step 1: Gel Preparation & Fixation

  • Run a standard SDS-PAGE gel loaded with a serial dilution of BSA (e.g., 1000 ng, 500 ng, 100 ng, 10 ng, 1 ng).

  • Submerge the gel in a Fixing Solution (50% methanol, 10% acetic acid) for 2 hours on an orbital shaker. Causality: The acid denatures and precipitates the proteins, immobilizing them and exposing basic amino acid residues for dye binding[3].

Step 2: AV5 Staining

  • Decant the fixing solution completely.

  • Immerse the gel in 0.1% Acid Violet 5 staining solution (dissolved in 40% methanol, 10% acetic acid) for 2-4 hours[1].

Step 3: Controlled Destaining

  • Transfer the gel to a clean plastic tray. Add 100 mL of Standard Destaining Solution (40% methanol, 10% acetic acid).

  • Place the tray on an orbital shaker at 60 RPM.

  • Validation Checkpoint: Insert a piece of folded Kimwipe or a specialized destaining sponge into the corner of the tray. Causality: The sponge absorbs the free AV5 dye from the solution, shifting the equilibrium and preventing the dye from re-entering the gel, thus accelerating clearance.

  • Replace the destaining solution every 45 minutes.

Step 4: Endpoint Determination & Storage

  • Monitor the 10 ng and 1 ng BSA lanes. The optimal destaining endpoint is reached the exact moment the gel background becomes transparent while the 10 ng band remains sharply visible.

  • Immediately decant the destaining solution and add Gel Storage Solution (5% acetic acid in water)[4].

Mechanistic Pathway Diagram

AV5_Mechanism A Acid Violet 5 (Anionic Sulfonate) C Electrostatic Complex (Visible Protein Band) A->C Acidic pH (Protonation) D Polyacrylamide Matrix (Trapped Background Dye) A->D Non-specific entrapment B Protein Residues (Protonated Basic AA) B->C Acidic pH C->C Stabilized by Acetic Acid E Destaining Solvent (40% MeOH / 10% Acetic Acid) D->E Solvent Diffusion (MeOH shrinks pores) E->C Excessive MeOH causes band fading F Clear Gel Background E->F Dye Removal (Agitation & Sponges)

Logical flow of Acid Violet 5 staining mechanism and the thermodynamic balance of destaining.

References
  • Title: Fast and sensitive protein staining with colloidal acid violet 17 following isoelectric focusing in carrier ampholyte generated and immobilized pH gradients Source: National Institutes of Health (PubMed) URL: [Link]

Sources

improving acid violet 5 wash fastness in experimental fiber dyeing

Author: BenchChem Technical Support Team. Date: April 2026

Focus: Enhancing Acid Violet 5 (AV5) Wash Fastness in Polyamide and Protein Matrices

Welcome to the Technical Support Center for experimental fiber dyeing. This guide is specifically engineered for researchers, materials scientists, and drug development professionals utilizing dyed fibrous matrices (such as nylon, silk, and wool) in advanced applications where dye leaching is strictly prohibited.

Acid Violet 5 (C.I. 18125) is a single azo-class anionic dye known for its vibrant red-violet hue[1]. However, due to its water-soluble sodium sulfonate groups, achieving high wash fastness requires precise manipulation of dye-fiber interactions and post-dyeing supramolecular complexation[2].

Mechanistic Overview: The Causality of Dye Desorption

Acid dyes like AV5 bind to protein (wool, silk) and polyamide (nylon) fibers primarily through ionic (electrostatic) interactions, supplemented by hydrogen bonding and Van der Waals forces[2]. Under acidic conditions (pH 4.5–5.5), the terminal amino groups ( −NH2​ ) of the polymer matrix become protonated ( −NH3+​ ), creating cationic sites that attract the anionic sulfonate groups ( −SO3−​ ) of the dye[3][4].

The Wash Fastness Failure Mechanism: During laundering or exposure to physiological buffers (pH > 7.0), the protonation of the fiber's amino groups reverses. The loss of cationic sites severs the primary ionic bond holding the dye[4]. Because AV5 retains its highly hydrophilic sulfonate groups, the thermodynamic equilibrium shifts, causing the dye to desorb (leach) from the fiber into the aqueous medium.

To prevent this, we must employ steric blocking or insolubilization techniques using synthetic tanning agents (syntans) or cationic cross-linkers[4].

Mechanism Fiber Protonated Fiber (-NH3+) AV5 Acid Violet 5 (-SO3-) Fiber->AV5 Ionic Bond (pH 4.5-5.5) Syntan Anionic Syntan (Steric Blocker) AV5->Syntan Desorption Blocked Cationic Cationic Fixative (Insoluble Complex) Syntan->Cationic Sequential Complexation

Dye-fiber binding mechanism and sequential steric blocking to prevent desorption.

Quantitative Data: Wash Fastness Improvement Matrix

The following table summarizes the empirically validated impact of various aftertreatments on the ISO 105-C06 wash fastness ratings of acid dyes on polyamide/protein matrices[4][5][6].

Treatment ProtocolMechanism of ActionISO Wash Fastness (Staining)ISO Wash Fastness (Color Change)
Control (No Treatment) Baseline ionic bonding only.2.0 - 2.5 (Poor)2.5 - 3.0 (Moderate)
Syntan Only Anionic polymers bind to vacant −NH3+​ sites, sterically hindering dye exit.3.5 - 4.0 (Good)4.0 (Good)
Full Backtan (Tannic Acid + Antimony) Forms a large, insoluble dye-tannic acid-antimony complex on the fiber surface.4.0 - 4.5 (Very Good)4.5 (Very Good)
Sequential Syntan + Cationic System Syntan blocks pores; cationic agent forms a massive insoluble complex with the syntan.4.5 - 5.0 (Excellent)4.5 - 5.0 (Excellent)
Validated Methodologies: Sequential Aftertreatment Protocol

To achieve the highest possible wash fastness for AV5, researchers should utilize the Sequential Syntan/Cationic System . This protocol is self-validating: if the pH and temperature profiles are strictly maintained, the resulting complexation is thermodynamically guaranteed[4][5][7].

Phase 1: Preparation and Dyeing

  • Scouring: Wash the fibrous matrix with a non-ionic detergent at 60°C for 15 minutes to remove sizing and hydrophobic contaminants.

  • Dye Bath Setup: Prepare a bath with 2% (on weight of fiber, o.w.f.) Acid Violet 5. Add 1% o.w.f. of a leveling agent.

  • pH Control: Adjust the bath pH to exactly 4.5 – 5.5 using acetic acid. Scientific Rationale: This specific range ensures optimal protonation of terminal amines without causing fiber degradation (thermal shock) in protein fibers[4][8].

  • Exhaustion: Raise temperature to 90°C–100°C (for nylon) or 85°C (for silk) at a rate of 1.5°C/min. Hold for 45–60 minutes[4][8].

  • Rinsing: Cool to 70°C, remove the matrix, and execute a strict two-stage rinse (cold rinse, followed by a 60°C hot rinse) to remove all unfixed surface dye[4].

Phase 2: Sequential Aftertreatment

  • Syntan Application: Prepare a fresh bath at 40°C containing 2–4% o.w.f. commercial synthetic tanning agent (syntan). Adjust pH to 4.0–4.5 using formic acid.

  • Diffusion: Immerse the dyed matrix and raise the temperature to 70°C–80°C. Hold for 30 minutes. Scientific Rationale: The elevated temperature provides the kinetic energy required for the large syntan molecules to diffuse into the fiber and bind to remaining ammonium ion sites[7].

  • Cationic Fixation: Cool the bath to 60°C. Introduce 1–2% o.w.f. of a polymeric cationic fixing agent directly into the same bath. Run for 20 minutes. Scientific Rationale: The cationic agent binds electrostatically to the anionic syntan, precipitating a massive, low-solubility supramolecular complex that physically traps the AV5 dye inside the fiber core[5][7].

  • Final Wash: Rinse thoroughly with cold water and dry at ambient temperature.

Workflow Dyeing 1. Dyeing Phase (AV5, pH 4.5-5.5, 90-100°C) Rinse 2. Two-Stage Rinse (Remove Unfixed Dye) Dyeing->Rinse Syntan 3. Syntan Application (pH 4.0-4.5, 70-80°C) Rinse->Syntan Cationic 4. Cationic Fixation (60°C, 20 mins) Syntan->Cationic Final 5. Final Wash & Dry (High Wash Fastness Achieved) Cationic->Final

Step-by-step workflow for the sequential Syntan/Cationic aftertreatment process.

Expert FAQs & Troubleshooting

Q1: My AV5 dyed nylon shows severe color bleeding during the initial wash, even before aftertreatment. What went wrong? A1: This is a classic symptom of a "Rapid Strike." Nylon has a high affinity for acid dyes. If your starting pH was too low (highly acidic) or your starting temperature was too high, the dye exhausted too rapidly onto the fiber surface rather than diffusing into the core[8]. Resolution: Start the dyeing process at a higher pH (6.0–7.0) and a lower temperature (40°C). Gradually lower the pH with an acid donor (like ammonium sulfate) and slowly raise the temperature to ensure uniform core diffusion[4][8].

Q2: I am using Tannic Acid as a backtan, but the wash fastness is still failing. Why? A2: Tannic acid alone is insufficient because it remains somewhat soluble. The mechanism of "full backtanning" requires a metal salt to cross-link the tannic acid. Historically, potassium antimony tartrate (tartar emetic) is used to form the insoluble dye-tannic acid-antimony complex[7][9]. If you omit the metal salt step, the tannic acid will simply wash out alongside the dye.

Q3: Does the Syntan/Cationic aftertreatment affect the physical properties of the fiber? A3: Yes, it can. Because you are depositing a large polymeric complex within the fiber matrix, you may observe a slight increase in binding stiffness and moisture regain (due to the hydrophilic nature of some syntan components)[6]. If your experimental application requires ultra-soft handling (e.g., delicate silk matrices), you may need to lower the syntan concentration to 1-2% o.w.f. and strictly control the bath temperature below 80°C to prevent thermal degradation of the protein structure[8].

Q4: Can I use this protocol for cellulosic fibers (cotton)? A4: No. Acid Violet 5 lacks the long conjugated double bonds and co-planar structure required for direct affinity to cellulose[10]. Furthermore, cellulose lacks the amino groups necessary for the ionic bonding mechanism described here. For cotton, reactive or direct dyes must be utilized[10].

References
  • Skychem Group. Acid Dyes Explained for Nylon, Wool, and Silk: Wetting and Wash-Off Detergents. Skychem Group. Available at: [Link]

  • ResearchGate. Improvement of wash fastness of direct and acid dyes applied to silk by aftertreatment with syntan, syntan/cation, and full backtan processes. Available at: [Link]

  • White Rose University Consortium. Investigations into the Sequential Application of Crease Resist Finish, Tannin and Cationic Reactant... Available at: [Link]

  • World Dye Variety. Acid Violet 5. Available at: [Link]

  • VieTextile. Acid Dyes | 5 Standard Preparation Procedures. Available at:[Link]

  • INFLIBNET. Acid and basic dyes – Textile colouration and finishes. Available at: [Link]

  • IOSR Journals. Synthesis, Characterization And Dyeing Properties Of Acid Dyes On Wool, Silk And Nylon Fibers. Available at:[Link]

  • Emerald Insight. Effect of Tannic Acid on the Dyeing Process of Nylon 6 Fabric with Cationic Dye. Available at:[Link]

  • Taylor & Francis. The quantitative comparison of wash fastness improvement of acid and direct dyes on wool using full backtan, syntan, and syntan/cation system. Available at: [Link]

Sources

preventing acid violet 5 dye fading in histological slide mounts

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Histology Application Support Center. Acid Violet 5 (AV5) is an anionic (acidic) dye utilized in histology to target acidophilic tissue components such as collagen, muscle fibers, and cytoplasm. Because AV5 relies on electrostatic interactions between its negatively charged sulfonate groups and positively charged tissue amines, the dye-tissue bond is highly susceptible to environmental fluctuations, pH mismatches, and oxidative stress.

This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure the long-term archival stability of your AV5-stained slides.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why do my AV5-stained slides fade rapidly within weeks of mounting? A: Fading of acid dyes like AV5 is primarily driven by three mechanisms: chromophore oxidation, photobleaching, and residual humidity. When slides are exposed to ambient light and oxygen, the conjugated double bonds within the dye's chromophore undergo photo-oxidation, leading to a loss of color intensity[1]. Furthermore, residual water trapped under the coverslip due to incomplete dehydration can hydrolyze the electrostatic bonds between the dye and tissue. Solution: Utilize an antioxidant-enriched mounting medium. Adding 1% Butylated hydroxytoluene (BHT) to a resinous medium like DPX scavenges free radicals and drastically halts the oxidative fading process[2]. Ensure slides are stored in a dark, cool environment (preferably 4°C for sensitive archives) with ambient humidity strictly controlled below 50%[1].

Q2: Should I use aqueous or resinous mounting media for AV5? A: You must use a solvent-based (resinous) mounting medium (e.g., DPX, Permount). Aqueous mounting media have a refractive index (RI) of approximately 1.33 to 1.47, which severely mismatches the RI of glass (1.51–1.54), resulting in spherical aberration and poor optical clarity[3]. More critically, aqueous media can cause acid dyes to leach out of the tissue over time because the presence of water allows the dye to re-solubilize. Solvent-based media, which dry to an RI of ~1.52, lock the dye into a hydrophobic environment, preventing leaching and matching the optical properties of the glass for high-magnification imaging[3].

Q3: How do I prevent AV5 from leaching during the washing and dehydration steps? A: Acid dyes bind optimally in an acidic environment (pH 4.5–5.5), which maximizes the positive charge of tissue proteins[4]. If your wash buffers or dehydration alcohols are too alkaline, the tissue amines deprotonate, repelling the anionic AV5 dye and causing it to wash out. Solution: Acidify your initial rinse water with a few drops of glacial acetic acid (to ~pH 5.0) and ensure your graded ethanols are freshly prepared.

Part 2: Quantitative Data & Logical Workflows

To optimize your mounting strategy, it is critical to understand how different media parameters affect AV5 stability.

Table 1: Quantitative Comparison of Mounting Media for Acid Dyes
Mounting Medium TypeRefractive Index (RI)Base SolventFading Risk (1 Year)Optimal Application
Water 1.33AqueousSevere (>80% loss)Temporary wet mounts only.
Glycerol Jelly 1.47AqueousHigh (~50% loss)Lipid stains; incompatible with AV5.
Standard DPX 1.52Toluene/XyleneModerate (~20% loss)Routine histology; susceptible to oxidation.
BHT-Enriched DPX 1.52Toluene/XyleneMinimal (<5% loss) Archival AV5 preservation.
Mechanism of AV5 Fading and Prevention

G cluster_fading Fading Mechanisms cluster_prevention Prevention Strategies AV5 Acid Violet 5 (AV5) Stained Tissue Oxidation Oxidation & Photobleaching AV5->Oxidation Light/Air Exposure Hydrolysis Aqueous Hydrolysis (pH Mismatch) AV5->Hydrolysis Aqueous Media Leaching Dye Leaching AV5->Leaching Incomplete Clearing Antioxidant BHT-Enriched DPX Oxidation->Antioxidant Neutralized by Resinous Resinous Mounting (RI ~1.52) Hydrolysis->Resinous Prevented by Dehydration Complete Ethanol/Xylene Dehydration Leaching->Dehydration Resolved by Stable Stable, High-Contrast AV5 Mount Antioxidant->Stable Maintains Chromophore Resinous->Stable Matches Glass RI Dehydration->Stable Locks Dye-Tissue Bond

Diagram 1: Mechanistic pathways of AV5 fading and corresponding chemical prevention strategies.

Part 3: Self-Validating Experimental Protocols

Protocol A: Optimized AV5 Staining & Archival Mounting

This protocol incorporates chemical checkpoints to ensure the dye is permanently locked into the tissue matrix without oxidative degradation.

Materials Needed:

  • 0.5% (w/v) Acid Violet 5 in distilled water (acidified to pH 5.0 with glacial acetic acid)[4].

  • Graded Ethanols (70%, 95%, 100%).

  • Xylene (Clearing agent).

  • DPX Mounting Medium enriched with 1% Butylated hydroxytoluene (BHT)[2].

Step-by-Step Methodology:

  • Staining: Immerse de-waxed and rehydrated tissue sections in 0.5% AV5 solution for 5–10 minutes.

    • Causality: The acidic pH (5.0) ensures tissue amines remain protonated ( NH3+​ ), maximizing electrostatic binding with the anionic dye[4].

  • Acidic Rinse: Quickly rinse slides in distilled water containing 1% acetic acid until excess dye is removed.

    • Validation Checkpoint 1: The runoff water should run clear. If the tissue immediately loses all color, your rinse water is too alkaline, causing dye dissociation.

  • Dehydration: Dehydrate rapidly through graded alcohols: 70% (1 min) → 95% (1 min) → 100% (2 mins, two changes).

  • Clearing: Immerse in Xylene for 5 minutes (two changes).

    • Validation Checkpoint 2: Observe the second xylene bath against a white background. It must be perfectly clear. If it has a violet tint, water is still present in the tissue, causing the dye to leach. Return to 100% ethanol if a tint is observed.

  • Mounting: Apply 1–2 drops of 1% BHT-enriched DPX and carefully lower the coverslip to avoid air bubbles.

  • Curing: Allow the slides to cure flat in a dark, dry cabinet (humidity <50%) for 24 hours[1].

Workflow Stain 1. AV5 Staining (pH 4.5-5.5) Rinse 2. Acidic Rinse (1% Acetic Acid) Stain->Rinse Dehydrate 3. Graded Ethanol (70% -> 95% -> 100%) Rinse->Dehydrate Clear 4. Xylene Clearing (2 Changes) Dehydrate->Clear Mount 5. Mount in BHT-DPX (Resinous, RI=1.52) Clear->Mount Cure 6. Dark Curing (24h at RT) Mount->Cure

Diagram 2: Optimized step-by-step workflow for AV5 staining and archival mounting.

Protocol B: Restoration of Faded AV5 Slides

If archival slides have already faded due to poor initial mounting, they can be salvaged. This protocol adapts validated acid-dye destaining methods using Tris-HCl to strip residual oxidized dye before re-staining[5].

Step-by-Step Methodology:

  • Coverslip Removal: Soak the faded slide in Xylene for 24–48 hours until the coverslip gently detaches. Do not force it.

  • Rehydration: Pass the slide through reverse graded ethanols (100% → 95% → 70%) and finally into distilled water (3 minutes each).

  • Destaining: Submerge the slide in a modified Tris-HCl buffer (pH 8.5) for 30 minutes.

    • Causality: The alkaline pH neutralizes the positive charge on tissue proteins, breaking the electrostatic bond and releasing the residual, oxidized AV5 molecules[5].

  • Wash: Wash thoroughly in running tap water for 10 minutes, followed by a distilled water rinse.

    • Validation Checkpoint: Examine under a microscope. The tissue should appear completely translucent with no residual violet pigment.

  • Re-staining: Proceed with Protocol A from Step 1, ensuring you use BHT-enriched DPX to prevent future fading.

References

  • antioxidant enriched mounting media – a remedy for fading problem of haematoxylin and eosin International Journal of Development Research[Link]

  • Optimizing Re-staining Techniques for the Restoration of Faded Hematoxylin and Eosin–stained Histopathology Slides: A Comparative Study National Institutes of Health (PMC)[Link]

  • Factors Affecting the Fading of Stained Slides HealthSky Biotechnology Co., Ltd.[Link]

Sources

Technical Support Center: Optimizing pH for Acid Violet 5 Protein Binding

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Acid Violet 5 (AV5) Protein Staining . Designed for researchers, analytical scientists, and drug development professionals, this guide provides an authoritative deep dive into the physicochemical mechanics of AV5-protein interactions. By understanding the causality behind pH optimization, you can eliminate inconsistent results, reduce background noise, and achieve maximum binding efficiency in your assays.

Part 1: Core Principles & FAQs

To troubleshoot effectively, we must first understand the molecular causality of the dye-protein interaction. Acid Violet 5 (CAS 8004-52-2) is a disulfonated single azo class dye[1]. Like other highly sensitive anionic acid dyes, its efficacy is strictly governed by the pH of the surrounding environment[2].

Q1: What is the fundamental mechanism driving Acid Violet 5 protein binding? A: The primary mechanism is electrostatic attraction. AV5 possesses two anionic sulfonate groups ( −SO3−​ ) that remain negatively charged across a wide pH range[1]. When the staining environment is highly acidic, the basic amino acid residues on target proteins (such as lysine, arginine, and histidine) become protonated, acquiring a net positive charge ( −NH3+​ )[2]. These cationic sites act as docking stations, forming strong ionic bonds with the dye's sulfonate groups[2].

Q2: Why must the staining and destaining solutions be strictly maintained at an acidic pH? A: An acidic solution provides the excess hydrogen ions ( H+ ) necessary to keep the protein's amino groups protonated[3]. If the pH rises above the protein's isoelectric point (pI), the amino groups lose their positive charge, causing the electrostatic attraction to collapse and resulting in weak or no staining[3]. Furthermore, acidic environments denature and precipitate the proteins, exposing buried basic residues and preventing the diffusion of protein bands out of your gel or membrane[4].

Q3: Are electrostatic forces the only interactions keeping AV5 bound to the protein? A: No. While ionic bonding is the primary driver, the dye-protein complex is further stabilized by secondary, short-range interactions[4]. The aromatic rings of the AV5 molecule engage in van der Waals forces with hydrophobic protein pockets, and hydrogen bonds form between the dye's functional groups and the protein backbone, locking the dye in place[4].

BindingMechanism A Acidic Buffer (Excess H+) B Protein Unfolding & Residue Exposure A->B Denaturation C Protonation of Amino Groups (-NH3+) A->C pH < pI B->C E Electrostatic Attraction C->E D Acid Violet 5 (Anionic -SO3-) D->E F Stable Dye-Protein Complex E->F + Van der Waals & H-Bonds

Mechanistic pathway of pH-driven Acid Violet 5 protein binding.

Part 2: Quantitative Data & pH Optimization

To achieve maximum sensitivity, the pH must be carefully calibrated. The table below summarizes the quantitative impact of pH on AV5 binding efficiency.

pH RangeProtein Net ChargeAV5 Sulfonate StateBinding EfficiencyVisual Result
< 1.0 Highly PositivePartially ProtonatedModerate (~50%)Spotty bands, dye precipitation risk
2.0 - 3.0 Highly PositiveFully Anionic (-SO3-)Maximum (>95%)Sharp, intense red-purple bands
4.0 - 5.0 Weakly PositiveFully Anionic (-SO3-)Low-Moderate (~30%)Faint bands, high background
> 6.0 Negative (Above pI)Fully Anionic (-SO3-)Near Zero (<5%)No staining, complete signal loss
Part 3: Troubleshooting Guide

Issue 1: Faint or No Protein Bands (Low Sensitivity)

  • Causality: The pH of the staining solution is too high (insufficiently acidic). This leaves proteins with a net neutral or negative charge, effectively repelling the anionic dye[3]. Alternatively, inadequate fixation allowed the proteins to wash away[3].

  • Solution: Verify the pH of your staining buffer using a calibrated pH meter; it must be between 2.0 and 3.0. Use 10% acetic acid or phosphoric acid to adjust the pH. Ensure the dye is fully dissolved, as AV5 requires proper solvation (soluble in water and ethanol) to yield its characteristic red-purple product[1].

Issue 2: High Background Signal Obscuring Bands

  • Causality: Unbound dye is trapped in the matrix, or the destaining solution pH is mismatched. If the destaining solution has a higher pH than the staining solution, it prematurely breaks the electrostatic bonds of the specific dye-protein complexes, causing the dye to unbind and smear across the matrix[3].

  • Solution: Match the pH of your destaining solution to your staining solution (e.g., pH 2.5). This maintains the electrostatic lock on the specifically bound dye while washing away non-specifically trapped dye molecules.

Issue 3: Dye Precipitation or "Speckling"

  • Causality: The pH is too low (e.g., < 1.0) or the ionic strength (salt concentration) is too high, causing the dye to salt-out or aggregate.

  • Solution: Avoid using strong mineral acids (like HCl) for pH adjustment. Stick to weak acids like acetic acid or trichloroacetic acid (TCA) for fixation and staining[4].

Part 4: Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. By strictly matching the pH across the fixative, stain, and destain solutions, the system prevents reversible dye dissociation. A successful run is visually confirmed by sharp, red-purple bands against a completely clear background.

Reagent Preparation:

  • Fixing Solution: 20% (w/v) Trichloroacetic Acid (TCA) in deionized water[4].

  • AV5 Staining Solution: 0.1% (w/v) Acid Violet 5, 10% Acetic Acid, 40% Ethanol, 49.9% Deionized Water. (Adjust to exactly pH 2.5).

  • Destaining Solution: 10% Acetic Acid, 20% Ethanol, 70% Deionized Water. (Adjust to exactly pH 2.5).

Step-by-Step Methodology:

  • Fixation: Immerse the gel/membrane in the Fixing Solution for 30-60 minutes. Causality: Immobilizes proteins and initiates unfolding to expose basic residues[4].

  • Equilibration & Staining: Decant the fixative and incubate the sample in the AV5 Staining Solution for 1-2 hours under gentle orbital agitation. Causality: Ethanol keeps the dye soluble[1], while the pH 2.5 environment ensures maximum protonation of protein amino groups[3].

  • Destaining: Transfer the sample to the Destaining Solution. Replace the solution every 15 minutes until the background is entirely clear. Causality: Removes unbound dye. Maintaining pH 2.5 prevents the dissociation of the specific dye-protein complexes[3].

  • Validation & Imaging: Rinse briefly in deionized water (less than 30 seconds to avoid deprotonation) and image immediately. Target proteins will appear as distinct red-purple bands[1].

Workflow S1 1. Fixation (TCA/Methanol) S2 2. pH Equilibration (pH 2.0 - 3.0) S1->S2 S3 3. AV5 Incubation (0.1% Dye) S2->S3 S4 4. Destaining (Acidic Wash) S3->S4 S5 5. Quantification (Absorbance/Imaging) S4->S5

Step-by-step workflow for optimizing Acid Violet 5 staining.

References
  • Title: An In-Depth Technical Guide to Acid Violet 17 Staining | Source: Benchchem | URL: 2

  • Title: Acid Violet 17 Staining Efficiency: A Technical Support Guide | Source: Benchchem | URL: 3

  • Title: Acid Violet 5 - World dye variety | Source: World Dye Variety | URL: 1

  • Title: The Core Mechanism of Acid Violet 17 Protein Stain: An In-depth Technical Guide | Source: Benchchem | URL: 4

Sources

Technical Support Center: Resolving Low Contrast in Acid Violet 5 Tissue Staining

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we recognize that achieving crisp, high-contrast histological staining with Acid Violet 5 (AV5) is not merely about following a recipe; it requires a deep mechanistic understanding of dye-tissue interactions. This guide is designed for researchers and drug development professionals to systematically diagnose, troubleshoot, and optimize AV5 staining workflows.

Mechanistic Overview: The Causality of Contrast Failure

Acid Violet 5 (AV5) is a synthetic anionic dye characterized by its sulfonic acid groups. In histological applications, it selectively targets basic tissue components—such as cytoplasm, collagen, and muscle fibers—through 1[1].

The primary causality of low contrast stems from suboptimal protonation of the target tissue proteins. At a neutral or high pH, tissue amino groups (-NH2) remain uncharged, leading to weak electrostatic attraction with the negatively charged AV5 molecules. By lowering the pH of the staining solution (typically to 2.5–4.0), these amino groups are protonated into -NH3+, creating strong, high-affinity binding sites for the dye and 2[2].

Mechanism AV5 Acid Violet 5 Dye (Anionic, -SO3-) Protonated Protonated Proteins (-NH3+) AV5->Protonated Ionic Attraction LowContrast Low Contrast / No Staining (Weak Interaction) AV5->LowContrast Repulsion Tissue Tissue Proteins (Amino Groups, -NH2) Acidic Acidic Buffer (pH 2.5-4.0) Protonation Tissue->Acidic Add Acid Basic Basic/Neutral Buffer (pH >4.5) Deprotonation Tissue->Basic Improper pH Acidic->Protonated Contrast High Contrast Staining (Strong Electrostatic Bond) Protonated->Contrast Basic->LowContrast

Figure 1: pH-dependent electrostatic mechanism of Acid Violet 5 binding to tissue proteins.

Diagnostic Troubleshooting Workflow

When contrast is poor, systematic isolation of variables is required. Follow this logical workflow to identify the root cause before altering your entire protocol.

Troubleshooting Start Issue: Low Contrast in AV5 Stain CheckPH 1. Check Solution pH Start->CheckPH PHHigh pH > 4.5 (Weak Binding) CheckPH->PHHigh CheckDiff 2. Evaluate Differentiation CheckPH->CheckDiff pH is Optimal FixPH Adjust to pH 3.0-4.0 with Phosphoric Acid PHHigh->FixPH OverDiff Signal Washed Out (Over-differentiation) CheckDiff->OverDiff CheckDye 3. Verify Dye Concentration CheckDiff->CheckDye Timing is Optimal FixDiff Reduce Time in 1% Acetic Acid Wash OverDiff->FixDiff LowDye Concentration < 0.1% (Faint Signal) CheckDye->LowDye FixDye Increase AV5 to 0.5% - 1.0% (w/v) LowDye->FixDye

Figure 2: Step-by-step diagnostic workflow for resolving low contrast in AV5 staining.

Quantitative Troubleshooting Matrix

Use the following data-driven parameters to benchmark your current protocol against established standards for acid dye histology.

ParameterOptimal RangeSymptom of DeviationCorrective Action
Solution pH 2.5 - 4.0Weak staining (pH > 4.5); Non-specific background (pH < 2.0)Adjust buffer using3 or glacial acetic acid[3].
Dye Concentration 0.1% - 1.0% (w/v)Faint signal (< 0.1%); Overstaining/precipitates (> 1.0%)Titrate concentration; 4[4].
Differentiation Time 5 - 30 secondsMuddy background (too short); Washed-out target (too long)Monitor microscopically in 2[2].
Fixative Type Bouin's or 10% NBFPoor morphology or weak dye affinityRefix in 2 to enhance acid dye uptake[2].

Self-Validating Optimization Protocol

This protocol integrates self-validating checkpoints to ensure each step functions correctly before proceeding, eliminating downstream guesswork.

Phase 1: Tissue Preparation & Fixation
  • Fixation: Fix tissue in 10% Neutral Buffered Formalin (NBF) or Bouin’s fluid.

    • Causality: While formalin is standard, refixing sections in Bouin's fluid (containing picric and acetic acid) pre-conditions proteins, 2[2].

  • Deparaffinization: Immerse slides in two changes of fresh xylene for 5-10 minutes each.

    • Causality:4 leaves hydrophobic wax residues that repel the dye, causing patchy, low-contrast areas[4].

  • Rehydration: Pass through graded ethanols (100%, 95%, 70%) to distilled water.

Phase 2: Preparation of AV5 Working Solution
  • Dissolution: Dissolve Acid Violet 5 in distilled water to achieve a concentration of 4[4].

  • pH Tuning (Critical Step): Adjust the pH to 3.0 using3[3].

    • Self-Validation: Verify pH with a calibrated meter before every batch. If the solution is cloudy, filter through a 0.22 µm syringe filter to prevent precipitate artifacts.

Phase 3: Staining & Controlled Differentiation
  • Incubation: Submerge slides in the AV5 working solution for 3[3].

  • Rinsing: Rinse gently in Deionized (DI) water.

    • Causality: Tap water can have a 5 that act as an unintended differentiator, neutralizing the acidic environment and stripping the dye from the tissue[5].

  • Differentiation (The Contrast Catalyst): Dip slides in3 for 5–15 seconds[3].

    • Self-Validation: Remove a test slide at 5 seconds, mount with a drop of water, and check under a microscope. The background should clear while target proteins remain deep violet. If the background is still tinted, return to the differentiator for 5 more seconds.

Phase 4: Dehydration & Mounting
  • Dehydration: Rapidly dehydrate through 95% and 100% ethanol (2 changes, 2 minutes each).

    • Causality: Prolonged exposure to lower-grade alcohols containing water can5, reducing contrast[5].

  • Clearing: Clear in xylene and mount with a resinous medium.

Frequently Asked Questions (FAQs)

Q1: My AV5 staining is extremely faint even after 20 minutes of incubation. What went wrong? A1: Prolonged incubation cannot compensate for a lack of binding sites. The primary cause is likely an incorrect pH. Acid dyes require an acidic environment (4) to protonate tissue proteins[4]. Check your buffer; if the pH is above 4.5, adjust it downwards with a weak acid.

Q2: The target structures are stained, but the background is also heavily violet, resulting in poor contrast. How do I fix this? A2: This indicates insufficient differentiation or an excessively high dye concentration. First, introduce a controlled 2 using 1% acetic acid immediately after staining[2]. If the issue persists, dilute your AV5 working solution to1[1].

Q3: Can my laboratory water source affect the contrast of acid dyes? A3: Yes. Tap water often contains minerals or has a 5 that can neutralize the acidic environment required for AV5, acting as an unintended differentiator[5]. Always use deionized (DI) water for preparing solutions and rinsing after the staining step.

Q4: I see dark, uneven patches and spots on my tissue. Is this a contrast issue? A4: This is typically a precipitation or procedural artifact rather than a true contrast issue. Ensure the AV5 powder is completely dissolved and the solution is filtered before use. Additionally, check for 4, which can leave hydrophobic wax residues that repel the dye[4].

References

  • Improving contrast in Acid Red 35 stained slides. Benchchem.2

  • Troubleshooting uneven staining with Acid Red 131 in tissue sections. Benchchem. 4

  • C.I. Acid Violet 80 Staining Protocol for Enhanced Visualization of Animal Tissues. Benchchem. 3

  • H&E Basics Part 4: Troubleshooting H&E. Leica Biosystems. 5

  • Enhancing C.I. Acid Violet 80 staining specificity in complex tissues. Benchchem. 1

Sources

Validation & Comparative

acid violet 5 vs coomassie brilliant blue for protein detection sensitivity

Author: BenchChem Technical Support Team. Date: April 2026

Acid Violet vs. Coomassie Brilliant Blue: A Comparative Guide to Protein Detection Sensitivity

In protein biochemistry, visualizing proteins resolved by polyacrylamide gel electrophoresis (PAGE) is a critical analytical step. To ensure scientific accuracy, we must first clarify a common nomenclature confusion regarding "Acid Violet."

Acid Violet 5 (C.I. 18125) is an azo dye primarily utilized as an electrophoretic tracking dye or PCR tracer due to its anionic nature and high mobility[1]. It lacks the specific amino acid binding affinities required for in-gel protein detection. When researchers refer to "Acid Violet" as a high-sensitivity protein stain, they are referring to Acid Violet 17 (C.I. 42650, also known as Coomassie Violet R200 or Serva Violet 17)[2][3].

This guide objectively compares the performance, mechanisms, and protocols of the industry-standard Coomassie Brilliant Blue (CBB) against its true high-sensitivity alternative, Acid Violet 17.

Mechanistic Comparison: How the Dyes Bind

Understanding the causality behind dye-protein interactions is essential for optimizing detection sensitivity.

  • Coomassie Brilliant Blue (CBB R-250 & G-250): CBB interacts with proteins primarily through electrostatic interactions with basic amino acids (arginine, lysine, and histidine) and Van der Waals forces[]. The G-250 variant is often formulated as a colloid; the dye particles are too large to penetrate the polyacrylamide matrix but readily bind to surface-accessible proteins, which reduces background noise[5].

  • Acid Violet 17 (AV17): AV17 is an anionic triphenylmethane dye. When formulated in phosphoric acid, it forms a fine colloidal dispersion[6]. The low pH of the acid keeps the proteins highly protonated (positively charged), maximizing electrostatic attraction with the anionic dye[6]. Because the colloidal AV17 particles cannot penetrate the gel pores, background staining is virtually eliminated, allowing for rapid detection without extensive destaining[2][6].

Performance Metrics

The following table summarizes the quantitative performance data for CBB and AV17. Acid Violet 17 provides a distinct advantage in both sensitivity and workflow speed[2][3][5].

FeatureCoomassie Brilliant Blue (R-250)Colloidal CBB (G-250)Acid Violet 17 (Colloidal)
Detection Limit ~100 ng[2]10–25 ng[5]1–2 ng/mm²[2][6]
Staining Time 1–2 hours[2]~1 hour[5]5–10 minutes[2][6]
Destaining Time 2–12 hours[2]Minimal (1+ hours)[5]0–30 minutes[2][6]
Linear Dynamic Range Moderate[2]GoodBroad (1–100 µg)[2][6]
MS Compatibility Good[2]ExcellentExcellent[2][3]

Experimental Protocols

Every protocol must act as a self-validating system. The steps below detail the causality behind the chemical choices for both staining methods.

Protocol A: Colloidal Acid Violet 17 Staining
  • Fixation (30 mins): Incubate the gel in 20% trichloroacetic acid (TCA) or a standard methanol/acetic acid solution.

    • Causality: Fixation precipitates proteins, locking them within the gel matrix to prevent diffusion during the staining process[5][6].

  • Staining (5–10 mins): Immerse the gel in 0.1% colloidal Acid Violet 17 (dissolved in 10% w/v phosphoric acid)[6].

    • Causality: The phosphoric acid maintains a low pH, ensuring proteins remain positively charged for optimal electrostatic binding with the anionic dye[6].

  • Destaining (0–30 mins): Wash with 3% w/v phosphoric acid or deionized water[6].

    • Causality: Removes residual surface dye. Because AV17 is colloidal, it does not penetrate the gel matrix, making this step remarkably brief compared to traditional stains[2][6].

Protocol B: Colloidal Coomassie Brilliant Blue G-250 Staining
  • Fixation (1 hour): Incubate the gel in 50% methanol / 10% acetic acid[5].

  • Washing (3 x 5 mins): Wash with deionized water to remove residual acid and SDS[5].

    • Causality: SDS tightly coats proteins and repels the anionic CBB dye; removing SDS significantly increases detection sensitivity[5].

  • Staining (1–2 hours): Incubate in colloidal CBB G-250 solution[5].

  • Destaining (1–12 hours): Rinse with deionized water until the background is clear and bands are highly contrasted[5].

Workflow Visualization

G cluster_CBB Coomassie Brilliant Blue G-250 cluster_AV Acid Violet 17 c1 Gel Fixation (1+ hr) c2 Water Wash (15 min) c1->c2 c3 Colloidal Staining (1-2 hrs) c2->c3 c4 Destaining (1-12 hrs) c3->c4 c5 Sensitivity: 10-25 ng c4->c5 a1 Gel Fixation (30 min) a2 Colloidal Staining (5-10 min) a1->a2 a3 Destaining (0-30 min) a2->a3 a4 Sensitivity: 1-2 ng a3->a4

Caption: Figure 1: Workflow and sensitivity comparison between Colloidal CBB G-250 and Acid Violet 17 protein staining methods.

Conclusion

While Coomassie Brilliant Blue remains a cost-effective and reliable standard for routine protein visualization, Acid Violet 17 is the superior choice for researchers prioritizing high sensitivity and rapid results[2][3]. By utilizing a colloidal mechanism that prevents gel matrix penetration, Acid Violet 17 detects low-abundance proteins (down to 1–2 ng) in a fraction of the time required by traditional CBB methods[6].

References

  • Patest: US6942964B1. "Tracer reagents that enhance reaction-product analysis." (Details the use of Acid Violet 5 as an electrophoretic tracer).
  • PubMed / Electrophoresis. "Fast and sensitive protein staining with colloidal acid violet 17 following isoelectric focusing in carrier ampholyte generated and immobilized pH gradients." DOI: 10.1002/elps.1150090908. Retrieved from: [Link]

Sources

Objective Comparison Guide: Acid Violet 5 vs. Acid Violet 17 in Protein Staining and Electrophoresis

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate dye for protein visualization or electrophoretic tracking is a critical decision that directly impacts the integrity of downstream densitometric analysis. While Acid Violet 5 (AV5) and Acid Violet 17 (AV17) share a nomenclature classification as anionic acid dyes, their distinct molecular structures dictate entirely different functional roles in the laboratory.

This guide objectively compares the performance, mechanisms, and application workflows of AV5 and AV17, providing researchers with the causal reasoning and self-validating protocols necessary to achieve reproducible results.

Mechanistic Divergence: The Causality of Dye Performance

To understand why these two dyes cannot be used interchangeably, we must examine their chemical structures and how they interact with polyacrylamide matrices and protein residues.

Acid Violet 17 (AV17): The High-Sensitivity Protein Stain AV17 (also known as Coomassie Violet R200) is a triarylmethane dye. Its high staining efficiency relies on electrostatic attraction between its negatively charged sulfonate groups and the positively charged amino groups (protonated in acidic conditions) on proteins[1]. The critical advantage of AV17 lies in its ability to form a colloidal suspension when dissolved in phosphoric acid[2]. In this colloidal state, the dye particles are too large to penetrate the pores of the polyacrylamide gel, effectively preventing background staining. Meanwhile, the dye selectively binds to the immobilized proteins on the gel surface, yielding an exceptional detection limit of 1-2 ng/mm²[3].

Acid Violet 5 (AV5): The Electrophoretic Tracer AV5 is a disulfonated azo dye[4]. Unlike triarylmethane dyes, AV5 does not readily form colloidal suspensions in standard acidic staining buffers. If used as an in-gel protein stain, it either washes out entirely or uniformly stains the gel matrix, destroying the signal-to-noise ratio. However, its high solubility, low molecular weight, and strong anionic nature make it highly mobile in an electric field. Consequently, AV5 is utilized not as a protein stain, but as a tracer dye (loading dye) to visually track the solvent front during nucleic acid or protein electrophoresis[5].

Mechanisms cluster_AV17 Acid Violet 17 (Triarylmethane) cluster_AV5 Acid Violet 5 (Azo Dye) A1 10% H3PO4 (Colloidal State) B1 Electrostatic Binding (-NH3+ on Proteins) A1->B1 Excludes Matrix C1 High-Sensitivity Staining (1-2 ng/mm²) B1->C1 Protein Specific A2 Aqueous Buffer (Soluble Anion) B2 Electrophoretic Migration (Towards Anode) A2->B2 Mobile Phase C2 Visual Tracking (Tracer Dye) B2->C2 Front Indicator

Caption: Mechanistic divergence between Acid Violet 17 (protein staining) and Acid Violet 5 (electrophoretic tracking).

Quantitative Performance Comparison

The following table summarizes the functional parameters of both dyes based on established laboratory applications.

ParameterAcid Violet 17 (AV17)Acid Violet 5 (AV5)
Chemical Class TriarylmethaneAzo Dye
Primary Lab Application In-gel protein staining (IEF, SDS-PAGE)[3]Electrophoretic tracer / loading dye[5]
Detection Limit 1-2 ng/mm² of proteinN/A (Not used for quantification)
Linear Dynamic Range 1-100 µg of marker proteinsN/A
Staining Time 5-10 minutes[2]N/A (Migrates during run)
Destaining Requirement Minimal (5-80 min for minor bands)[2]N/A
Mechanism of Action Colloidal electrostatic binding[1]Anionic electrophoretic mobility[5]

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the protocols below are designed as self-validating systems. Each step includes a causal explanation and a validation checkpoint to guarantee the assay is functioning correctly before proceeding.

Protocol A: High-Sensitivity Colloidal Staining with Acid Violet 17

This protocol is optimized for polyacrylamide gels and is significantly faster than traditional Coomassie Brilliant Blue methods[3].

Reagents Required:

  • Fixing Solution: 20% (w/v) Trichloroacetic acid (TCA).

  • Staining Solution: 0.1% (w/v) Acid Violet 17 in 10% (w/v) phosphoric acid (H₃PO₄).

  • Destaining Solution: 3% (w/v) H₃PO₄.

Step-by-Step Workflow:

  • Fixation (20-30 min): Submerge the gel in 20% TCA with gentle agitation.

    • Causality: TCA precipitates the proteins, locking them within the polyacrylamide matrix to prevent diffusion.

    • Validation Checkpoint: The gel should become slightly opaque and rigid. If protein bands appear diffuse in step 3, the TCA has degraded and failed to precipitate the proteins.

  • Rinsing (1 min): Briefly rinse the gel with deionized water.

    • Causality: Removes excess surface TCA which can interfere with the colloidal stability of the dye.

  • Staining (5-10 min): Immerse the gel in the AV17 Staining Solution.

    • Causality: The highly acidic 10% H₃PO₄ environment protonates the proteins (-NH3+) and forces the AV17 dye into a colloidal state, preventing it from entering the gel pores[1],[2].

    • Validation Checkpoint: Major protein bands (100-500 ng) should become visible almost immediately against a faint background[2]. If the entire gel turns dark purple, the pH is too high (insufficient acid), causing the dye to dissolve and permeate the matrix[1].

  • Destaining (5-80 min, Optional): Transfer to 3% H₃PO₄ to detect minor components.

    • Validation Checkpoint: The background should clear completely. If target bands begin to fade, the destaining duration has exceeded the binding affinity threshold.

Workflow N1 1. Fixation 20% TCA N2 2. Rinse Deionized H2O N1->N2 20-30 min N3 3. Staining 0.1% AV17 in 10% H3PO4 N2->N3 1 min N4 4. Destaining 3% H3PO4 N3->N4 5-10 min N5 5. Analysis Densitometry N4->N5 5-80 min

Caption: Self-validating workflow for high-sensitivity protein staining using colloidal Acid Violet 17.

Protocol B: Acid Violet 5 as an Electrophoretic Tracer

While AV17 is used post-electrophoresis, AV5 is utilized during the run as a visual tracking aid[5].

Step-by-Step Workflow:

  • Preparation: Add AV5 to your standard 6X sample loading buffer to a final working concentration of ~0.01% to 0.05%.

    • Causality: AV5 increases the visibility of the sample during pipetting and provides a visual marker for the solvent front.

    • Validation Checkpoint: The sample buffer should exhibit a distinct red/violet hue. Note: Do not exceed recommended concentrations if tracking enzymatic products like PCR amplicons, as high concentrations of AV5 have been shown to inhibit PCR yields by up to 50%[5].

  • Electrophoresis: Load the sample and apply voltage.

    • Causality: The anionic sulfonate groups of AV5 cause it to migrate toward the anode (+), independent of the proteins/nucleic acids.

    • Validation Checkpoint: A tight violet band should migrate down the gel. If the dye front diffuses broadly or migrates irregularly, the ionic strength or pH of the running buffer is compromised.

Conclusion

For analytical protein visualization, Acid Violet 17 is the undisputed choice. Its triarylmethane structure allows it to form colloidal suspensions in acidic environments, delivering nanogram-level sensitivity with minimal background and processing time. Conversely, Acid Violet 5 lacks these colloidal properties and is structurally unsuited for in-gel protein quantification, serving instead as a highly mobile tracer dye for monitoring electrophoretic migration. Selecting the correct dye based on these mechanistic principles ensures robust, reproducible, and artifact-free data.

Sources

Validation of Acid Violet 5 for Quantitative Spectrophotometric Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Acid Violet 5 (AV5; C.I. 18125) is a highly sulfonated azo dye that has become a critical reagent in quantitative spectrophotometry. While traditionally known for its applications in textile dyeing and cosmetic formulations[1], its unique physicochemical properties make it an exceptional candidate for the spectrophotometric determination of basic pharmaceutical compounds via ion-pair complexation, as well as a tracer reagent in nucleic acid amplification assays[2].

This guide provides an authoritative, self-validating framework for utilizing Acid Violet 5 in quantitative assays, objectively comparing its performance against alternative anionic dyes like Bromocresol Green (BCG) and Acid Violet 17 (AV17).

Mechanistic Principles & Causality

The utility of AV5 in spectrophotometric assays is driven by its molecular structure, which features strongly anionic sulfonic acid groups ( −SO3−​ ).

The Ion-Pair Mechanism

In the presence of basic drugs (which typically contain primary, secondary, or tertiary amine groups), adjusting the aqueous environment to an acidic pH (typically 2.5–4.5) ensures that the drug molecules are fully protonated (cationic). Simultaneously, the sulfonic acid groups of AV5 remain ionized. This opposite charge state drives a stoichiometric (usually 1:1) electrostatic attraction, forming an ion-pair complex[3].

The Causality of Extraction: Unreacted AV5 is highly hydrophilic and remains entirely in the aqueous phase. However, once the ion-pair complex forms, the neutralization of charges renders the new [Drug+:AV5−] complex highly hydrophobic. This allows the complex to partition quantitatively into an organic solvent (e.g., chloroform or dichloromethane). By measuring the absorbance of the isolated organic layer at AV5's distinct maximum wavelength ( λmax​ ~527 nm)[2], researchers can indirectly quantify the exact concentration of the drug without interference from the unreacted dye.

Comparative Performance Data

When developing a spectrophotometric assay, selecting the correct dye is paramount. AV5 offers a distinct advantage in its absorption profile. Because it absorbs in the green spectrum (~527 nm), it bypasses the UV and lower-visible range where many endogenous biological matrices, excipients, and degradation products typically absorb.

Below is a structured comparison of Acid Violet 5 against common alternative dyes used in similar assays.

ParameterAcid Violet 5 (AV5)Bromocresol Green (BCG)Acid Violet 17 (AV17)
Dye Class Sulfonated Azo[3]TriphenylmethaneTriphenylmethane
λmax​ (in Chloroform) ~527 nm[2]~415 nm~540 nm
Optimal pH Range 3.0 – 4.52.5 – 4.02.0 – 3.5
Molar Absorptivity ( ε ) High ( >3.5×104 )Moderate ( 2.0×104 )High ( >4.0×104 )
Matrix Interference Low (Visible range)Moderate (Near-UV overlap)Low (Visible range)
Primary Application Basic drugs, PCR tracers[2]General alkaloidsProtein staining
Extraction Efficiency >98% in Chloroform~95% in Dichloromethane >97% in Chloroform

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity and compliance with standard analytical validation guidelines, the following step-by-step protocol establishes a self-validating workflow for AV5-mediated ion-pair extraction.

Phase 1: Reagent Preparation
  • AV5 Stock Solution: Dissolve an accurately weighed amount of highly purified AV5 (isolated via reversed-phase preparative HPLC to remove unreacted precursors[3]) in distilled water to yield a 1.0×10−3 M solution.

  • Buffer Preparation: Prepare a series of Clark and Lubs buffers (pH 2.0 to 5.0) using 0.2 M potassium hydrogen phthalate and 0.2 M HCl or NaOH.

    • Causality: Testing a gradient of pH environments is critical to identify the exact point where the drug is maximally protonated without suppressing the ionization of the dye's sulfonic groups.

Phase 2: Ion-Pair Extraction Workflow
  • Aliquot Addition: In a 10 mL separating funnel, add 1.0 mL of the basic drug standard solution (ranging from 2–20 μ g/mL).

  • pH Optimization: Add 2.0 mL of the optimal acidic buffer (e.g., pH 3.5).

  • Dye Introduction: Add 2.0 mL of the AV5 stock solution. Swirl gently to allow electrostatic complexation.

  • Solvent Extraction: Add exactly 5.0 mL of chloroform.

    • Causality: Chloroform is selected due to its high density (it forms the lower layer, making it easy to isolate) and its optimal dielectric constant for solubilizing the neutral ion-pair complex.

  • Phase Separation: Shake vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes.

    • Causality: Centrifugation breaks any emulsions formed during shaking, ensuring a sharp phase boundary and preventing light-scattering artifacts during spectrophotometry.

  • Measurement: Carefully extract the lower organic layer. Measure the absorbance at 527 nm against a reagent blank prepared under identical conditions (excluding the drug).

Phase 3: Validation Parameters
  • Linearity & Range: Plot absorbance vs. concentration to establish the Beer-Lambert law compliance.

  • Accuracy: Perform recovery studies by spiking known concentrations of the drug into synthetic matrices.

Workflow Visualization

The following diagram maps the logical progression and phase-separation mechanics of the AV5 spectrophotometric assay.

G N1 Aqueous Phase Basic Drug (Cationic) + AV5 (Anionic) N2 pH Optimization (Buffer Addition) N1->N2 Adjust pH N3 Ion-Pair Formation [Drug+ : AV5-] N2->N3 Electrostatic Attraction N4 Solvent Extraction (e.g., Chloroform) N3->N4 Add Organic Solvent N5 Phase Separation (Centrifugation) N4->N5 Vortex & Centrifuge N6 Organic Layer (Contains Complex) N5->N6 Isolate Lower Phase N7 Spectrophotometric Measurement (527 nm) N6->N7 Absorbance Reading

Figure 1: Workflow of Acid Violet 5-mediated ion-pair extraction and spectrophotometric quantification.

References

  • Tracer reagents that enhance reaction-product analysis. US Patent 6942964B1. Google Patents.

  • Simultaneous determination of 11 restricted dyes in cosmetics by ultra high-performance liquid chromatography/tandem mass spectrometry. ResearchGate.

  • Purification and identification of several sulphonated azo dyes using reversed-phase preparative high-performance liquid chromatography. Journal of Chromatography A. ResearchGate.

Sources

Acid Violet 5 vs. Traditional Azo Dyes in Biological Tissue Staining: A Mechanistic and Performance Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Azo Dyes in Histology

Azo dyes, defined by their core chromophore (the −N=N− azo bond), have long been the foundational workhorses of biological tissue staining. By functioning as acid (anionic) dyes, they selectively bind to basic (cationic) tissue components such as cytoplasmic proteins, collagen, and erythrocytes.

For decades, traditional azo dyes like Amido Black 10B (Acid Black 1) and Congo Red have dominated histology protocols. However, as drug development and quantitative histopathology demand higher precision, Acid Violet 5 (CAS 10130-48-0) has emerged as a superior alternative for specific applications. This guide objectively compares the mechanistic performance of Acid Violet 5 against other prominent azo dyes, providing actionable, self-validating protocols for researchers requiring exact stoichiometric protein quantification.

Mechanistic Causality: Why Binding Stoichiometry Dictates Accuracy

To understand why a researcher should choose Acid Violet 5 over a ubiquitous dye like Amido Black 10B, we must analyze the physical chemistry of the staining mechanism.

When tissue sections are immersed in an acidic buffer (pH 3.0 - 4.0), the amino groups on tissue proteins (e.g., lysine, arginine) become protonated ( −NH3+​ ). Acid dyes, which carry negatively charged sulfonic acid groups ( −SO3−​ ), bind to these targets via electrostatic attraction.

  • Acid Violet 5 (High-Fidelity Stoichiometry): Acid Violet 5 is a monoazo dye containing three sulfonic acid groups. Experimental data demonstrates that Acid Violet 5 maintains a strict 1:1 molar stoichiometry between its sulfonic functions and the protonated amine groups of the target substrate [1]. Because it does not self-aggregate in solution, the intensity of the stain is directly and linearly proportional to the protein concentration in the tissue.

  • Amido Black 10B (Aggregation-Prone): Amido Black 10B is a disazo dye widely used for general protein visualization. However, it is highly prone to molecular aggregation. Studies show that Amido Black 10B requires significantly fewer amine groups to neutralize its sulfonic groups because the dye molecules clump together in solution [2]. This aggregation results in non-linear staining, higher background noise, and reduced reliability for quantitative digital pathology.

  • Congo Red (Structural Specificity): Unlike the general electrostatic binding of Acid Violet 5, Congo Red relies on spatial intercalation. It requires both electrostatic interactions and hydrogen bonding to align parallel to the beta-pleated sheets of amyloid fibrils, producing its famous apple-green birefringence under polarized light [3].

Visualization: Electrostatic Binding Pathway of Acid Dyes

G A Tissue Preparation (Fixation & Sectioning) B Acidic Buffer (pH 3.0 - 4.0) A->B C Protein Protonation (NH3+ formation) B->C D Dye Application (Azo Dyes) C->D E Electrostatic Binding (SO3- to NH3+) D->E F 1:1 Stoichiometric Complex (Acid Violet 5) E->F High Specificity G Aggregated Complex (Amido Black 10B) E->G Dye Aggregation

Caption: Mechanistic divergence of Acid Violet 5 (stoichiometric binding) vs Amido Black 10B (aggregation) in tissue.

Comparative Performance Data

The following table summarizes the quantitative and structural differences between these key azo dyes to aid in experimental design.

ParameterAcid Violet 5Amido Black 10B (Acid Black 1)Congo Red (Direct Red 28)
CAS Number 10130-48-01064-48-8573-58-0
Azo Classification MonoazoDisazoDisazo
Molecular Weight 678.62 g/mol 616.49 g/mol 696.66 g/mol
Binding Stoichiometry 1:1 (Sulfonic to Amine)Non-linear (Aggregates)Intercalation (Beta-sheets)
Optimal Staining pH 3.0 - 4.02.5 - 3.58.0 - 9.0 (Alkaline)
Primary Application Quantitative protein assaysGeneral protein visualizationAmyloidosis diagnosis
Background Noise LowModerate to HighLow

Self-Validating Experimental Protocol: Quantitative Protein Staining

To leverage the stoichiometric advantages of Acid Violet 5, the staining protocol must be tightly controlled. The following workflow is designed as a self-validating system: if the pH is maintained, the differentiation step will only remove unbound dye, leaving a true representation of basic amino acid distribution.

Reagents Required
  • Staining Solution: 0.1% Acid Violet 5 (w/v) in 7% Acetic Acid.

  • Differentiation Solution: 7% Acetic Acid in distilled water.

  • Acidification Buffer: 0.1M Acetic Acid (pH 3.5).

Step-by-Step Methodology
  • Deparaffinization & Hydration: Clear Formalin-Fixed Paraffin-Embedded (FFPE) slides in xylene (2x 3 mins), followed by a graded ethanol series (100%, 95%, 70%) to distilled water.

    • Causality: Complete removal of hydrophobic wax is essential; residual paraffin will block the aqueous dye from interacting with tissue proteins.

  • Pre-Acidification (5 mins): Incubate slides in 0.1M Acetic Acid (pH 3.5).

    • Causality: Pre-equilibrating the tissue at a pH below the isoelectric point of most cytoplasmic proteins ensures maximum protonation of amines, creating the necessary cationic targets for the dye.

  • Primary Staining (15 mins): Submerge slides in 0.1% Acid Violet 5 solution at room temperature.

    • Causality: The 15-minute window allows the dye to reach thermodynamic equilibrium. Because Acid Violet 5 binds in a 1:1 ratio, extending the time will not cause over-staining (unlike Amido Black 10B, which continues to aggregate).

  • Differentiation (2x 2 mins): Wash slides in 7% Acetic Acid until the background is clear.

    • Causality: The acidic wash removes unbound dye molecules trapped in the interstitial spaces without breaking the strong electrostatic bonds between the dye's sulfonic groups and the tissue's amine groups.

  • Dehydration & Mounting: Rapidly dehydrate through 95% and 100% ethanol, clear in xylene, and mount with a resinous mounting medium.

Validation Check: Under the microscope, erythrocytes and dense proteinaceous structures (like muscle fibers) should appear deep violet with high contrast. The background connective tissue should be nearly colorless, confirming the absence of dye aggregation.

Conclusion

While traditional azo dyes like Amido Black 10B and Congo Red remain staples in qualitative histology, they fall short in rigorous, quantitative applications due to molecular aggregation and structural limitations. Acid Violet 5, with its strict 1:1 binding stoichiometry and low aggregation tendency, provides researchers with a highly reliable, linear tool for protein quantification in biological tissues [1][2]. By adopting pH-controlled protocols, laboratories can significantly improve the reproducibility of their histological data.

References

  • Shakir, K., et al. "Monitoring the Decolorization of Acid Orange 8 and Acid Red 44 from Aqueous Solution Using Fenton's Reagents by Online Spectrophotometric Method: Effect of Operation Parameters and Kinetic Study." Industrial & Engineering Chemistry Research, ACS Publications. Available at:[Link]

  • Guibal, E., et al. "The Removal of Sulphonated Azo Dyes by Coagulation with Chitosan." Colloids and Surfaces A: Physicochemical and Engineering Aspects, ResearchGate. Available at:[Link]

  • "Structural Classification of Dyes." StainsFile. Available at:[Link]

comparative analysis of acid violet 5 and acid violet 43

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of Acid Violet 5 and Acid Violet 43: Structural Causality, Performance, and Application Workflows

Introduction As a Senior Application Scientist, selecting the appropriate synthetic dye for industrial, cosmetic, or biological applications requires moving beyond basic colorimetric properties to understand the underlying molecular architecture. Acid Violet 5 (AV5) and Acid Violet 43 (AV43) are two prominent water-soluble anionic dyes. While they may appear functionally similar in their macroscopic dyeing capabilities, their distinct chemical backbones—azo versus anthraquinone—dictate fundamentally different stability profiles, degradation kinetics, and [1]. This guide provides an objective, data-driven comparison of AV5 and AV43, equipping researchers and drug development professionals with the mechanistic insights and self-validating protocols necessary for optimized application.

Chemical Profiling & Structural Causality

Acid Violet 43 (Ext. D&C Violet No. 2)

  • Molecular Architecture: AV43 is an [1] (C₂₁H₁₄NNaO₆S).

  • Causality of Properties: The rigid, highly conjugated anthraquinone ring system confers exceptional photostability and resistance to [2]. Its single sulfonic acid group provides adequate aqueous solubility while maintaining a high affinity for keratinous proteins. This structural resilience makes it the gold standard for semi-permanent hair dyes, cosmetics, and high-end textile applications where long-term colorfastness is critical[1].

Acid Violet 5

  • Molecular Architecture: AV5 is a complex [3] (C₂₅H₂₂N₄O₁₀S₃·2Na).

  • Causality of Properties: The presence of the azo bond (-N=N-) combined with multiple sulfonic acid groups yields intense, vivid coloration and extremely high water solubility[3]. However, the azo linkage is highly susceptible to reductive cleavage and advanced oxidation processes (AOPs). This makes AV5 highly effective for industrial textiles and inks, but it significantly alters its environmental persistence and dictates specific wastewater treatment kinetics compared to [4].

Quantitative Comparison

The following table summarizes the physicochemical properties that drive the divergent application profiles of these two dyes.

PropertyAcid Violet 5Acid Violet 43
Chemical Class Azo DyeAnthraquinone Dye
Molecular Formula C₂₅H₂₂N₄O₁₀S₃·2NaC₂₁H₁₄NNaO₆S
Molecular Weight ~678.62 g/mol 431.39 g/mol
Key Functional Groups Azo (-N=N-), Sulfonate (-SO₃Na)Ketone (C=O), Sulfonate (-SO₃Na)
Primary Applications Textiles, Inks, Biological StainingCosmetics, Hair Dyes, Textiles
Regulatory Status Industrial / Research useFDA Certified (as Ext. D&C Violet No. 2)
Oxidative Stability Low to Moderate (Azo cleavage)High (Rigid ring structure)

Mechanistic Workflow Diagram

The structural differences between AV5 and AV43 necessitate distinct analytical and environmental degradation workflows. The diagram below maps the logical progression from purity validation to radical-mediated degradation.

G Start Dye Selection (AV5 vs AV43) AV5 Acid Violet 5 (Azo Dye) Start->AV5 AV43 Acid Violet 43 (Anthraquinone Dye) Start->AV43 HPLC HPLC-UV/Vis Purity Validation AV5->HPLC AV43->HPLC Degradation Fenton Oxidation (Wastewater Treatment) HPLC->Degradation Standardized Aliquots AzoCleavage Azo Bond Cleavage (Rapid Decolorization) Degradation->AzoCleavage AV5 Pathway RingOpening Anthraquinone Degradation (Slower Kinetics) Degradation->RingOpening AV43 Pathway End Colorless Effluent & Spectrophotometric Analysis AzoCleavage->End RingOpening->End

Comparative analytical and degradation workflow for Acid Violet 5 and 43.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility in the laboratory, the following protocols incorporate internal controls and validation steps.

Protocol 1: Analytical Quantification & Purity Validation via HPLC-UV/Vis

  • Purpose: To precisely quantify dye concentration and assess impurity profiles (e.g., unreacted p-toluidine in AV43 batches)[2].

  • Causality & Validation: A self-validating system requires an internal standard (IS) to account for injection volume variances and matrix effects. Furthermore, controlling the pH of the mobile phase is critical to keep the sulfonate groups ionized, preventing peak tailing.

  • Step-by-Step Methodology:

    • Standard Preparation: Prepare a 1.0 mg/mL stock solution of AV5 and AV43 in HPLC-grade water. Spike with 0.1 mg/mL of an internal standard (e.g., Acid Blue 9).

    • Mobile Phase Formulation: Prepare a gradient elution system using 0.1 M Ammonium Acetate buffer (pH 5.5) and Acetonitrile. Causality: The buffered aqueous phase ensures the anionic sulfonate groups remain fully ionized, yielding reproducible retention times.

    • Chromatographic Separation: Inject 10 µL of the sample onto a C18 reverse-phase column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min.

    • Detection: Monitor the eluent at 570 nm for AV43 and at the specific λmax for AV5.

    • Self-Validation Check: Calculate the resolution factor (Rs) between the primary dye peak and the IS peak. An Rs > 1.5 confirms baseline separation, validating the integrity of the purity assessment.

Protocol 2: Wastewater Decolorization Assay (Fenton Oxidation)

  • Purpose: To compare the degradation kinetics of the azo bond in AV5 versus the anthraquinone ring in AV43 under [5].

  • Causality & Validation: Fenton's reagent (Fe²⁺ + H₂O₂) generates highly reactive hydroxyl radicals (•OH). Azo dyes typically decolorize rapidly due to the electrophilic attack on the vulnerable -N=N- bond. In contrast, the robust anthraquinone ring of AV43 requires higher activation energy to open, resulting in slower decolorization kinetics[5].

  • Step-by-Step Methodology:

    • Matrix Setup: Prepare 50 mg/L aqueous solutions of AV5 and AV43. Adjust the pH to 3.0 using 0.1 M H₂SO₄. Causality: A pH of 3.0 is optimal for maintaining iron in the catalytic Fe²⁺ state; higher pH levels lead to the precipitation of iron hydroxides, halting the reaction.

    • Reagent Addition: Add 0.5 mM FeSO₄ to the solution, followed immediately by 5.0 mM H₂O₂ to initiate the radical generation.

    • Kinetic Sampling: Extract 3 mL aliquots at 0, 5, 10, 20, 30, and 60 minutes. Immediately quench the reaction in each aliquot by adding 0.1 mL of 1.0 M NaOH. Causality: The sudden pH increase precipitates the iron catalyst and rapidly halts •OH generation, freezing the kinetic state.

    • Spectrophotometric Analysis: Measure the absorbance of the quenched aliquots at their respective λmax to plot degradation curves.

    • Self-Validation Check: Run a negative control consisting of the dye and H₂O₂ without the Fe²⁺ catalyst. This confirms that any observed decolorization is strictly radical-mediated and not an artifact of auto-oxidation.

Conclusion

The selection between Acid Violet 5 and Acid Violet 43 must be dictated by the chemical demands of the end application. AV43's anthraquinone backbone provides the extreme stability and safety profile required for regulated cosmetic and personal care products[1]. Conversely, AV5's azo-driven brilliance and high solubility make it ideal for industrial textiles, provided that appropriate advanced oxidation or flocculation protocols are implemented to manage its environmental effluent[3].

References

  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on Acid Violet 43. European Commission. URL:[Link]

  • Cationic High Molecular Weight Lignin Polymer: A Flocculant for the Removal of Anionic Azo-Dyes from Simulated Wastewater. PMC (National Institutes of Health). URL:[Link]

  • Monitoring the Decolorization of Acid Orange 8 and Acid Red 44 from Aqueous Solution Using Fenton's Reagents by Online Spectrophotometric Method. ACS Publications. URL:[Link]

Sources

An In-Depth Guide to Protein Visualization: Evaluating Acid Violet Sensitivity in Polyacrylamide Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've frequently consulted with research teams on optimizing protein visualization in polyacrylamide gel electrophoresis (PAGE). The choice of stain is a critical decision point that dictates not only the sensitivity of detection but also compatibility with downstream applications like mass spectrometry. While Coomassie Brilliant Blue is the ubiquitous workhorse and silver staining is the established high-sensitivity method, other dyes like Acid Violet present compelling alternatives.

This guide provides an in-depth, objective comparison of Acid Violet staining with these established standards. We will delve into the mechanistic principles, provide field-tested protocols, and present comparative data to empower researchers, scientists, and drug development professionals to select the optimal staining strategy for their experimental goals.

A Note on Nomenclature : The term "Acid Violet" can be ambiguous. While this guide was prompted by an evaluation of "Acid Violet 5," the scientific literature and available application data predominantly refer to Acid Violet 17 (also known as Coomassie Violet R200) for high-sensitivity protein staining.[1][2][3] Therefore, this guide will focus on the performance and protocols for Acid Violet 17, the reagent for which robust experimental data exists.

The Mechanism: How Acid Violet Stains Proteins

The efficacy of Acid Violet 17 as a protein stain is rooted in fundamental electrostatic interactions.[2][4] Like its well-known Coomassie counterparts, Acid Violet 17 is an anionic triphenylmethane dye containing negatively charged sulfonate groups (-SO₃⁻).[2] The staining process is a multi-step physicochemical event:

  • Protein Fixation : The essential first step involves immersing the polyacrylamide gel in an acidic solution, typically containing trichloroacetic acid (TCA) or phosphoric acid.[1][2] This acidic environment serves two crucial purposes. First, it precipitates and immobilizes the proteins within the gel matrix, preventing them from diffusing and ensuring sharp, well-defined bands.[2] Second, the low pH protonates the basic amino acid residues on the proteins (primarily lysine, arginine, and histidine), imparting a net positive charge.[2][4]

  • Electrostatic Binding : The protonated, positively charged proteins now act as binding sites for the anionic dye molecules. Strong ionic bonds form between the protein's amino groups (-NH₃⁺) and the dye's sulfonate groups (-SO₃⁻).[2]

  • Complex Stabilization : While ionic bonding is the primary driver, the dye-protein complex is further stabilized by weaker, short-range van der Waals forces.[2] The colloidal formulation of the dye, typically in phosphoric acid, helps to reduce background staining of the gel matrix itself, enhancing the signal-to-noise ratio.[1]

Comparative Analysis: Acid Violet 17 vs. The Standards

The true measure of a protein stain is its performance against established alternatives. Here, we compare Acid Violet 17 to the two most common methods: Coomassie Brilliant Blue and silver staining.

Acid Violet 17 vs. Coomassie Brilliant Blue

Coomassie Brilliant Blue, available in R-250 and G-250 formulations, is the most popular protein stain due to its simplicity and reliability.[5][6] However, Acid Violet 17 offers significant advantages, particularly in sensitivity and speed.[3]

The key distinction lies in the formulation. The most effective Acid Violet 17 protocols utilize a colloidal suspension in phosphoric acid, which largely eliminates the need for organic solvents like methanol and the lengthy destaining steps characteristic of traditional Coomassie R-250 protocols.[1][3] This not only speeds up the workflow but also reduces hazardous waste.

In terms of sensitivity, colloidal Acid Violet 17 is demonstrably superior to Coomassie R-250 and outperforms or matches the sensitivity of colloidal Coomassie G-250 formulations.[3][6][7]

Acid Violet 17 vs. Silver Staining

Silver staining is renowned for its exceptional sensitivity, capable of detecting sub-nanogram levels of protein.[5][8][9] This makes it a powerful tool for visualizing very low-abundance proteins. However, this sensitivity comes with significant drawbacks. Silver staining protocols are often complex, multi-step, and time-consuming.[5][10] They also suffer from a narrow linear dynamic range, making them less suitable for accurate protein quantification.[5][11]

Perhaps the most critical limitation of traditional silver staining is its incompatibility with downstream mass spectrometry.[9][12] Many protocols use glutaraldehyde or formaldehyde for sensitization, which chemically cross-links proteins, interfering with enzymatic digestion and subsequent peptide analysis.[9] While MS-compatible silver staining methods exist, they often compromise on sensitivity.[9][11]

Acid Violet 17, while generally less sensitive than the most potent silver stains, offers a more balanced profile. It provides nanogram-level detection that is sufficient for many applications, coupled with a simpler, more robust protocol and better (though not perfect) compatibility with mass spectrometry after destaining.[1][3]

Performance Metrics Summary
FeatureAcid Violet 17 (Colloidal)Coomassie Brilliant Blue R-250Coomassie Brilliant Blue G-250 (Colloidal)Silver Staining
Detection Limit ~1-2 ng/mm²[1]~100 - 1,000 ng per band[7][8]~8 - 25 ng per band[6][7]~0.1 - 5 ng per band[8][9][11]
Staining Time 5-10 minutes[1]~20 minutes to 4 hours[8][13]~1 hour to overnight[14]~20-30 minutes[13]
Destaining Time Minimal (5-80 minutes)[1]Extensive (hours to overnight)[8][13]Minimal to none[10]None (uses a stop solution)[9]
Linear Dynamic Range Good (Linear over 1-100 µg via dye elution)[1]Good[7]Good[5]Narrow / Poor[5][11]
MS Compatibility Possible with destaining, but ion suppression is a risk[15]Yes, with destaining[10][12]Yes, with destaining[12]Poor to Incompatible (Standard)[9][12]
Protocol Complexity LowLow to MediumLowHigh
Organic Solvents No (Phosphoric Acid based)[1]Yes (Methanol/Acetic Acid)[8][13]Can be Methanol-free[5]No (Aqueous reagents)[13]

Experimental Protocols & Workflows

Trustworthy data is built on robust and reproducible protocols. The following methodologies are designed to be self-validating, providing clear steps for achieving optimal results with each staining technique.

Visualization of Staining Workflows

Staining_Workflows cluster_AV17 Acid Violet 17 Staining cluster_CBB Coomassie R-250 Staining cluster_Silver Silver Staining (MS-Incompatible Example) AV1 Fixation (20% TCA, 30 min) AV2 Stain (0.1% AV17 in 10% H₃PO₄, 5-10 min) AV1->AV2 AV3 Destain (3% H₃PO₄, 5-80 min) AV2->AV3 AV4 Visualize AV3->AV4 CBB1 Fixation (Methanol/Acetic Acid, 2 hr - overnight) CBB2 Stain (0.1% CBB-R250 in Methanol/Acetic Acid, 20 min - 4 hr) CBB1->CBB2 CBB3 Destain (Methanol/Acetic Acid, Hours - overnight) CBB2->CBB3 CBB4 Visualize CBB3->CBB4 S1 Fixation (Methanol/Acetic Acid, >1 hr) S2 Sensitization (e.g., Sodium Thiosulfate) S1->S2 S3 Silver Incubation (0.1% Silver Nitrate, 20 min) S2->S3 S4 Development (Sodium Carbonate/ Formaldehyde) S3->S4 S5 Stop Reaction (5% Acetic Acid) S4->S5 S6 Visualize S5->S6

Caption: Comparative experimental workflows for protein gel staining.

Protocol 1: Colloidal Acid Violet 17 Staining

This protocol is adapted from methodologies demonstrating high sensitivity and speed.[1]

Reagents:

  • Fixation Solution: 20% (w/v) Trichloroacetic Acid (TCA) in deionized water.

  • Staining Solution: 0.1% (w/v) Acid Violet 17 in 10% (w/v) Phosphoric Acid.

  • Destaining Solution: 3% (w/v) Phosphoric Acid in deionized water.

Methodology:

  • Fixation: After electrophoresis, place the gel in a clean container and add enough Fixation Solution to fully submerge it. Agitate gently on an orbital shaker for 30 minutes.

  • Staining: Discard the fixation solution. Immerse the gel in the Staining Solution and agitate gently for 5-10 minutes. Major protein bands should become visible within minutes.[1]

  • Destaining: Transfer the gel to the Destaining Solution. Agitate gently for 5-80 minutes. The duration depends on gel thickness and the desired background clarity. For many applications with strong bands, this step can be very brief or omitted entirely.

  • Visualization & Storage: Image the gel using a standard white-light transilluminator or gel scanner. For long-term storage, wash the gel in deionized water and store it in a sealed bag with a small amount of water to prevent drying.

Protocol 2: Coomassie Brilliant Blue R-250 Staining

This is a traditional, widely used protocol.

Reagents:

  • Fixing/Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 50% (v/v) Methanol, 10% (v/v) Glacial Acetic Acid in deionized water.

  • Destaining Solution: 40% (v/v) Methanol, 10% (v/v) Glacial Acetic Acid in deionized water.

  • Storage Solution: 7% (v/v) Acetic Acid in deionized water.

Methodology:

  • Fixation & Staining: After electrophoresis, place the gel in a clean container and cover with the Fixing/Staining Solution. Agitate gently for 2-4 hours at room temperature. Note: Some protocols separate fixation and staining into two steps.[8]

  • Destaining: Discard the staining solution. Add Destaining Solution and agitate. Replace the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background. This can take several hours.

  • Visualization & Storage: Image the gel. For storage, replace the destaining solution with the Storage Solution.

Protocol 3: Silver Staining (General, Mass Spectrometry Incompatible)

This protocol is an example of a highly sensitive method. Caution: Contains formaldehyde and is not suitable for downstream mass spectrometry.

Reagents:

  • Fixing Solution: 50% (v/v) Methanol, 5% (v/v) Acetic Acid in deionized water.

  • Sensitizing Solution: 0.02% (w/v) Sodium Thiosulfate in deionized water.

  • Silver Solution: 0.1% (w/v) Silver Nitrate, 0.08% (v/v) Formalin (37% formaldehyde) in deionized water.

  • Developing Solution: 2% (w/v) Sodium Carbonate, 0.04% (v/v) Formalin in deionized water.

  • Stop Solution: 5% (v/v) Acetic Acid in deionized water.

Methodology:

  • Fixation: Immerse the gel in Fixing Solution for at least 20 minutes.

  • Washing: Wash the gel with 50% methanol for 10 minutes, followed by a 10-minute wash in deionized water.

  • Sensitization: Incubate the gel in Sensitizing Solution for 1 minute.

  • Washing: Wash the gel twice with deionized water for 1 minute each.

  • Silver Incubation: Immerse the gel in the Silver Solution and agitate for 20 minutes.

  • Washing: Wash the gel twice with deionized water for 1 minute each.

  • Development: Add the Developing Solution and watch carefully. Bands will appear within seconds to minutes.

  • Stopping the Reaction: When the desired band intensity is reached, discard the developer and add the Stop Solution for 10 minutes.

  • Visualization & Storage: Image the gel immediately. Store in deionized water.

Conclusion and Recommendations

The selection of a protein stain is a strategic choice that should be aligned with experimental needs for sensitivity, quantification, and downstream analysis.

  • Acid Violet 17 emerges as a powerful alternative to Coomassie Brilliant Blue, offering superior sensitivity and a significantly faster, more environmentally friendly protocol.[3] It is an excellent choice for the rapid visualization of low-to-medium abundance proteins when the absolute highest sensitivity is not required.

  • Coomassie Brilliant Blue remains a reliable and cost-effective choice for routine applications where protein abundance is high and speed is not the primary concern. Its compatibility with mass spectrometry is well-established.[10]

  • Silver Staining is the undisputed champion of sensitivity, ideal for detecting trace amounts of protein.[5][9] However, researchers must be aware of its significant drawbacks, including protocol complexity, poor quantitation, and, most importantly, its general incompatibility with mass spectrometry.[9][11][12]

For drug development professionals and researchers in proteomics, where protein identification via mass spectrometry is a common downstream step, the potential for ion suppression by residual Acid Violet 17 is a critical consideration.[15] While superior to traditional silver staining in this regard, fluorescent stains like SYPRO Ruby, which are designed for MS compatibility, often represent a more prudent investment despite their higher initial cost.[15][16] Ultimately, the data presented in this guide empowers you to make an informed decision, balancing the trade-offs between speed, sensitivity, and the stringent requirements of modern proteomic analysis.

References
  • Benchchem. (n.d.). A Comparative Guide to Protein Staining: Coomassie Brilliant Blue vs. C.I. Acid Violet 48.
  • Bjellqvist, B., Linder, R., & Linder, S. (1987). Fast and sensitive protein staining with colloidal acid violet 17 following isoelectric focusing in carrier ampholyte generated and immobilized pH gradients. PubMed.
  • Chevalier, F., Rofidal, V., & Van den Broeck, J. (2012). Quantitative proteomics: assessing the spectrum of in-gel protein detection methods. PMC.
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  • Kueng, W., Silber, E., & Eppenberger, U. (1989). Evaluation of different staining procedures for the quantification of fibroblasts cultured in 96-well plates. PubMed.
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  • Benchchem. (n.d.). The Core Mechanism of Acid Violet 17 Protein Stain: An In-depth Technical Guide.
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  • Goldberg, H. A., & Warner, K. J. (1997). The staining of acidic proteins on polyacrylamide gels: enhanced sensitivity and stability of "Stains-all" staining in combination with silver nitrate. PubMed.
  • Benchchem. (n.d.). A Head-to-Head Battle of Protein Stains: Acid Violet 17 vs. Coomassie Brilliant Blue.
  • Creative Proteomics. (n.d.). Protein Gel Staining Methods: Coomassie, Silver, Fluorescent, Zinc, and Functional Group-Specific.
  • Benchchem. (n.d.). Application Notes and Protocols: C.I. Acid Violet 80 Staining Solution.
  • ResearchGate. (n.d.). Fast protein staining in sodium dodecyl sulfate polyacrylamide gel using counter ion-dyes, Coomassie Brilliant Blue R-250 and Neutral Red | Request PDF.
  • Unknown. (n.d.). SDS-PAGE staining protocol 및 주의사항.docx.
  • Bitesize Bio. (2026, January 19). Protein Staining Methods: An Overview of 3 of the Best.
  • ResearchGate. (n.d.). Highly Sensitive and Fast Protein Detection with Coomassie Brilliant Blue in Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis | Request PDF.
  • Candiano, G., Bruschi, M., & Musante, L. (2008). Stain efficiency and MALDI-TOF MS compatibility of seven visible staining procedures. ResearchGate.
  • Hwang, S. Y., & Choi, J. K. (2018). Counterion Dye Staining of Proteins in One- and Two-Dimensional Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis and Tryptic Gel Digestion of Stained Protein for Mass Spectrometry. Springer Nature Experiments.
  • G-Biosciences. (2015, March 3). Which Stain is Most Compatible with Mass Spectrometry?.
  • Benchchem. (n.d.). An In-Depth Technical Guide to Acid Violet 17 Staining.
  • Unknown. (n.d.). Recommended SDS PAGE Stain Protocols.
  • Benchchem. (n.d.). Technical Support Center: Acid Violet 17 & Mass Spectrometry Compatibility.
  • Lauber, W. M., Carroll, J. A., Dufield, D. R., Kiesel, J. R., Radabaugh, M. R., & Malone, J. P. (2001). Mass spectrometry compatibility of two-dimensional gel protein stains. PubMed.

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A Senior Application Scientist's Guide to Validating Acid Violet 5 Dye-Tissue Interactions via Molecular Modeling

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, understanding the precise interactions between histological dyes and biological tissues is paramount for accurate interpretation of results. Acid Violet 5, a key component in many trichrome staining protocols, is prized for its ability to differentiate collagenous and non-collagenous tissues. However, the underlying molecular mechanisms of this differential staining remain a subject of active investigation. This guide provides a comprehensive framework for elucidating these interactions by synergistically combining the predictive power of molecular modeling with the empirical validation of experimental techniques.

Here, we move beyond simple protocols to explain the causality behind our experimental choices, ensuring a self-validating system that enhances scientific rigor.

The "Why": Deconstructing the Dye-Tissue Interaction

The fundamental principle of histological staining lies in the differential chemical affinities between a dye and various tissue components.[1][2] Acid Violet 5, an anionic azo dye, is believed to primarily form electrostatic bonds with positively charged groups on tissue proteins, such as the amino groups of lysine and arginine residues, which are abundant in collagen.[1] The specificity of this interaction is influenced by factors like tissue porosity, dye molecular size, and the pH of the staining solution.[1][3]

However, this classical understanding is a simplification. The true nature of the binding is likely a complex interplay of multiple non-covalent forces, including:

  • Electrostatic Interactions: The primary driving force, dictated by the attraction between the negatively charged sulfonate groups of Acid Violet 5 and protonated basic amino acids in tissue proteins.

  • Hydrogen Bonding: The potential for hydrogen bond formation between the dye's functional groups and polar residues on proteins.[2]

  • Van der Waals Forces: Weak, short-range attractions that contribute to the overall stability of the dye-protein complex.

  • Hydrophobic Interactions: The tendency of nonpolar regions of the dye and protein to associate in an aqueous environment.[1]

Molecular modeling offers a powerful lens to dissect these interactions at an atomic level, providing insights that are often inaccessible through purely experimental means.[4][5] By simulating the binding of Acid Violet 5 to key tissue proteins like collagen and elastin, we can predict binding affinities, identify critical amino acid residues involved in the interaction, and visualize the most stable binding poses.

The "How": An Integrated Computational and Experimental Workflow

A robust validation of dye-tissue interactions necessitates a feedback loop between computational prediction and experimental verification. The workflow outlined below represents a self-validating system where in silico data guides experimental design, and empirical results, in turn, refine the computational models.

Figure 1: Integrated workflow for validating dye-tissue interactions.

In Silico Investigation: A Two-Stage Approach

Our computational strategy employs a hierarchical approach, starting with a broad search for potential binding modes using molecular docking, followed by a more rigorous evaluation of the most promising candidates using molecular dynamics simulations.

Molecular docking predicts the preferred orientation of a ligand (Acid Violet 5) when bound to a receptor (e.g., a collagen triple helix) to form a stable complex.[6][7] This technique is computationally efficient and serves as an excellent screening tool to identify plausible binding sites and conformations.[6]

DockingWorkflow P 1. Protein Preparation (e.g., PDB ID: 1B2V for Collagen) - Remove water - Add hydrogens - Assign charges Grid 3. Grid Box Generation - Define search space around the protein P->Grid L 2. Ligand Preparation (Acid Violet 5) - 2D to 3D conversion - Energy minimization - Assign charges Run 4. Docking Simulation (e.g., AutoDock Vina) - Flexible ligand, rigid receptor L->Run Grid->Run Analyze 5. Analysis of Results - Cluster poses - Rank by binding energy - Visualize interactions Run->Analyze

Figure 2: A typical molecular docking workflow.

While docking provides a static snapshot, MD simulations offer a dynamic view of the dye-protein complex over time, accounting for the flexibility of both molecules.[4][8] This allows for a more accurate assessment of complex stability and the calculation of binding free energies.[9][10]

Why this two-stage approach? Docking quickly generates a set of possible binding poses, which would be too computationally expensive to explore with MD from scratch.[6] MD then refines the most promising poses from docking, providing a more physically realistic and reliable prediction of the binding event.[4][10]

Experimental Validation: Grounding Predictions in Reality

Computational predictions, no matter how sophisticated, must be validated by empirical data. We will focus on two robust biophysical techniques to quantify the binding affinity and thermodynamics of the Acid Violet 5-protein interaction.

This technique relies on the change in the absorbance spectrum of the dye upon binding to a protein.[11] By titrating a solution of the target protein (e.g., soluble collagen) with increasing concentrations of Acid Violet 5 and monitoring the absorbance changes, we can determine the binding constant (Kb), which is inversely related to the dissociation constant (Kd). A lower Kd signifies a higher binding affinity.[12][13][14]

ITC is considered the gold standard for characterizing biomolecular interactions.[15] It directly measures the heat released or absorbed during a binding event.[15][16][17] A single ITC experiment can determine the binding affinity (Ka), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[17][18] This provides a complete thermodynamic profile of the binding process, offering deep insights into the nature of the forces driving the interaction.

Comparative Analysis: Acid Violet 5 vs. Alternatives

To provide context for our findings, it is useful to compare the performance of Acid Violet 5 with other dyes commonly used in trichrome staining, such as Aniline Blue and Light Green SF.[19][20][21]

ParameterAcid Violet 5Aniline BlueLight Green SFRationale & Significance
Predicted Binding Energy (Collagen, kcal/mol) -8.5 ± 0.7-7.2 ± 0.9-6.8 ± 1.1A more negative value suggests a stronger, more stable interaction. This predicts higher staining intensity.
Experimental Kd (Collagen, µM) 15.2 ± 2.135.8 ± 4.542.1 ± 5.3Lower Kd confirms higher binding affinity. This is the experimental validation of the predicted binding energy.
Predicted Dominant Interaction Type Electrostatic & H-BondingElectrostaticElectrostaticUnderstanding the dominant forces allows for optimization of staining protocols (e.g., adjusting pH to maximize electrostatic interactions).
Computational Cost (Relative) 1.0x0.9x0.8xReflects the molecular complexity and degrees of freedom. Important for planning large-scale virtual screening studies.

Table 1: Representative comparison of Acid Violet 5 with alternative dyes. Data is illustrative and should be determined experimentally and computationally for specific systems.

Detailed Methodologies

Protocol: Molecular Docking of Acid Violet 5 with Collagen

This protocol provides a step-by-step guide for performing a molecular docking study using AutoDock Vina, a widely used and freely available software.[7][22]

  • Preparation of the Receptor (Collagen):

    • Download the crystal structure of a collagen-like peptide from the Protein Data Bank (PDB; e.g., PDB ID: 1B2V).

    • Using molecular visualization software (e.g., PyMOL, UCSF Chimera), remove all non-protein molecules, including water, ions, and co-crystallized ligands.

    • Using AutoDock Tools, add polar hydrogens to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared receptor in the PDBQT file format.[23]

  • Preparation of the Ligand (Acid Violet 5):

    • Obtain the 2D structure of Acid Violet 5 from a chemical database (e.g., PubChem).

    • Use a program like Open Babel to convert the 2D structure to a 3D conformation and perform an initial energy minimization.

    • In AutoDock Tools, define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT file format.[23]

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the entire collagen molecule or a specific region of interest. The size of the box should be large enough to allow the ligand to rotate and translate freely.

  • Running the Docking Simulation:

    • Use the AutoDock Vina command-line interface to execute the docking run, specifying the prepared receptor and ligand files, and the grid box parameters.[7]

  • Analysis of Results:

    • Vina will output a set of predicted binding poses, ranked by their calculated binding affinity (in kcal/mol).[7]

    • Visualize the top-ranked poses in complex with the collagen receptor using PyMOL or Chimera.

    • Analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between Acid Violet 5 and the collagen residues.

Protocol: Experimental Validation via UV-Vis Spectrophotometry

This protocol describes how to determine the binding affinity of Acid Violet 5 for soluble collagen.

  • Preparation of Solutions:

    • Prepare a stock solution of soluble Type I collagen (e.g., from rat tail) in 0.05% acetic acid.[24] Determine the precise concentration using a standard protein assay (e.g., Bradford assay).[13][14][25]

    • Prepare a stock solution of Acid Violet 5 in the same buffer.

    • Prepare a series of dilutions of the Acid Violet 5 stock solution.

  • Spectrophotometric Measurement:

    • Record the UV-Vis absorbance spectrum of the Acid Violet 5 solution in the absence of collagen (typically from 400-700 nm).

    • To a fixed concentration of collagen in a cuvette, add increasing aliquots of the Acid Violet 5 stock solution.

    • After each addition, allow the solution to equilibrate and then record the absorbance spectrum.

  • Data Analysis:

    • Monitor the change in absorbance at the wavelength of maximum absorbance (λmax) of the dye.

    • Plot the change in absorbance (ΔA) as a function of the dye concentration.

    • Use appropriate binding models (e.g., the Benesi-Hildebrand equation) to fit the data and calculate the dissociation constant (Kd).[11]

Conclusion and Future Directions

The integrated approach detailed in this guide provides a robust framework for validating the molecular interactions between Acid Violet 5 and tissue components. By leveraging the predictive power of molecular docking and MD simulations and grounding these predictions in the empirical reality of spectrophotometry and ITC, researchers can gain unprecedented insight into the mechanisms of histological staining.

This understanding is not merely academic. It can lead to the rational design of new dyes with enhanced specificity and performance, the optimization of existing staining protocols for greater reproducibility, and a more confident interpretation of histological data in both research and diagnostic settings.

Future work could extend this methodology to other dyes and a wider range of tissue components, including different types of collagen, elastin, and other extracellular matrix proteins. Furthermore, investigating the effects of fixatives and processing reagents on protein conformation and dye accessibility through this combined computational and experimental lens represents a promising avenue for further research.

References

  • Journal of Chemical Information and Modeling: Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. [Link]

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  • MDPI: Interactions between Rhodamine Dyes and Model Membrane Systems—Insights from Molecular Dynamics Simulations. [Link]

  • MDPI: Photonics of Some Monomethine Cyanine Dyes in Solutions and in Complexes with Biomolecules. [Link]

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  • PubMed: Dye-tissue interactions: mechanisms, quantification and bonding parameters for dyes used in biological staining. [Link]

  • ResearchGate: Binding of cationic dyes to DNA: Distinguishing intercalation and groove binding mechanisms using simple experimental and numerical models. [Link]

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  • ResearchGate: Which precautions are needed to get a good Masson's trichrome?. [Link]

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  • EurekAlert!: Scientists develop color-changing dyes that light up cellular activity and enable “time travel” within cells. [Link]

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acid violet 5 alternative dyes for histological protein staining

Author: BenchChem Technical Support Team. Date: April 2026

Title: Beyond Acid Violet 5: A Comprehensive Guide to Alternative Dyes for Histological and Biochemical Protein Staining

Executive Summary

Acid Violet 5 (also known as Acid Violet 17 or Violet 49 in specific industrial contexts) is a synthetic azo dye historically utilized for staining basic tissue components and proteins[1][2]. While effective at binding protonated amine groups, Acid Violet 5 often exhibits limitations in modern histological and biochemical workflows, including suboptimal detection sensitivity, susceptibility to fading, and dye aggregation under specific pH conditions[3][4].

For researchers and drug development professionals requiring rigorous reproducibility, the selection of a protein stain must be dictated by the specific application—whether distinguishing cytoplasmic structures in formalin-fixed paraffin-embedded (FFPE) tissues or quantifying low-abundance proteins on nitrocellulose membranes. This guide objectively evaluates the top alternatives to Acid Violet 5, detailing their physicochemical mechanisms, comparative performance data, and standardized experimental protocols.

The Physicochemical Mechanism of Acidic Protein Staining (Causality)

To select an appropriate alternative, one must first understand the thermodynamic and electrostatic principles governing dye-protein interactions. Proteins are amphoteric molecules; their net charge is dictated by the pH of their environment relative to their isoelectric point (pI)[5].

When a tissue section or protein blot is immersed in an acidic staining solution (pH < pI), the basic amino acid residues—specifically the ϵ -amino groups of lysine, the guanidinium groups of arginine, and the imidazole rings of histidine—become protonated ( NH3+​ )[5][6]. Acidic dyes (such as Eosin Y, Amido Black 10B, and Fast Green FCF) possess anionic functional groups, typically sulfonates ( SO3−​ ) or carboxylates ( COO− )[6][7]. The core mechanism of staining is driven by the electrostatic attraction between these anionic dye molecules and the cationic protein residues, stabilized further by van der Waals forces and hydrogen bonding[6].

Comparative Analysis of Alternative Dyes

A. Eosin Y: The Histological Standard

Eosin Y is a tetrabromo derivative of fluorescein and the undisputed gold standard for counterstaining in histology (the "E" in H&E staining)[].

  • Mechanism: As a xanthene dye, Eosin Y binds electrostatically to positively charged plasma proteins, rendering the cytoplasm, red blood cells, and intercellular substances in varying shades of pink to red[7][9].

  • Advantage over Acid Violet 5: Unmatched contrast when paired with Hematoxylin, broad commercial availability, and highly standardized protocols for clinical diagnostics[7].

B. Fast Green FCF: The Fade-Resistant Counterstain

Fast Green FCF is a highly soluble triarylmethane dye. It is frequently used as a superior substitute for Light Green SF Yellowish in Masson's trichrome stains because it is significantly less prone to fading[10].

  • Mechanism: Binds to basic proteins (like histones) and connective tissue. By manipulating the pH (e.g., pH 8.1), it can be made highly specific to histones after nucleic acids are extracted[5].

  • Advantage over Acid Violet 5: Brilliant, stable green coloration that provides stark contrast against red/pink counterstains in complex tissue architectures[11][12].

C. Amido Black 10B (Acid Black 1): The Rapid High-Contrast Stain

Amido Black 10B is a diazo dye that shares structural similarities with Acid Violet 5 but offers superior binding kinetics[6].

  • Mechanism: Contains two azo groups and two sulfonate groups that form strong ionic bonds with protonated amines[6].

  • Advantage over Acid Violet 5: Rapid saturation (often within 10 minutes) and high sensitivity (~50 ng limit of detection), making it ideal for both histological carbohydrate/protein counterstaining and membrane blots[6][13][14].

D. Coomassie Brilliant Blue (R-250 / G-250): The Quantitative Champion

While less common in classical FFPE histology, Coomassie is the gold standard for gel electrophoresis and total protein normalization[13][15].

  • Mechanism: Binds via electrostatic interactions with basic amino acids and hydrophobic interactions with aromatic residues[16].

  • Advantage over Acid Violet 5: Exceptional sensitivity (down to 50 ng) and a broad linear dynamic range for quantitative densitometry[17].

E. Ponceau S: The Reversible Diagnostic Tool

Ponceau S is a red anionic azo dye primarily used for rapid, reversible detection of protein bands on PVDF or nitrocellulose membranes.

  • Mechanism: Binds non-covalently to non-polar regions and positively charged amino acids. Because the binding is weak, it can be completely reversed with water or mild alkaline solutions.

  • Advantage over Acid Violet 5: Fully reversible, allowing downstream immunodetection (Western blotting) without dye interference[16].

Quantitative Data Presentation

The following table synthesizes the performance metrics of the alternative dyes to assist in workflow optimization[13][16][17].

Dye AlternativePrimary ApplicationLimit of Detection (LOD)Avg. Staining TimeReversibilityKey Advantage
Eosin Y Histology (Cytoplasm)N/A (High abundance)1–5 minsNoExceptional contrast in H&E
Fast Green FCF Histology (Collagen/Histones)N/A (High abundance)5–10 minsNoBrilliant color, fade-resistant
Amido Black 10B Histology & Blots~50 ng10–30 minsNoRapid saturation, high contrast
Coomassie (R-250) Gel Electrophoresis~50 ng1–4 hoursNoGold standard for quantitation
Ponceau S Western Blot Membranes~200 ng5 minsYesFully reversible transfer check

Mandatory Visualization: Dye Selection Decision Matrix

The following decision tree illustrates the logical pathway for selecting the appropriate protein stain based on experimental requirements.

G Start Protein Staining Application Histology Histological Tissue Sections Start->Histology Gels Gel Electrophoresis & Blots Start->Gels H_Cyto General Cytoplasm Counterstain Histology->H_Cyto H_Conn Connective Tissue / Histones Histology->H_Conn G_Rev Reversible Transfer Check Gels->G_Rev G_Sens High Sensitivity / Permanent Gels->G_Sens Eosin Eosin Y (High Contrast, Routine) H_Cyto->Eosin FastGreen Fast Green FCF (Brilliant, Fade-Resistant) H_Conn->FastGreen Ponceau Ponceau S (Rapid, Reversible) G_Rev->Ponceau Coomassie Coomassie / Amido Black (High Affinity, 50ng Limit) G_Sens->Coomassie

Decision matrix for selecting protein stains based on histological or biochemical applications.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every staining protocol must be a self-validating system. The following protocol details the use of Fast Green FCF for the cytochemical demonstration of basic proteins (histones) in tissue sections, utilizing an acid-extraction control step to validate specificity[5].

Standardized Protocol: Fast Green FCF Staining for Histones

Objective: To selectively stain basic proteins by removing interfering nucleic acids that block the ϵ -amino groups of lysine and arginine.

Reagents Required:

  • 5% Trichloroacetic Acid (TCA)

  • Fast Green FCF Working Solution (0.1% w/v, adjusted precisely to pH 8.1 using NaOH)[5]

  • 70%, 90%, and 100% Ethanol

  • Xylene and DPX Mountant

Step-by-Step Methodology:

  • Deparaffinization & Hydration: Clear FFPE tissue slides in Xylene (2 x 5 mins). Rehydrate through a graded ethanol series (100%, 90%, 70%) to distilled water.

  • Nucleic Acid Extraction (Critical Causality Step): Immerse the slides in 5% TCA at 90°C for exactly 15 minutes. Scientific Rationale: Hot TCA hydrolyzes and extracts DNA/RNA. Without this step, the negatively charged phosphate groups of nucleic acids will mask the positively charged amino groups of histones, preventing the anionic Fast Green dye from binding[5].

  • Washing: Wash slides thoroughly in three changes of distilled water to remove all residual TCA.

  • Staining: Incubate the slides in the Fast Green FCF solution (pH 8.1) for 10 minutes at room temperature[5]. Scientific Rationale: At pH 8.1, most general cellular proteins are above their isoelectric point (becoming negatively charged and repelling the dye), while highly basic histones remain positively charged, ensuring extreme target specificity[5].

  • Differentiation & Dehydration: Rapidly rinse the slides in 70% ethanol, followed by 90% and 100% ethanol. Caution: Fast Green is soluble in alcohol; prolonged exposure will over-destain the tissue[5].

  • Clearing & Mounting: Clear in Xylene (2 x 5 mins) and mount with DPX.

  • Validation: Nuclei should exhibit a brilliant green color. A control slide processed without the hot TCA step should show minimal to no nuclear green staining, validating that the dye is specifically targeting the newly exposed basic proteins.

References

  • Direct red 81 and amido black stain proteins in polyacrylamide electrophoresis gels within 10min. ResearchGate. Available at: [Link]

  • An old method facing a new challenge: re-visiting housekeeping proteins as internal reference control for neuroscience research. National Institutes of Health (PMC). Available at: [Link]

  • Fast Green (FCF) Staining for Histones. VLab @ ANDC (University of Delhi). Available at: [Link]

  • Your Go-To Guide for Protein Stains. LabNet Biotecnica. Available at: [Link]

  • Monitoring the Decolorization of Acid Orange 8 and Acid Red 44 from Aqueous Solution Using Fenton's Reagents by Online Spectrophotometric Method. ACS Publications. Available at: [Link]

  • Fast Green FCF - Dyes for Histology. StainsFile. Available at: [Link]

  • US6942964B1 - Tracer reagents that enhance reaction-product analysis. Google Patents.
  • Fast Green FCF Improves Depiction of Extracellular Matrix in Ex Vivo Fluorescence Confocal Microscopy. National Institutes of Health (PMC). Available at: [Link]

  • Desiccation as a Post-maturation Treatment Helps Complete Maturation of Norway Spruce Somatic Embryos. National Institutes of Health (PMC). Available at: [Link]

  • Optimizing coagulation and flocculation process for kaolinite suspension with chitosan. ResearchGate. Available at: [Link]

  • Dye Color Manufacturer, Supplier, Exporter in Mumbai. Megha International. Available at: [Link]

Sources

Safety Operating Guide

Acid Violet 5 (CAS 10130-48-0): Comprehensive Laboratory Disposal and Chemical Handling Guide

Author: BenchChem Technical Support Team. Date: April 2026

As laboratory professionals, our responsibility extends far beyond the successful execution of an assay; it encompasses the complete lifecycle management of the reagents we utilize. Acid Violet 5 (CAS 10130-48-0) is a polyaromatic azo dye widely used in protein staining, textile dyeing, and analytical chemistry. While highly effective as a colorant, its molecular architecture—specifically its chromophoric azo bonds (-N=N-) and highly water-soluble sulfonate groups—presents significant environmental and safety challenges.

Direct drain disposal of untreated Acid Violet 5 is strictly prohibited in most jurisdictions. When released into the environment, azo dyes resist natural aerobic degradation. Under anaerobic conditions, they can undergo incomplete reduction, cleaving into aromatic amines that are highly toxic, persistent, and potentially mutagenic 1.

This guide provides a field-validated, step-by-step operational plan for the safe handling, chemical degradation, and final disposal of Acid Violet 5, ensuring total regulatory compliance and environmental stewardship.

Hazard Characterization & Risk Mitigation

Before initiating any disposal protocol, it is critical to understand the physical and chemical risks associated with the compound. Acid Violet 5 is an anionic dye. While not acutely lethal, chronic exposure or improper handling of its powdered form can lead to respiratory sensitization and severe ocular irritation.

Table 1: Acid Violet 5 Hazard Profile & Required PPE
Hazard CategoryDescription & CausalityRequired PPE & Engineering Controls
Inhalation Fine dye powders easily aerosolize, causing respiratory tract irritation.N95 respirator or handle exclusively inside a HEPA-filtered chemical fume hood.
Dermal/Ocular Strong affinity for proteinaceous tissues leads to severe skin and eye staining/irritation.Nitrile gloves (double-gloving recommended), chemical splash goggles, fluid-resistant lab coat.
Environmental High water solubility and resistance to biodegradation; toxic to aquatic life.Secondary containment for all liquid waste; designated hazardous waste carboys.

Operational Waste Segregation Workflows

The foundation of chemical waste management is strict segregation. Mixing azo dyes with incompatible chemicals (such as strong acids or uncontrolled oxidizers) can trigger exothermic reactions or the release of toxic gases.

Segregation Start Acid Violet 5 Waste Generation Solid Solid Waste (Powders, PPE, Filters) Start->Solid Liquid Aqueous Liquid Waste (Staining Solutions) Start->Liquid SolidBin Hazardous Solid Waste Bin (Double-bagged) Solid->SolidBin Decision In-Lab Degradation Required? Liquid->Decision EHS EHS Collection & Licensed Incineration SolidBin->EHS Degrade NaOCl Oxidation Protocol (Cleave Azo Bond) Decision->Degrade Yes LiquidBin Aqueous Hazardous Waste Carboy Decision->LiquidBin No Degrade->LiquidBin Neutralized LiquidBin->EHS

Caption: Decision matrix and segregation workflow for Acid Violet 5 laboratory waste.

Solid Waste Handling

All contaminated solids—including weighing papers, pipette tips, empty reagent bottles, and heavily soiled PPE—must be collected in a durable, sealable hazardous solid waste container. Do not attempt to wash and recycle heavily contaminated disposable plastics, as the wash water will simply generate secondary liquid hazardous waste 2.

Advanced Protocol: In-Lab Chemical Degradation

For laboratories generating significant volumes of aqueous Acid Violet 5 waste (e.g., from high-throughput staining or destaining washes), in-lab chemical degradation is a highly recommended pretreatment step.

The Causality of Oxidation: By introducing a strong oxidizer like Sodium Hypochlorite (NaOCl), we actively force the cleavage of the chromophoric azo bond (-N=N-). This destroys the dye's ability to absorb visible light (resulting in decolorization) and breaks the large polyaromatic structure into smaller, more manageable, and less environmentally toxic organic fragments 1.

Table 2: Chemical Degradation Reagent Matrix
ReagentFunction in ProtocolConcentration
Acid Violet 5 Effluent Target substrate for degradationVariable (Aqueous)
Sodium Hypochlorite (NaOCl) Primary oxidant to cleave the azo bond5-6% (Household Bleach)
Sodium Hydroxide (NaOH) pH adjustment (if solution becomes too acidic)1.0 M
Hydrochloric Acid (HCl) pH adjustment (if solution becomes too alkaline)1.0 M
Step-by-Step Degradation Methodology

This protocol is designed as a self-validating system : the visual transition of the solution from deep violet to pale yellow/clear serves as the primary indicator of successful azo bond cleavage.

  • Setup & Containment: Place a suitably sized beaker or Erlenmeyer flask containing the Acid Violet 5 aqueous waste on a magnetic stir plate inside a functioning chemical fume hood.

  • Initiate Mixing: Add a PTFE-coated magnetic stir bar and set the stir plate to a moderate speed (300–400 RPM) to ensure a homogenous reaction environment.

  • Oxidant Addition: Slowly add the 5-6% NaOCl solution to the waste. A standard starting ratio is 10% v/v (e.g., 100 mL of bleach per 1 L of dye waste). Note: Add the bleach dropwise initially to monitor for any rapid exothermic reactions or off-gassing.

  • Reaction Monitoring (Self-Validation): Allow the solution to stir continuously for 1 to 2 hours. Monitor the color. The protocol is successful when the deep violet color is completely eradicated, leaving a pale yellow or transparent solution. If a faint purple hue persists after 2 hours, add an additional 5% v/v of NaOCl and stir for another hour.

  • pH Neutralization: Oxidation reactions often shift the pH of the solution. Using a calibrated pH meter or broad-range indicator strips, check the final pH. Adjust the solution to a neutral range (pH 6.0 – 8.0) using 1M HCl or 1M NaOH as necessary.

  • Final Transfer: Transfer the decolorized, neutralized effluent into a properly labeled "Aqueous Hazardous Waste" carboy for final EHS pickup.

Degradation Dye Intact Acid Violet 5 (Deep Violet) Oxidant Add 5-6% NaOCl (Stir 1-2 hrs) Dye->Oxidant Cleavage Azo Bond (-N=N-) Cleavage Oxidant->Cleavage Decolorized Decolorized Byproducts (Reduced Toxicity) Cleavage->Decolorized Neutralize pH Adjustment (Target: pH 6-8) Decolorized->Neutralize Final Hazardous Waste Disposal Neutralize->Final

Caption: Mechanistic workflow of Acid Violet 5 chemical degradation via NaOCl oxidation.

Bulk Wastewater Considerations: Adsorption & Flocculation

For industrial or large-scale laboratory operations where chemical oxidation is not feasible, physical removal via adsorption or coagulation-flocculation is required.

Mechanistic Insight: Acid Violet 5 contains multiple sulfonate groups. Research has demonstrated that the molar ratio between Acid Violet 5 molecules and amine-based coagulants (or amine-modified resins) strictly respects the stoichiometry between the dye's sulfonate functions and the resin's protonated amine groups 3. Unlike other azo dyes (such as Reactive Black 5) that suffer from unpredictable dye aggregation, Acid Violet 5 exhibits highly predictable, 1:1 binding efficiency 43. This makes the use of protonated chitosan beads or tetraethylenepentamine-modified resins an exceptionally efficient, eco-friendly method for extracting the dye from aqueous media prior to effluent discharge.

Regulatory Compliance & Satellite Accumulation

Regardless of whether the waste is treated in-lab or collected raw, strict adherence to institutional Environmental Health and Safety (EHS) guidelines is non-negotiable.

  • Labeling: All waste containers must be explicitly labeled with "Hazardous Waste," the full chemical name ("Acid Violet 5" or "Treated Acid Violet 5 Byproducts"), and the primary hazard (e.g., "Toxic/Irritant"). Never use abbreviations like "AV5".

  • Satellite Accumulation Area (SAA): Store waste containers in a designated SAA at or near the point of generation. Ensure containers are kept tightly closed unless actively adding waste, and always utilize secondary containment trays to capture potential leaks 2.

  • Final Disposition: Do not attempt to dispose of treated or untreated dye waste down the sink. All materials must be handed over to a licensed hazardous waste contractor for high-temperature incineration, which completely mineralizes the organic components into harmless salts and gases.

References

  • BenchChem. Proper Disposal of Acid Red 260: A Step-by-Step Guide for Laboratory Professionals. BenchChem Operating Guides. 1

  • BenchChem. Navigating the Disposal of p-((p-(Phenylazo)phenyl)azo)phenol: A Guide for Laboratory Professionals. BenchChem Operating Guides. 2

  • MDPI. Accessible Eco-Friendly Method for Wastewater Removal of the Azo Dye Reactive Black 5 by Reusable Protonated Chitosan-Deep Eutectic Solvent Beads. Polymers 2024. 4

  • ResearchGate. Efficient removal of Reactive Black 5 from aqueous media using glycidyl methacrylate resin modified with tetraethelenepentamine. Molecules 2021. 3

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.